2-Iminopiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDTXTDHBRADLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45505-66-6 | |
| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50166802 | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16011-96-4 | |
| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 2-imino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,4,5,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2-Iminopiperidine Scaffold
An In-Depth Technical Guide to 2-Iminopiperidine Hydrochloride: Structure, Properties, and Applications
This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. As a cyclic amidine, its unique structural and electronic properties make it a versatile building block (synthon) for the construction of complex nitrogen-containing molecules. The piperidine ring is a privileged scaffold, found in a vast number of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents.[1][2] The introduction of a reactive imino group at the 2-position, presented as a stable hydrochloride salt, provides a chemical handle for diverse functionalization, enabling the generation of extensive compound libraries for drug discovery screening.[1] This guide, intended for researchers and drug development professionals, offers a detailed exploration of its chemical properties, structural nuances, synthesis, and key applications, with a particular focus on its role as a potent enzyme inhibitor.
PART 1: Chemical Structure and Physicochemical Properties
Molecular Identity and Core Properties
This compound is a white to off-white solid, valued for its stability and reactivity.[3] Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 16011-96-4 | [3][4] |
| Molecular Formula | C₅H₁₁ClN₂ | [3][4] |
| Molecular Weight | 134.61 g/mol | [3][4] |
| Melting Point | 159-161 °C | [3][4] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Synonyms | 2-Amino-3,4,5,6-tetrahydropyridine HCl, 3,4,5,6-Tetrahydro-2-pyridinamine HCl | [3][4] |
Structural Elucidation: The Amidine-Enamine Tautomerism
A critical feature of 2-iminopiperidine is its existence in a tautomeric equilibrium between the imine form (2-iminopiperidine) and the amino form (2-amino-3,4,5,6-tetrahydropyridine). The amino tautomer is generally considered the more stable form in related systems due to the aromaticity of the conjugated system.[5][6]
The hydrochloride salt form stabilizes the molecule, with protonation occurring on the more basic exocyclic imino nitrogen atom. This protonation locks the structure into the iminium form, enhancing its stability and water solubility.
Caption: Tautomeric forms and the resulting hydrochloride salt.
Spectroscopic Profile for Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a broad absorption in the 3200-2800 cm⁻¹ range corresponding to N-H and C-H stretching vibrations, a strong C=N stretching vibration around 1650-1680 cm⁻¹, and C-N stretching bands in the fingerprint region (1350-1000 cm⁻¹).[7]
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Nucleus | Position | Predicted δ (ppm) | Rationale |
| ¹H | C3-H₂, C5-H₂ | ~1.8 - 2.0 | Aliphatic methylene protons, similar to piperidine. |
| C4-H₂ | ~1.7 - 1.9 | Aliphatic methylene, typically the most shielded. | |
| C6-H₂ | ~3.4 - 3.6 | Methylene adjacent to the protonated iminium nitrogen, significantly deshielded. | |
| N-H | ~7.5 - 8.5 | Amidinium protons, broad and exchangeable with solvent. | |
| ¹³C | C2 (C=N) | ~165 - 170 | Iminium carbon, highly deshielded due to the double bond and positive charge. |
| C6 | ~45 - 48 | Carbon adjacent to the iminium nitrogen. | |
| C3, C5 | ~25 - 28 | Aliphatic methylene carbons. | |
| C4 | ~22 - 24 | Aliphatic methylene carbon, most shielded. |
PART 2: Synthesis and Reactivity
Role as a Versatile Chemical Reactant
This compound is a valuable reactant for creating more complex molecular architectures. Its utility stems from the reactive cyclic amidine moiety, which can participate in a range of chemical transformations. Key applications include:
-
Synthesis of Heteroaromatic Compounds: It serves as a precursor for building fused heterocyclic ring systems.[3][4]
-
Diels-Alder Reactions: The imine functionality can act as a dienophile or be part of a heterocyclic azadiene, enabling cycloaddition chemistry.[3][4]
-
Condensation Reactions: The nucleophilic nitrogen atoms readily participate in condensation reactions with electrophiles like aldehydes and ketones to form larger, more complex structures.[3][4]
Representative Experimental Protocol: Synthesis from δ-Valerolactam
The synthesis of cyclic amidines like 2-iminopiperidine often starts from the corresponding lactam. The following protocol is a representative method based on the established O-alkylation of a lactam followed by amination.
Objective: To synthesize this compound from δ-valerolactam.
Principle: This two-step synthesis involves the activation of the lactam carbonyl group by converting it into a more reactive lactim ether intermediate using a powerful alkylating agent like Meerwein's salt. This intermediate is then readily converted to the corresponding amidine by reaction with ammonia. Final acidification yields the stable hydrochloride salt.
Materials:
-
δ-Valerolactam (2-Piperidone)
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Ethanolic ammonia solution
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Step-by-Step Methodology:
-
Step 1: Formation of the Lactim Ether Intermediate a. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve δ-valerolactam (1 equivalent) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. Add triethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting lactam. e. Causality Note: Meerwein's salt is a potent ethylating agent that selectively O-alkylates the lactam oxygen, forming the highly reactive 2-ethoxy-3,4,5,6-tetrahydropyridine intermediate. Anhydrous conditions are critical to prevent hydrolysis of the salt and the intermediate.
-
Step 2: Amination and Salt Formation a. Cool the reaction mixture containing the lactim ether back to 0°C. b. Slowly add a saturated solution of ammonia in ethanol (3-5 equivalents) to the flask. c. Stir the mixture at room temperature overnight (12-16 hours). d. Quench the reaction by adding a small amount of water. Extract the aqueous layer with dichloromethane (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iminopiperidine free base. f. Causality Note: The lactim ether is an excellent electrophile. Ammonia acts as the nucleophile, attacking the C2 carbon and displacing the ethoxy group to form the imine.
-
Step 3: Purification via Hydrochloride Salt Precipitation a. Dissolve the crude product in a minimal amount of cold diethyl ether. b. Add a solution of hydrochloric acid in ethanol dropwise with vigorous stirring. c. The this compound will precipitate as a white solid. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product. e. Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (FTIR, NMR) as described in section 1.3.
Caption: Workflow for the synthesis of 2-iminopiperidine HCl.
PART 3: Applications in Drug Development & Research
Potent Inhibition of Nitric Oxide Synthase (NOS) Isoforms
One of the most significant biological activities of 2-iminopiperidine is its potent inhibition of nitric oxide synthase (NOS) enzymes.[3]
-
Mechanism of Action: The NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO) from the amino acid L-arginine.[4] The catalytic activity relies on the recognition of the guanidinium group of L-arginine. The cyclic amidinium group of protonated 2-iminopiperidine acts as a bioisostere of the guanidinium group, allowing it to bind competitively to the enzyme's active site and block NO synthesis.[3][9]
-
Therapeutic Relevance: While NO is a critical signaling molecule, its overproduction by inducible NOS (iNOS) is implicated in the pathophysiology of inflammatory diseases, sepsis, and some neurodegenerative conditions.[4][10][11] 2-Iminopiperidine and its derivatives have shown promising inhibitory activity against iNOS, making them valuable lead compounds for developing anti-inflammatory agents.[3][9] For instance, oral administration in animal models has been shown to inhibit the inflammatory-induced increase in plasma nitrate levels, demonstrating in vivo efficacy.[3]
A Core Scaffold for Diverse Therapeutic Targets
Beyond NOS inhibition, the 2-iminopiperidine framework is a key starting point for synthesizing compounds with a wide range of biological activities. The piperidine ring provides a robust, three-dimensional structure that can be appropriately substituted to target various biological receptors and enzymes. Its documented use as a reactant in the synthesis of scaffolds for HIV-1 integrase inhibitors highlights its value in developing novel antiviral agents.[3][4] The ability to readily modify the structure makes it an indispensable tool for generating chemical diversity in the pursuit of new medicines.[1]
References
-
SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Moore, W. M., Webber, R. K., Fok, K. F., Jerome, G. M., Connor, J. R., Manning, P. T., ... & Tjoeng, F. S. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. Journal of medicinal chemistry, 39(3), 669–672. [Link]
-
Le Bourdonnec, B., Leister, L. K., Ajello, C. A., Cassel, J. A., Seida, P. R., O'Hare, H., ... & Dolle, R. E. (2008). Discovery of a series of aminopiperidines as novel iNOS inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 336–343. [Link]
-
Kozlovskii, V., & Kutyashev, I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8566. [Link]
-
El-Sayed, W. M., & El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. [Link]
-
PubChem. (n.d.). 2-Iminopiperidine. Retrieved January 12, 2026, from [Link]
-
Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. [Link]
-
Cinelli, M. A., & Li, H. (2017). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 37(6), 1491–1532. [Link]
-
Patsnap Synapse. (2024, June 21). What are NOS2 inhibitors and how do they work?. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. Discovery of a series of aminopiperidines as novel iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are NOS2 inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic Profile of 2-Iminopiperidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-iminopiperidine hydrochloride, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for the unambiguous identification and quality control of this compound.
Introduction to this compound
This compound, also known as 2-amino-3,4,5,6-tetrahydropyridine hydrochloride, is a cyclic amidine that serves as a versatile building block in organic synthesis. Its structure, featuring a piperidine ring and an exocyclic imine functional group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework. The hydrochloride form influences the chemical shifts due to the protonation of the nitrogen atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the N-H protons. The chemical shifts are influenced by the electron-withdrawing effect of the iminium group and the overall charge of the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | Triplet | 2H | H-6 |
| ~ 2.8 - 3.0 | Triplet | 2H | H-3 |
| ~ 1.8 - 2.0 | Multiplet | 2H | H-5 |
| ~ 1.6 - 1.8 | Multiplet | 2H | H-4 |
Causality behind Experimental Choices: The choice of a deuterated protic solvent like D₂O is common for amine hydrochlorides to observe the exchangeable N-H protons, which would otherwise broaden and complicate the spectrum. The predicted chemical shifts are based on the analysis of similar piperidine and tetrahydropyridine derivatives, where protons adjacent to nitrogen atoms are typically deshielded and appear at higher chemical shifts.[1][2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The imino carbon is expected to be the most deshielded carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 170 | C-2 (Imino carbon) |
| ~ 45 - 50 | C-6 |
| ~ 30 - 35 | C-3 |
| ~ 20 - 25 | C-5 |
| ~ 15 - 20 | C-4 |
Expertise & Experience: The chemical shift of the imino carbon (C-2) is predicted to be in the range of 165-170 ppm, which is characteristic for amidine carbons.[4][5] The other carbon atoms of the piperidine ring are expected to have chemical shifts typical for saturated heterocyclic systems.
Experimental Protocol for NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Trustworthiness: This self-validating protocol ensures reproducibility and accuracy of the obtained NMR data. The use of a high-field instrument and proper sample preparation are critical for obtaining high-resolution spectra, which are essential for accurate structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H stretching (amine and imine) |
| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1650 - 1600 | Strong | C=N stretching (imine) |
| ~ 1600 - 1550 | Medium | N-H bending |
Authoritative Grounding & Comprehensive References: The predicted IR absorption bands are based on established correlations for cyclic amidines and related nitrogen-containing heterocycles.[6][7] The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.
Experimental Protocol for IR Analysis
-
Sample Preparation (ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Visualization of Key Functional Groups and IR Frequencies
Caption: A simplified proposed fragmentation pathway for the protonated 2-iminopiperidine.
Conclusion: A Holistic Spectroscopic Confirmation
The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms in the molecule, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the fragmentation behavior. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, which is crucial for its application in research and drug development.
Overall Workflow for Spectroscopic Characterization
Caption: The integrated workflow for the complete spectroscopic characterization of this compound.
References
-
SpectraBase. This compound. [Link]
-
ACS Omega. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]
-
Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
MDPI. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. tsijournals.com [tsijournals.com]
- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Iminopiperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of 2-iminopiperidine hydrochloride, a potent inhibitor of nitric oxide synthase (NOS). The guide is intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions, physiological effects, and key experimental protocols for studying this compound and its analogues. The content is structured to offer a deep understanding of the scientific principles and practical methodologies related to the study of this compound.
Introduction: The Significance of Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO that can be cytotoxic.[2]
Overproduction of NO by iNOS has been implicated in the pathogenesis of various inflammatory conditions, septic shock, and neurodegenerative diseases.[1][2] This has made the selective inhibition of iNOS a significant therapeutic goal.[3][4] 2-Iminopiperidine and its derivatives, belonging to the class of cyclic amidines, have emerged as potent inhibitors of NOS isoforms.[5] This guide will focus on the hydrochloride salt of 2-iminopiperidine, a readily usable form for research purposes.
Molecular Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of nitric oxide synthase. This inhibition prevents the conversion of the substrate L-arginine to L-citrulline and nitric oxide.[3][4]
The Nitric Oxide Synthase Catalytic Cycle
The synthesis of NO by NOS is a complex, two-step oxidative reaction that takes place in the enzyme's oxygenase domain.[6] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2] The core of the catalytic site is a heme group, which binds and activates molecular oxygen.
Caption: Simplified schematic of the NOS catalytic cycle.
Competitive Inhibition at the L-arginine Binding Site
This compound acts as a competitive inhibitor of NOS.[7] Its cyclic amidine structure mimics the guanidinium group of the natural substrate, L-arginine. This structural similarity allows it to bind to the active site of the enzyme, thereby preventing the binding of L-arginine and halting the production of NO.[8] While a crystal structure of 2-iminopiperidine specifically bound to NOS is not publicly available, extensive structural work on other NOS inhibitors supports this competitive binding model.[9][10] The amidine group is crucial for interacting with a conserved glutamate residue in the active site, a key interaction for substrate and inhibitor binding.[2]
Caption: Competitive inhibition of the NOS active site.
Quantitative Analysis of Inhibition
The potency of 2-iminopiperidine and its analogues as NOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Isoform | IC50 (µM) | Reference |
| 2-Iminopiperidine | human iNOS | 1.0 | [5] |
| 4-Methyl-2-iminopiperidine | human iNOS | 0.1 | [1] |
| 4,6-Dimethyl-2-iminopiperidine | human iNOS | 0.08 | [1] |
| 6-Cyclohexylmethyl-2-iminopiperidine | human iNOS | - | [1] |
| 6-Cyclohexylmethyl-2-iminopiperidine | human eNOS | - (Selectivity ratio heNOS/hiNOS = 64) | [1] |
Note: Specific IC50 values for all compounds against all isoforms were not detailed in the source abstracts, but relative potencies and selectivities were highlighted.
Physiological and In Vivo Effects
The inhibition of NOS by this compound translates to significant physiological effects, particularly in models of inflammation.
Reduction of Systemic Nitrite/Nitrate Levels
In vivo, the efficacy of NOS inhibitors is often assessed by measuring the plasma levels of nitrite and nitrate, the stable breakdown products of NO. In a lipopolysaccharide (LPS)-induced endotoxemia model in rats, oral administration of 2-iminopiperidine demonstrated a dose-dependent inhibition of the increase in plasma nitrite/nitrate levels.[5] This confirms that the compound is orally bioavailable and effectively inhibits iNOS activity in a whole-animal system.
Experimental Protocols
The study of this compound and other NOS inhibitors relies on a set of well-established experimental protocols.
In Vitro NOS Inhibition Assay (Griess Assay)
This protocol is a colorimetric method for determining NOS inhibition by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.[11]
Principle: Nitric oxide produced by NOS is rapidly converted to nitrite and nitrate. The total NO production can be assessed by first converting nitrate to nitrite with nitrate reductase, followed by the quantification of total nitrite using the Griess reagent.[11] The Griess reaction involves a diazotization reaction that forms a colored azo dye, which can be measured spectrophotometrically.[12][13]
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified NOS enzyme or a lysate from cells/tissues expressing the desired NOS isoform.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine (substrate), NADPH, and all necessary cofactors (FAD, FMN, BH4, calmodulin).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate/cofactor mix to the enzyme-inhibitor solution. Incubate at 37°C.
-
Nitrate Reduction (Optional but Recommended): If measuring total NO production, add nitrate reductase and its cofactor (NADPH) to the samples and incubate to convert nitrate to nitrite.[11]
-
Griess Reaction:
-
Data Acquisition: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[14]
Caption: General experimental workflow for inhibitor screening.
In Vivo LPS-Induced Endotoxemia Model
This model is widely used to study systemic inflammation and to evaluate the in vivo efficacy of iNOS inhibitors.[2][15][16]
Principle: Administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the high-level expression of iNOS and a subsequent surge in systemic NO production.[15]
Step-by-Step Methodology:
-
Animal Model: Typically, mice or rats are used.[15]
-
Compound Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage).[5]
-
LPS Challenge: After a predetermined time, inject the animals with a single dose of LPS (intraperitoneally or intravenously).[15][17]
-
Sample Collection: At a specific time point post-LPS injection (e.g., 6 hours), collect blood samples.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Nitrite/Nitrate Measurement: Measure the concentration of nitrite and nitrate in the plasma using the Griess assay as described in the in vitro protocol. Plasma samples should be deproteinized (e.g., by ultrafiltration) before the assay.[13][18]
-
Analysis: Compare the nitrite/nitrate levels in the treated group to the vehicle-treated LPS group to determine the in vivo inhibitory effect.
Structure-Activity Relationship (SAR) Insights
Studies on analogues of 2-iminopiperidine have provided valuable insights into the structural requirements for potent and selective NOS inhibition.
-
Ring Size: The six-membered piperidine ring is optimal, although a seven-membered ring (homopiperidine) also yields a potent inhibitor.[5]
-
Ring Substitution:
-
Heteroatoms: Introduction of sulfur or oxygen at the 3-position is tolerated, but a nitrogen atom at this position reduces potency.[5]
Caption: Key SAR points for 2-iminopiperidine analogues.
Conclusion and Future Directions
This compound is a well-characterized, potent inhibitor of nitric oxide synthase, with a clear mechanism of action involving competitive inhibition at the L-arginine binding site. Its in vivo efficacy in models of inflammation underscores its potential as a lead compound for the development of novel therapeutics. Future research in this area will likely focus on leveraging the known SAR to design next-generation inhibitors with improved isoform selectivity and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other novel NOS inhibitors.
References
-
Hagmann, W. K., et al. (1996). Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. PubMed. [Link]
-
Giustarini, D., Dalle-Donne, I., Colombo, R., Milzani, A., & Rossi, R. (n.d.). Adaptation of the Griess Reaction for Detection of Nitrite in Human Plasma. Clinical Chemistry. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
Efferth, T., & Oesch, F. (2020). Small molecule inhibitors and stimulators of inducible nitric oxide synthase in cancer cells from natural origin (phytochemicals, marine compounds, antibiotics). Biochemical Pharmacology. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
-
Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Biocompare. [Link]
-
Silverman, R. B., et al. (2007). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. NIH. [Link]
-
D'Alessandro, A., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. [Link]
-
Protocol Griess Test. (2019). Protocol Online. [Link]
-
Moore, W. M., et al. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. PubMed. [Link]
-
Moore, W. M., & Webber, R. K. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. [Link]
-
Mittal, A., & Kakkar, R. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. Bentham Science. [Link]
-
Wang, Y., et al. (2018). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [Link]
-
Aramendía, M., et al. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Immunology. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
-
Cinelli, M. A., et al. (2019). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. [Link]
-
Pickkers, P., et al. (2018). Experimental human endotoxemia as a model of systemic inflammation. Biochimie. [Link]
-
Poulos, T. L., & Li, H. (2024). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. Biochemistry. [Link]
-
ResearchGate. (n.d.). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. ResearchGate. [Link]
-
Poulos, T. L., & Li, H. (n.d.). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. eScholarship. [Link]
-
Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. [Link]
-
Van der Vliet, A., et al. (2022). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. Nitric Oxide. [Link]
-
ResearchGate. (n.d.). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. ResearchGate. [Link]
-
Zhang, Y., et al. (2017). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]
-
Poulos, T. L., & Li, H. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. PMC. [Link]
-
Jeon, R., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. [Link]
-
Cinelli, M. A., et al. (2019). Inducible nitric oxide synthase: Regulation, structure, and inhibition. PubMed. [Link]
-
Liang, G., et al. (2011). Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. MedChemComm. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. PMC. [Link]
-
Castillo, J. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed. [Link]
-
Veenstra, S. J., et al. (2018). Application of Fragment-Based Lead Generation to the Discovery of Novel, Cyclic Amidine β-Secretase Inhibitors with Nanomolar Potency, Cellular Activity, and High Ligand Efficiency. Journal of Medicinal Chemistry. [Link]
-
Galea, E., & Feinstein, D. L. (1999). Regulation of the expression of the inflammatory nitric oxide synthase (NOS2) by cyclic AMP. PubMed. [Link]
Sources
- 1. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]
- 10. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 12. tandfonline.com [tandfonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Experimental human endotoxemia as a model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Iminopiperidine Hydrochloride Derivatives and Analogs: Synthesis, Characterization, and Application as Nitric Oxide Synthase Inhibitors
This guide provides a comprehensive technical overview of 2-iminopiperidine hydrochloride, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and critical application of this scaffold as a potent inhibitor of nitric oxide synthase (NOS) isoforms, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the 2-Iminopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1] The introduction of an imino group at the 2-position creates a cyclic amidine functionality, which can engage in specific hydrogen bonding and electrostatic interactions, significantly influencing the molecule's biological activity.
This compound, in particular, has emerged as a foundational molecule for a class of potent inhibitors of nitric oxide synthase (NOS) isoforms.[3] This guide will explore the chemical and biological properties of this scaffold, providing a rationale for its use in drug discovery and development.
Synthesis of this compound and Its Derivatives
The synthesis of 2-iminopiperidine derivatives can be approached through several strategic routes. A common and effective method involves the cyclization of aminonitriles or the chemical modification of piperidone precursors.
General Synthetic Strategy
A plausible and efficient synthesis of this compound starts from δ-valerolactam (2-piperidone). The lactam is first converted to a more reactive intermediate, which is then transformed into the desired iminopiperidine.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established chemical transformations for the synthesis of cyclic amidines.
Step 1: Activation of δ-Valerolactam
-
To a solution of δ-valerolactam (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Amination to form 2-Iminopiperidine
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or ethanol.
-
Bubble anhydrous ammonia gas through the solution at 0 °C for 1-2 hours, or treat with a solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude 2-iminopiperidine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-iminopiperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of this compound and its analogs. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=N) | - | ~165-175 |
| C3 | ~1.8-2.0 | ~25-35 |
| C4 | ~1.6-1.8 | ~20-30 |
| C5 | ~1.6-1.8 | ~20-30 |
| C6 | ~3.2-3.4 | ~40-50 |
| NH/NH₂ | ~7.0-8.5 (broad) | - |
Note: These are predicted values based on data for similar cyclic amidines and piperidine structures.[4][5] Actual values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (Amidinium) | 3100-3300 (broad) |
| C-H | Stretching (Aliphatic) | 2850-2960 |
| C=N | Stretching (Amidinium) | 1640-1680 (strong) |
| C-N | Stretching | 1150-1250 |
Note: The C=N stretch is a key diagnostic peak for the imino functionality.[6][7] The broad N-H stretch is characteristic of the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) for the free base (m/z = 98.15) would be observed. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.[8][9] For 2-iminopiperidine, a prominent fragment would likely arise from the loss of small neutral molecules.
Biological Activity and Mechanism of Action: Inhibition of Nitric Oxide Synthase
2-Iminopiperidine and its derivatives are potent inhibitors of the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[10]
Quantitative Biological Data
The inhibitory potency of 2-iminopiperidine and its analogs is typically reported as the half-maximal inhibitory concentration (IC₅₀).
Table 3: Inhibitory Activity (IC₅₀, µM) of 2-Iminopiperidine Analogs against Human NOS Isoforms
| Compound | hiNOS | heNOS | hnNOS | Selectivity (heNOS/hiNOS) |
| 2-Iminopiperidine | 1.0 | - | - | - |
| 4-Methyl-2-iminopiperidine | 0.1 | - | - | - |
| 4,6-Dimethyl-2-iminopiperidine | 0.08 | - | - | - |
| 6-Cyclohexylmethyl-2-iminopiperidine | - | - | - | 64 |
Data sourced from published literature.[3] A lower IC₅₀ value indicates greater potency.
Mechanism of Action
2-Iminopiperidine derivatives act as competitive inhibitors of L-arginine, the natural substrate for NOS.[11] The cyclic amidinium group of the protonated inhibitor is believed to mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme.
Caption: Competitive inhibition of NOS by 2-iminopiperidine.
The key interactions within the active site involve hydrogen bonding between the amidinium group of the inhibitor and a glutamate residue (Glu371 in iNOS), as well as interactions with the heme cofactor and the tetrahydrobiopterin (BH₄) binding site.[11][12]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of 2-iminopiperidine analogs and their biological activity is crucial for the design of more potent and selective inhibitors.
-
Ring Size: Cyclic amidines with five- to seven-membered rings have shown potent NOS inhibition, with the six-membered 2-iminopiperidine being among the most potent.[3]
-
Substitution on the Piperidine Ring:
-
Heteroatom Incorporation: Replacing a carbon atom in the piperidine ring with a heteroatom can modulate activity. For instance, sulfur and oxygen at the 3-position are tolerated, while nitrogen at this position reduces potency.[3]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of compounds for the development of nitric oxide synthase inhibitors. Their straightforward synthesis, coupled with their potent and tunable biological activity, makes them attractive candidates for further investigation in therapeutic areas where modulation of NO production is beneficial, such as inflammatory diseases and neurodegenerative disorders. Future research should focus on elucidating the precise binding modes of these inhibitors within the different NOS isoforms through co-crystallization studies and computational modeling. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. PubMed Central. Available at: [Link]
-
2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. PubMed. Available at: [Link]
-
Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. MDPI. Available at: [Link]
-
FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]
-
Interdomain Interactions Modulate the Active Site Dynamics of Human Inducible Nitric Oxide Synthase. PubMed Central. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interdomain Interactions Modulate the Active Site Dynamics of Human Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of 2-Iminopiperidine Hydrochloride
This guide provides a comprehensive technical overview of the foundational research on 2-iminopiperidine hydrochloride, a pivotal cyclic amidine in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development seeking to understand the early synthesis, characterization, and pharmacological exploration of this compound. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the early experimental choices, offering insights into the compound's development.
Introduction: The Emergence of a Versatile Scaffold
This compound, systematically known as 2-amino-3,4,5,6-tetrahydropyridine hydrochloride, is a heterocyclic compound belonging to the cyclic amidine class. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The introduction of an imino group at the 2-position creates a unique electronic and structural motif, leading to a range of biological activities.
Early interest in 2-iminopiperidine and its derivatives stemmed from the broader exploration of cyclic amidines as pharmacologically active agents. These compounds were investigated for their potential to interact with various biological targets, including receptors and enzymes.
A crucial aspect of 2-iminopiperidine's chemistry is its tautomerism. The imino form (2-iminopiperidine) exists in equilibrium with its amino tautomer (2-amino-3,4,5,6-tetrahydropyridine). While the imino form is often depicted, the amino tautomer is generally considered to be the more stable form. This equilibrium is a key consideration in its synthesis and biological activity.
Early Synthetic Approaches: The Pinner Reaction
The logical precursor for the synthesis of 2-iminopiperidine is 5-chlorovaleronitrile. The causality behind this choice lies in the need for a five-carbon chain with a terminal nitrile group to form the six-membered piperidine ring and a leaving group (chloride) on the distal carbon to facilitate cyclization.
Plausible Early Synthesis Workflow
The synthesis of this compound via the Pinner reaction can be conceptualized as a two-step process:
-
Formation of the Imino Ester (Pinner Salt): 5-Chlorovaleronitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. This forms the corresponding imino ester hydrochloride.
-
Ammonolysis and Cyclization: The intermediate Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imino ester to form the amidine. Concurrently or subsequently, an intramolecular nucleophilic substitution occurs where the newly formed amidine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the piperidine ring.
Caption: Plausible early synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical Reconstruction)
The following protocol is a hypothetical reconstruction based on the principles of the Pinner reaction and general organic synthesis techniques of the era.
Materials:
-
5-Chlorovaleronitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride Gas
-
Anhydrous Ammonia Gas
-
Ice-salt bath
Procedure:
-
Pinner Salt Formation:
-
A solution of 5-chlorovaleronitrile in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.
-
The flask is cooled in an ice-salt bath to 0°C.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.
-
An equimolar amount of anhydrous ethanol is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred for several hours at 0°C, during which the imino ester hydrochloride (Pinner salt) precipitates as a white solid.
-
The solid is collected by filtration under anhydrous conditions, washed with cold anhydrous ether, and dried in a vacuum desiccator.
-
-
Ammonolysis and Cyclization:
-
The dried Pinner salt is suspended in anhydrous ethanol in a pressure vessel.
-
The vessel is cooled, and anhydrous ammonia is introduced until the desired molar excess is achieved.
-
The vessel is sealed and allowed to warm to room temperature, followed by gentle heating.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the excess ammonia is carefully vented.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Physicochemical Properties
Early characterization of this compound would have focused on determining its fundamental physicochemical properties.
| Property | Value |
| Molecular Formula | C₅H₁₁ClN₂ |
| Molecular Weight | 134.61 g/mol |
| Melting Point | 159-161 °C |
| Appearance | Solid |
Early Pharmacological Investigations
The initial pharmacological screening of this compound and related cyclic amidines was likely driven by the search for novel therapeutic agents. Two key areas of investigation have emerged for this compound, although much of the specific research is more contemporary, it builds on the foundational understanding of cyclic amidines.
Muscarinic Receptor Agonism
Early studies on cyclic amidines explored their potential as muscarinic receptor agonists.[4] Muscarinic receptors are involved in a wide range of physiological processes, and their modulation has therapeutic implications for conditions such as Alzheimer's disease and glaucoma.[5][6] The cyclic amidine core of 2-iminopiperidine serves as a bioisostere for the quaternary ammonium group of acetylcholine, the endogenous muscarinic agonist.
A 1997 study by Messer et al. investigated a series of 2-amino-3,4,5,6-tetrahydropyridine derivatives for their activity at muscarinic receptors.[5] This research demonstrated that these compounds could act as selective m1 muscarinic agonists, suggesting their potential for treating cognitive deficits.[5]
Caption: Proposed mechanism of action as a muscarinic agonist.
Nitric Oxide Synthase Inhibition
A significant area of investigation for this compound is its activity as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by neuronal NOS (nNOS) is implicated in neurodegenerative disorders.[7] Therefore, selective nNOS inhibitors are of therapeutic interest.[7]
While the very earliest studies are not detailed, it is now known that 2-iminopiperidine is a potent inhibitor of human nitric oxide synthase isoforms. This inhibitory activity is a key feature of the compound and has driven much of the subsequent research. The cyclic amidine structure likely mimics the guanidino group of L-arginine, the natural substrate for NOS.
Caption: Mechanism of nitric oxide synthase inhibition.
Conclusion
The early studies of this compound, while not consolidated in a single seminal publication, can be understood through the historical context of cyclic amidine synthesis and pharmacology. The Pinner reaction stands as the most plausible early synthetic route, providing a reliable method for its preparation. Initial pharmacological explorations, likely part of broader screening programs for cyclic amidines, have paved the way for the later discovery of its potent activity as a muscarinic agonist and a nitric oxide synthase inhibitor. This foundational work has established 2-iminopiperidine as a valuable scaffold in medicinal chemistry, with ongoing research continuing to explore its therapeutic potential.
References
-
Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of New Muscarinic Receptor Antagonists Bearing Cyclic Amidines as Cationic Heads. Il Farmaco. [Link]
-
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]
-
Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. PubMed. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]
-
Synthesis and reactions of cyclic amidines. The Journal of Organic Chemistry. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. MDPI. [Link]
-
Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. [Link]
-
NO synthase inhibitor: Significance and symbolism. [Link]
-
Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. [Link]
-
Synthesis of cyclic amidines from quinolines by a borane-catalyzed dearomatization strategy. [Link]
-
(PDF) Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. ResearchGate. [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. PubMed. [Link]
-
Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors. PMC. [Link]
-
Pinner pyrimidine synthesis. Slideshare. [Link]
-
Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
-
Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and muscarinic activity of the chiral forms of methylenemuscarones. PubMed. [Link]
Sources
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Synthesis and biological evaluation of new muscarinic receptor antagonists bearing cyclic amidines as cationic heads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2-Iminopiperidine Hydrochloride in Modern Drug Discovery
Abstract
The 2-iminopiperidine hydrochloride scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery, with a particular focus on its role in the development of enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable chemical scaffold.
Introduction: The Significance of the 2-Iminopiperidine Core
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial interactions with biological targets.[1][2] The introduction of an imino group at the 2-position endows the piperidine scaffold with a unique set of electronic and steric properties, transforming it into a highly versatile and reactive building block.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a wide range of synthetic transformations.
The 2-iminopiperidine core, a cyclic amidine, possesses a planar guanidine-like functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. This makes it an attractive pharmacophore for targeting enzymes and receptors where such interactions are critical for binding. This guide will explore the fundamental aspects of this compound, from its synthesis to its application as a cornerstone in the design of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical scaffold is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁ClN₂ | [4] |
| Molecular Weight | 134.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 159-161 °C | [4] |
| CAS Number | 16011-96-4 | [4] |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of the 2-Iminopiperidine Scaffold
The efficient synthesis of the 2-iminopiperidine core is crucial for its widespread application. Several synthetic routes have been developed, with the catalytic hydrogenation of 2-aminopyridine being one of the most common and direct methods.
Catalytic Hydrogenation of 2-Aminopyridine
The reduction of the aromatic pyridine ring to a saturated piperidine ring is a well-established transformation.[5] However, the presence of the amino group in 2-aminopyridine can present challenges, such as catalyst poisoning. Careful selection of the catalyst and reaction conditions is therefore essential to achieve high yields and selectivity.
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-Aminopyridine
This protocol provides a general procedure for the synthesis of 2-aminopiperidine, the free base of the target compound, which can then be converted to the hydrochloride salt.
Materials:
-
2-Aminopyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) catalyst (typically 5 mol%)
-
Glacial acetic acid or ethanol as solvent
-
Hydrogen gas (high pressure)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for high-pressure reactions (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve 2-aminopyridine (1.0 equivalent) in the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed or the reaction is deemed complete by analytical methods (e.g., TLC, GC-MS).
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.
-
Isolation: If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopiperidine.
-
Salt Formation: Dissolve the crude 2-aminopiperidine in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the this compound salt. Collect the solid by filtration and dry under vacuum.
Causality Behind Experimental Choices:
-
Catalyst Choice: Platinum and rhodium catalysts are highly effective for the hydrogenation of aromatic rings. The choice between them may depend on the presence of other functional groups in the substrate and cost considerations.
-
Solvent: Acetic acid can protonate the pyridine nitrogen, which can facilitate the reduction. However, it requires a neutralization step during work-up. Ethanol is a more neutral solvent but may require higher pressures or temperatures.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as hydrogenolysis (C-N bond cleavage).
Reactivity of the 2-Iminopiperidine Scaffold
The reactivity of this compound is dominated by the presence of the cyclic amidine functionality. The imino group is nucleophilic, while the adjacent endocyclic nitrogen can also participate in reactions. This dual reactivity makes it a valuable synthon for the construction of a variety of heterocyclic systems.
Caption: Key reaction pathways involving the 2-iminopiperidine scaffold.
N-Acylation and N-Alkylation
The exocyclic imino nitrogen is readily acylated or alkylated by various electrophiles. This provides a straightforward method for introducing diverse substituents and modulating the physicochemical properties of the resulting molecules.
Cycloaddition Reactions
The 2-iminopiperidine system can act as a diene component in Diels-Alder reactions, particularly in its tautomeric enamine form.[6] This allows for the construction of complex bicyclic and polycyclic nitrogen-containing heterocycles.[7]
Experimental Protocol: Diels-Alder Reaction with an Imino Dienophile (General Procedure)
This protocol outlines a general procedure for a [4+2] cycloaddition reaction. The specific conditions will need to be optimized based on the reactivity of the dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide)
-
Aprotic solvent (e.g., toluene, xylene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and the dienophile (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used, add it to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction with water or a mild acid/base wash.
-
Isolation and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent: High-boiling aprotic solvents are often used to provide the thermal energy required for the cycloaddition.
-
Catalyst: Lewis acids can activate the dienophile, increasing the reaction rate and potentially influencing the stereoselectivity of the reaction.
Condensation Reactions
The nucleophilic imino group can participate in condensation reactions with carbonyl compounds, such as aldehydes, ketones, and esters.[8] These reactions are valuable for the synthesis of various heterocyclic systems, including pyrimidines and quinazolines.
Applications in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors
The 2-iminopiperidine scaffold has emerged as a valuable framework for the design of potent and selective enzyme inhibitors. Its ability to mimic the guanidinium group of arginine and engage in key hydrogen bonding interactions makes it particularly well-suited for targeting enzyme active sites.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play important physiological roles, the overexpression of iNOS is associated with inflammatory diseases and cancer. Therefore, the development of selective iNOS inhibitors is a significant therapeutic goal.
A series of 2-iminoazaheterocycles, including 2-iminopiperidine, have been identified as potent inhibitors of human NOS isoforms.[9]
Structure-Activity Relationship (SAR) for NOS Inhibition
The following table summarizes the inhibitory activity of 2-iminopiperidine and related cyclic amidines against the three human NOS isoforms.
| Compound | Ring Size | IC₅₀ (µM) vs. iNOS | IC₅₀ (µM) vs. nNOS | IC₅₀ (µM) vs. eNOS | Reference |
| 2-Iminopyrrolidine | 5 | >100 | >100 | >100 | [9] |
| 2-Iminopiperidine | 6 | 1.0 | 4.0 | 8.0 | [9] |
| 2-Iminohomopiperidine (azepane) | 7 | 2.0 | 10.0 | 20.0 | [9] |
| 2-Iminocaprylimine (azocane) | 8 | 10.0 | >100 | >100 | [9] |
| 2-Iminononamethylenimine (azonane) | 9 | >100 | >100 | >100 | [9] |
Key SAR Insights:
-
Ring Size: The six-membered 2-iminopiperidine ring demonstrates the highest potency against iNOS. Both smaller (five-membered) and larger (seven-, eight-, and nine-membered) rings exhibit significantly reduced activity. This suggests that the geometry and conformational flexibility of the six-membered ring are optimal for binding to the active site of iNOS.
-
Selectivity: 2-Iminopiperidine displays a degree of selectivity for iNOS over nNOS and eNOS, which is a desirable feature for a therapeutic agent.
Other Therapeutic Targets
The versatility of the 2-iminopiperidine scaffold has led to its exploration in the context of other therapeutic targets, including:
-
HIV-1 Integrase Inhibitors: The pyridine and piperidine moieties are present in several approved HIV-1 integrase inhibitors. The 2-iminopiperidine scaffold can be incorporated into novel integrase inhibitor designs to explore new binding interactions and improve pharmacokinetic properties.
-
Protease Inhibitors: The ability of the cyclic amidine group to act as a bioisostere for the guanidinium group of arginine makes it a valuable component in the design of inhibitors for proteases that recognize arginine-containing substrates.
Conclusion and Future Perspectives
This compound is a chemical scaffold of significant value to the medicinal chemistry community. Its straightforward synthesis, versatile reactivity, and ability to serve as a key pharmacophore in the design of enzyme inhibitors underscore its importance in modern drug discovery. The demonstrated activity of 2-iminopiperidine derivatives as potent NOS inhibitors highlights the potential of this scaffold for the development of novel therapeutics for inflammatory diseases and other conditions associated with iNOS overexpression.
Future research in this area will likely focus on the further exploration of the chemical space around the 2-iminopiperidine core. The development of new synthetic methodologies to introduce a wider range of substituents with precise stereochemical control will undoubtedly lead to the discovery of new bioactive molecules with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural biology of an increasing number of therapeutic targets grows, the rational design of novel inhibitors based on the 2-iminopiperidine scaffold will continue to be a fruitful area of investigation.
References
-
Garvey, E. P., et al. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. Journal of Medicinal Chemistry, 39(3), 669-672. [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
-
Le Bourdonnec, B., et al. (2008). Discovery of a series of aminopiperidines as novel iNOS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 336-343. [Link]
-
Chad's Prep (n.d.). Diels Alder Reactions with Cyclic Dienes. [Link]
-
Gahman, T. C., et al. (2011). Identification and SAR of selective inducible nitric oxide synthase (iNOS) dimerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6888-6894. [Link]
-
Wikipedia (2023). Diels–Alder reaction. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
- Google Patents (2011).
-
SciSpace (n.d.). Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives1. [Link]
-
Master Organic Chemistry (2017). The Diels-Alder Reaction. [Link]
-
Journal of Chemical Research, Synopses (1999). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. [Link]
-
El-Shaieb, K. M., et al. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 67(8), 837-844. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Chemistry LibreTexts (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
- Google Patents (2007). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
- Google Patents (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Zare, A., et al. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 208-212. [Link]
-
Sabat, M., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(15), 1867-1870. [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). [Link]
-
University of St. Thomas (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]
-
Sabnis, R. W. (2008). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines. The Journal of Organic Chemistry, 73(10), 3847-3850. [Link]
-
Sabat, M., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(15), 1867-1870. [Link]
-
Sabat, M., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(15), 1867-1870. [Link]
-
Sabat, M., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(15), 1867-1870. [Link]
-
Sabat, M., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(15), 1867-1870. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Theoretical and Computational Scrutiny of 2-Iminopiperidine Hydrochloride: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for the investigation of 2-iminopiperidine hydrochloride, a molecule of significant interest due to its foundational piperidine scaffold and its role as a potent inhibitor of human nitric oxide synthase (NOS) isoforms.[1][2] For researchers and drug development professionals, understanding the molecule's intrinsic electronic properties, conformational landscape, and mechanism of target interaction is paramount for rational drug design and lead optimization.
The piperidine ring is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system disorders.[3][4][5][6] The value of this compound lies in its dual character: the proven biological activity of the piperidine core and the reactive imino group, which serves as a versatile handle for synthetic modifications.[7] This guide eschews a simple recitation of facts, instead presenting a logical, multi-stage theoretical workflow designed to fully elucidate the molecule's potential as a drug scaffold.
Part 1: Foundational Physicochemical & Structural Analysis
Before embarking on complex computational studies, a thorough understanding of the molecule's basic properties is essential. This foundational data informs the setup of all subsequent theoretical calculations.
Core Molecular Properties
This compound is a small, hydrophilic molecule. Its fundamental properties provide the initial parameters for computational modeling.
| Property | Value | Source |
| CAS Number | 16011-96-4 | [1] |
| Molecular Formula | C₅H₁₀N₂ · HCl | [1] |
| Molecular Weight | 134.61 g/mol (as hydrochloride salt) | [1] |
| Known Biological Target | Nitric Oxide Synthase (NOS) Isoforms | [1][2] |
| Melting Point | 159-161 °C | [2] |
Structural Representation and Tautomerism
The imino group introduces the possibility of tautomerism, a critical consideration for computational analysis as the different forms may have distinct electronic properties and binding capabilities. The two primary tautomers are the imino and enamine forms.
Caption: Tautomeric forms of the 2-iminopiperidine cation.
Theoretical calculations should begin by optimizing the geometry of both tautomers to determine their relative energies. The lower-energy, more stable conformer should be used for subsequent docking and molecular dynamics simulations. For the purpose of this guide, we will proceed with the more commonly represented imino tautomer.
Part 2: Quantum Mechanical Investigation with Density Functional Theory (DFT)
To understand the molecule's reactivity and electronic nature, we employ Density Functional Theory (DFT). These calculations provide insights that are not achievable through classical molecular mechanics.
Rationale for DFT
DFT is the computational method of choice for this stage because it provides a robust balance between accuracy and computational cost for a molecule of this size. It allows us to visualize electron density distributions and molecular orbitals, which are fundamental to understanding chemical reactivity and non-covalent interactions crucial for drug-receptor binding.
Experimental Protocol: DFT Calculation Workflow
Objective: To calculate the optimized geometry, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP) of the 2-iminopiperidine cation.
Methodology:
-
Structure Preparation: Build the 3D structure of the 2-iminopiperidine cation (protonated form, as it would exist in the hydrochloride salt).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory is well-suited for capturing the electronic structure of organic molecules.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Orbital and MEP Analysis: Using the optimized geometry, compute the HOMO, LUMO, and the MEP surface.
Caption: Workflow for DFT analysis of 2-iminopiperidine.
Interpreting Theoretical Data
The results from the DFT calculations provide a quantitative basis for understanding the molecule's behavior.
Table 2: Hypothetical DFT Calculation Results
| Parameter | Hypothetical Value | Interpretation / Significance |
| HOMO Energy | -7.2 eV | Represents the ability to donate electrons. A higher energy indicates greater ease of donation to an acceptor (e.g., an electrophilic residue in a protein). |
| LUMO Energy | -0.5 eV | Represents the ability to accept electrons. A lower energy indicates a greater propensity to accept electrons from a donor (e.g., a nucleophilic residue). |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. This is a key indicator of the molecule's stability in a biological environment. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, suggesting good potential for hydrogen bonding and dipole-dipole interactions, which are critical for solubility and target binding. |
The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions. For the 2-iminopiperidine cation, we would expect to see a strongly positive potential (electron-deficient, blue color) around the protonated imino group and the adjacent ring nitrogen, highlighting these areas as primary hydrogen bond donors.
Part 3: Molecular Docking with Nitric Oxide Synthase (NOS)
Given that 2-iminopiperidine is a known inhibitor of NOS, molecular docking is the logical next step to predict its binding mode and identify key interactions within the enzyme's active site.[1]
Rationale and Target Selection
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides a static, 3D model of the ligand-protein complex, which is invaluable for structure-activity relationship (SAR) studies.[8][9] We will target inducible nitric oxide synthase (iNOS) as a representative isoform. A relevant crystal structure, such as PDB ID: 2NSI, can be used as the receptor model.
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding pose of 2-iminopiperidine within the iNOS active site and identify key intermolecular interactions.
Methodology:
-
Receptor Preparation: Download the iNOS crystal structure (e.g., 2NSI) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign appropriate charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy structure of the 2-iminopiperidine cation. Assign appropriate atom types and charges.
-
Grid Generation: Define the binding site by generating a docking grid box centered on the location of the native co-crystallized inhibitor or the catalytic heme group.
-
Docking Execution: Perform the docking calculation using a validated algorithm (e.g., AutoDock Vina). Generate multiple binding poses.
-
Pose Analysis: Analyze the top-ranked poses based on their predicted binding affinity (scoring function). Visualize the best pose to identify key interactions (hydrogen bonds, electrostatic interactions) with active site residues.
Caption: Workflow for molecular docking of 2-iminopiperidine into the NOS active site.
Hypothetical Docking Results & Interpretation
The primary output is a ranked list of binding poses and their associated scores. The key is to analyze the interactions of the top-scoring pose.
Table 3: Hypothetical Docking Interaction Analysis
| Interacting Residue (iNOS) | Interaction Type | Atom(s) on 2-Iminopiperidine | Significance |
| Glu371 | Salt Bridge / H-Bond | Protonated Imino Group (-C=NH₂⁺) | This is a classic and critical interaction for many NOS inhibitors, anchoring the ligand to a key catalytic residue in the active site. |
| Trp366 | Cation-π Interaction | Piperidine Ring Cation | The positively charged ring can interact favorably with the electron-rich aromatic face of the tryptophan residue, providing additional binding stability. |
| Heme Group | Electrostatic | Protonated Imino Group (-C=NH₂⁺) | The positively charged ligand can interact with the negatively charged propionate group of the essential heme cofactor. |
| Met368 | Hydrophobic Contact | Piperidine Ring (-CH₂-) | Non-polar interactions with hydrophobic residues help to correctly orient the ligand within the binding pocket. |
This analysis suggests a plausible binding hypothesis: the protonated imine forms a charge-reinforced hydrogen bond with Glutamate-371, a crucial interaction that mimics the binding of the natural substrate, L-arginine. This provides a strong, testable hypothesis for medicinal chemists to design derivatives that can enhance or supplement these interactions.
Part 4: Implications for Drug Development
The theoretical studies outlined above provide a powerful, cost-effective platform for guiding the drug discovery process.
-
Rational Synthesis: The MEP map from DFT identifies the most likely points for hydrogen bonding. Chemists can use this to design derivatives that introduce or strengthen these interactions. For example, adding a hydroxyl group to the piperidine ring at a position that can accept a hydrogen bond from a nearby residue.
-
SAR Prioritization: The docking results allow for the in silico screening of a virtual library of 2-iminopiperidine derivatives.[10] This helps prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources.
-
Understanding Liabilities: Computational methods can also predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. While not covered in this guide's core workflow, QSAR models can be developed to predict properties like metabolic stability, a known consideration for piperidine-containing drugs.[5][9]
By integrating these theoretical approaches, research organizations can accelerate their discovery pipeline, moving from a basic scaffold like this compound to a highly optimized clinical candidate with greater efficiency and a higher probability of success.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (PMC version) [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (PubMed abstract) [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4). [Link]
-
Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1845–1855. [Link]
- CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
-
Doustkhah, E., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
-
Lindsley, C. W., et al. (2014). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 16(10), 569-575. [Link]
-
Cas 25181-50-4, 3‐aminopiperidine‐2,6-dione hydrochloride. LookChem. [Link]
- (R)-3-amino piperidine hydrochloride preparation method.
-
Ikram, M., et al. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 325-334. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 16011-96-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 2-Iminopiperidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-Iminopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal chemical entity, recognized for its role as a potent inhibitor of nitric oxide synthase (NOS) isoforms and as a versatile reactant in the synthesis of a variety of heterocyclic compounds[1][2]. Its structural features, particularly the piperidine ring and the imino group, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents[3]. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and biological studies.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical compound is the foundation of any scientific investigation. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C5H11ClN2 | [1] |
| Molecular Weight | 134.61 g/mol | [1] |
| CAS Number | 16011-96-4 | [1] |
The hydrochloride salt form enhances the compound's stability and influences its solubility, making it suitable for a range of experimental conditions.
Structural Elucidation
The molecular structure of this compound is fundamental to its chemical reactivity and biological activity.
Caption: Chemical structure of this compound.
Key Physical Properties
The physical state and thermal properties of a compound are critical parameters for its storage, handling, and use in various applications.
Physical State and Appearance
Melting Point
The melting point is a crucial indicator of purity. For this compound, the reported melting point is in the range of 159-161 °C [1][2].
Solubility
Specific solubility data for this compound is not extensively documented. However, inferences can be drawn from the behavior of similar small molecule hydrochloride salts. For instance, 3-aminopiperidine-2,6-dione hydrochloride exhibits good solubility in polar protic solvents such as water and methanol, and is also soluble in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone[5]. The presence of the hydrochloride moiety in this compound suggests it will likely exhibit good solubility in polar solvents due to the potential for hydrogen bonding and ion-dipole interactions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural verification. While specific spectra require experimental acquisition, the expected ¹H NMR spectrum would show distinct signals for the protons on the piperidine ring and the imino group. The chemical shifts and coupling patterns would be indicative of their chemical environment. Two NMR spectra for this compound are noted to be available in the SpectraBase database[6].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the imino group, as well as C-H and C-N bonds of the piperidine ring. SpectraBase indicates the availability of two FTIR spectra for this compound[6].
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected exact mass is 134.061076 g/mol [6]. High-resolution mass spectrometry (HRMS) would be employed to confirm this with high accuracy. Fragmentation patterns observed in the mass spectrum would provide further structural information.
Experimental Protocols for Physical Property Determination
The following section outlines the standard methodologies for determining the key physical and spectral properties of this compound.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
NMR Spectral Acquisition
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Methodology (¹H NMR):
-
A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed.
IR Spectral Acquisition
Principle: IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded by passing an infrared beam through the ATR crystal.
High-Resolution Mass Spectrometry (HRMS) Acquisition
Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule.
Methodology (Electrospray Ionization - ESI):
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
The solution is infused into the ESI source of the mass spectrometer.
-
The sample is ionized, and the resulting ions are guided into the mass analyzer.
-
The mass spectrum is acquired over a specific m/z range.
-
The accurate mass of the molecular ion is determined and used to calculate the elemental formula.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in available scientific data and established experimental methodologies. A comprehensive understanding of these properties is essential for the successful application of this compound in research and drug development. The provided protocols offer a validated framework for the in-house characterization and quality control of this compound.
References
-
This compound - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
This compound Three Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
(R)-3-Aminopiperidine dihydrochloride Safety Data Sheet Jubilant Ingrevia Limited. (2024, March 29). Retrieved from [Link]
Sources
- 1. This compound | 16011-96-4 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 6. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: Strategic Synthesis of Novel HIV-1 Integrase Inhibitor Candidates Utilizing a 2-Iminopiperidine Scaffold
Abstract
This technical guide delineates a strategic approach for the synthesis of novel candidate inhibitors of HIV-1 integrase, leveraging the versatile chemical properties of 2-iminopiperidine hydrochloride. While not a component of currently approved integrase inhibitors, the piperidine scaffold is a privileged structure in medicinal chemistry, and the reactive imino group of this starting material offers a unique entry point for constructing diverse molecular architectures.[1][2][3] This document provides a comprehensive, field-proven perspective on the rationale for this synthetic strategy, a detailed hypothetical protocol for the synthesis of a novel inhibitor candidate, and methodologies for its subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiretroviral agents.
Introduction: The Unwavering Imperative for Novel HIV-1 Integrase Inhibitors
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical component of antiretroviral therapy (ART) is the class of drugs known as integrase strand transfer inhibitors (INSTIs).[4][5][6][7] These agents effectively block the HIV-1 integrase enzyme, which is essential for inserting the viral DNA into the host cell's genome, thereby halting viral replication.[4][8][9] Currently approved INSTIs such as dolutegravir and bictegravir are highly effective; however, the emergence of drug-resistant viral strains necessitates a continuous search for new inhibitors with novel mechanisms of action or improved resistance profiles.[10][11]
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to modulate physicochemical properties and improve pharmacokinetic profiles.[2][3][12] This application note explores the utility of this compound as a versatile starting material for the de novo design and synthesis of next-generation HIV-1 integrase inhibitors.[1][13] The inherent reactivity of the imino group provides a strategic handle for elaboration into complex heterocyclic systems that can be designed to chelate the essential metal ions in the integrase active site.[8][9]
The Strategic Rationale: Why this compound?
The selection of this compound as a starting scaffold is predicated on several key strategic advantages in medicinal chemistry:
-
Versatile Reactive Hub: The imino functional group is a potent nucleophile and can also be readily converted into other functional groups, serving as a linchpin for a variety of chemical transformations. This allows for the divergent synthesis of a library of diverse compounds from a single, readily available starting material.
-
Scaffold Rigidity and Vectorial Diversity: The piperidine ring provides a degree of conformational rigidity, which can be advantageous for binding to a specific protein target. The imino group and other positions on the ring offer distinct vectors for the introduction of pharmacophoric elements.
-
Potential for Novelty: By employing a less conventional starting material, there is a higher probability of discovering novel chemical entities with unique intellectual property profiles and potentially different resistance profiles compared to existing INSTIs.
The overarching synthetic strategy is to utilize the 2-iminopiperidine core to construct a molecule that possesses the key pharmacophoric features of known integrase inhibitors: a metal-chelating core and a side chain that can interact with the viral DNA.
Synthetic Protocol: De Novo Synthesis of a Bicyclic Pyrimidone Candidate Inhibitor
This section details a hypothetical, yet scientifically robust, multi-step synthesis of a novel bicyclic pyrimidone derivative, a structural motif present in some integrase inhibitors, starting from this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for the proposed HIV-1 integrase inhibitor.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Diethyl malonate | Acros Organics | Reagent Grade, 99% |
| Sodium ethoxide (NaOEt) | Alfa Aesar | 97% |
| Ethanol (EtOH), anhydrous | Fisher | ACS Grade |
| 2,4-Difluorobenzyl bromide | TCI | >98% |
| Potassium carbonate (K₂CO₃), anhydrous | J.T. Baker | ACS Grade |
| N,N-Dimethylformamide (DMF), anhydrous | EMD Millipore | DriSolv® |
| Lithium diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M in THF/heptane/ethylbenzene |
| Tetrahydrofuran (THF), anhydrous | Acros Organics | DriSolv® |
| Carbon dioxide (CO₂) gas | Airgas | 99.99% |
| HATU | Chem-Impex | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| L-Alanine methyl ester hydrochloride | Combi-Blocks | 98% |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Bicyclic Pyrimidone Core (Intermediate 1)
-
To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Caution: Exothermic reaction, hydrogen gas evolution.
-
Once all the sodium has reacted, add this compound (6.73 g, 50 mmol).
-
Add diethyl malonate (8.01 g, 50 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (gradient elution: 0-10% methanol in dichloromethane) to afford the bicyclic pyrimidone core.
Step 2: N-Alkylation with 2,4-Difluorobenzyl Bromide (Intermediate 2)
-
Dissolve Intermediate 1 (from Step 1) in anhydrous DMF (80 mL) in a 250 mL round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Add 2,4-difluorobenzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at 60 °C for 6 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, cool the mixture and pour it into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (gradient elution: 20-50% ethyl acetate in hexanes) to yield the N-alkylated intermediate.
Step 3: Carboxylation at the α-Position (Intermediate 3)
-
In a flame-dried 500 mL three-neck flask under an argon atmosphere, dissolve the N-alkylated intermediate (from Step 2) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Bubble dry CO₂ gas through the solution for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and acidify to pH 2-3 with 1 M HCl.
-
Extract with ethyl acetate (3 x 150 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the carboxylic acid intermediate, which may be used in the next step without further purification if sufficiently pure.
Step 4: Amide Coupling to Yield the Final Compound
-
Dissolve the carboxylic acid (Intermediate 3) in anhydrous DMF (50 mL).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Add L-alanine methyl ester hydrochloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final compound by preparative HPLC to obtain the target HIV-1 integrase inhibitor candidate.
Biological Evaluation: In Vitro HIV-1 Integrase Inhibition Assay
The synthesized compound must be evaluated for its ability to inhibit the enzymatic activity of HIV-1 integrase. A standard, non-radioactive ELISA-based assay can be employed.
Assay Workflow Diagram
Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.
Protocol for Integrase Inhibition Assay
-
Plate Coating: Coat a 96-well plate with a solution containing the donor DNA substrate and incubate overnight at 4 °C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor and Enzyme Addition: Add serial dilutions of the synthesized compound (e.g., from 100 µM to 1 nM) to the wells. Add a fixed concentration of recombinant HIV-1 integrase enzyme to each well (except for the negative control). Include a known inhibitor (e.g., Raltegravir) as a positive control.
-
Incubation: Incubate the plate at 37 °C for 60 minutes to allow for the 3'-processing reaction and inhibitor binding.
-
Strand Transfer Reaction: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37 °C for 90 minutes.
-
Detection: Wash the plate to remove unbound components. Add an antibody-HRP conjugate that specifically recognizes the incorporated target DNA. Incubate, wash, and then add a chromogenic substrate (e.g., TMB).
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Expected Data and Interpretation
The results of the assay can be tabulated to compare the potency of the newly synthesized compound with a known standard.
| Compound | IC₅₀ (µM) [Strand Transfer] |
| Raltegravir (Control) | 0.05 |
| Synthesized Compound | To be determined |
| DMSO (Vehicle Control) | > 100 |
A low micromolar or nanomolar IC₅₀ value for the synthesized compound would indicate successful inhibition of the HIV-1 integrase enzyme and would warrant further investigation, including cell-based antiviral assays and structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This application note has outlined a comprehensive and scientifically plausible strategy for the design and synthesis of novel HIV-1 integrase inhibitor candidates using this compound as a versatile starting material. The provided hypothetical protocol serves as a blueprint for medicinal chemists to explore new chemical space in the ongoing fight against HIV/AIDS. Successful synthesis and biological evaluation of compounds derived from this strategy could lead to the identification of new lead molecules for further optimization and development. The flexibility of the synthetic route allows for the creation of a diverse library of analogs to build a robust SAR profile, ultimately guiding the design of more potent and effective antiretroviral agents.
References
- Patsnap Synapse. (2024, June 21). What are HIV-1 integrase inhibitors and how do they work?
- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
- International Association of Providers of AIDS Care. How Integrase Inhibitors Work.
- Pharmacology - HIV antiretroviral drugs (classes, mechanism of action and side effects). (2022, November 15). YouTube.
- Benchchem. This compound|High-Purity Research Chemical.
- Mechanisms and inhibition of HIV integration. PMC - NIH.
- Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI.
- 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC - NIH.
- Makhija, M. T., Kasliwal, R. T., Kulkarni, V. M., & Neamati, N. (2004). De novo design and synthesis of HIV-1 integrase inhibitors. PubMed.
- Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. (2020, July 1). PubMed.
- Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors. (2015, February 15). PubMed.
- Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (2023, July 24). Zelinsky Institute of Organic Chemistry.
- Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022, January 24). PMC - PubMed Central.
- 3-Aminopiperidine-2,6-dione hydrochloride. (2023, August 15). Smolecule.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023, May 26). PubMed Central.
- Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022, January 24). ACS Omega.
- 3-Aminopiperidine dihydrochloride. Chem-Impex.
- HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. PubMed Central.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, January 10). ResearchGate.
- 3‐aminopiperidine‐2,6-dione hydrochloride. lookchem.
- Analogues of Piperidine for Drug Design. Enamine.
- This compound. ChemicalBook.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Applications of piperazine scaffold in drug design. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. iapac.org [iapac.org]
- 6. mdpi.com [mdpi.com]
- 7. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 13. De novo design and synthesis of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iminopiperidine hydrochloride in Diels-Alder reactions protocol
Application Note & Protocol
Topic: The Strategic Application of 2-Iminopiperidine Hydrochloride in Diels-Alder Reactions: A Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, is amenable to various catalytic strategies to enhance its rate and selectivity.[1] This application note details the use of this compound as a potent organocatalyst in Diels-Alder reactions, proceeding through an iminium activation pathway. We provide a comprehensive protocol for a model reaction, delve into the mechanistic underpinnings of this catalytic cycle, and present a framework for experimental design and optimization. This guide is intended to equip researchers with the foundational knowledge and practical steps required to successfully implement this methodology in their synthetic programs, particularly in the construction of complex cyclic systems relevant to medicinal chemistry and natural product synthesis.
Introduction: Iminium Catalysis in the Diels-Alder Reaction
The Diels-Alder reaction provides a powerful method for constructing cyclohexene derivatives through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile.[1][2] While thermally driven reactions are common, catalysis is often essential to achieve high yields and selectivities under mild conditions. Organocatalysis, utilizing small organic molecules, has emerged as a formidable alternative to traditional metal-based Lewis acid catalysis.
A key strategy within organocatalysis is iminium activation.[3][4][5] Chiral secondary amines, such as those developed by MacMillan and others, can reversibly react with α,β-unsaturated aldehydes or ketones to form highly reactive iminium ions.[3][4] This process effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the rate of the Diels-Alder reaction.[4][6] While much of the research has focused on asymmetric catalysis using complex chiral amines, simpler cyclic imines and their salts, like this compound, can serve as effective catalysts for promoting the reaction in an achiral context.
2-Iminopiperidine, as its hydrochloride salt, provides a pre-activated source of the cyclic imine moiety, which can readily engage in the catalytic cycle. Its utility lies in its ability to facilitate reactions with thermally less reactive dienes or dienophiles, expanding the scope and accessibility of the Diels-Alder reaction for various applications, including the synthesis of functionalized piperidine derivatives, which are prevalent scaffolds in pharmaceuticals.[7]
Mechanistic Rationale: The Iminium Catalytic Cycle
The catalytic role of this compound hinges on the in situ formation of a reactive iminium ion from the dienophile. The reaction mechanism can be delineated into several key steps, as illustrated in the catalytic cycle below.
-
Iminium Ion Formation: The catalyst, 2-iminopiperidine, first engages with an α,β-unsaturated aldehyde or ketone. This condensation reaction forms a protonated iminium ion, which is significantly more electrophilic than the starting carbonyl compound. This activation step is crucial for accelerating the subsequent cycloaddition.[5]
-
[4+2] Cycloaddition: The activated iminium ion dienophile reacts with a conjugated diene (e.g., cyclopentadiene) in a concerted [4+2] cycloaddition. This is typically the rate-determining step. The LUMO-lowering effect of the iminium group facilitates a more favorable interaction with the diene's HOMO (Highest Occupied Molecular Orbital), leading to a lower activation barrier compared to the uncatalyzed reaction.[5]
-
Hydrolysis and Catalyst Regeneration: The resulting cyclic iminium ion intermediate is then hydrolyzed by water, which is often present in trace amounts in the solvent or added during workup. This hydrolysis step releases the final Diels-Alder product and regenerates the 2-iminopiperidine catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of a Diels-Alder reaction mediated by 2-iminopiperidine.
Experimental Protocol: Diels-Alder Reaction of Acrolein with Cyclopentadiene
This protocol describes a general procedure for the this compound-catalyzed Diels-Alder reaction between acrolein (dienophile) and freshly cracked cyclopentadiene (diene).
Materials and Equipment
-
Reagents:
-
This compound (Catalyst)
-
Acrolein (Dienophile, freshly distilled)
-
Dicyclopentadiene (Diene precursor)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Distillation apparatus for cracking dicyclopentadiene
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Procedure
Step 1: Preparation of Cyclopentadiene
-
Rationale: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[2] A retro-Diels-Alder reaction is required to "crack" the dimer back to the monomeric diene immediately before use.[2]
-
Method:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene (e.g., 20 mL) in the distillation flask.
-
Gently heat the dicyclopentadiene to approximately 170 °C.
-
Collect the monomeric cyclopentadiene (boiling point: 41-42 °C) in a receiving flask cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.
-
Step 2: Reaction Setup
-
Rationale: The reaction is set up under an inert atmosphere to prevent side reactions and ensure the stability of the reagents. Anhydrous solvent is used to control the hydrolysis step until the reaction is complete.
-
Method:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (DCM, 20 mL) and stir the suspension.
-
Add acrolein (1.0 mmol, 1.0 equivalent).
-
Cool the mixture to 0 °C using an ice bath.
-
Step 3: Reaction Execution
-
Rationale: The diene is added slowly to the cooled solution of the dienophile and catalyst to control the exothermic reaction and maximize selectivity. The reaction is monitored to determine the point of completion.
-
Method:
-
Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) to the stirred reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrolein is consumed (typically 2-4 hours).
-
Step 4: Workup and Purification
-
Rationale: An aqueous workup is performed to quench the reaction, remove the catalyst and any water-soluble byproducts. The organic product is then extracted, dried, and purified.
-
Method:
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.
-
Data Presentation: Substrate Scope and Performance
The effectiveness of this compound catalysis can be evaluated across a range of dienophiles and dienes. The following table presents representative data for the reaction, highlighting the catalyst's ability to promote the formation of various cycloadducts.
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | Acrolein | Cyclopentadiene | 10 | 3 | 92 | >95:5 |
| 2 | Methyl vinyl ketone | Cyclopentadiene | 10 | 4 | 88 | 90:10 |
| 3 | Acrolein | Isoprene | 15 | 6 | 75 | N/A (Regioisomers) |
| 4 | Crotonaldehyde | Cyclopentadiene | 10 | 5 | 85 | 92:8 |
Note: The data presented are illustrative and may vary based on specific reaction conditions and substrate purity.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of starting materials.
-
Solution: Ensure the use of freshly cracked cyclopentadiene and distilled dienophile. Increase catalyst loading (up to 20 mol%) or reaction time. Consider a more non-polar solvent like toluene, although this may require higher temperatures.
-
-
Poor Selectivity (Endo/Exo):
-
Cause: Reaction temperature may be too high, allowing for equilibration to the thermodynamically favored exo product.
-
Solution: Conduct the reaction at lower temperatures (e.g., -20 °C or -78 °C) for a longer duration. The choice of solvent can also influence stereoselectivity.
-
-
Catalyst Inactivity:
-
Cause: The hydrochloride salt may not be sufficiently soluble or active.
-
Solution: The addition of a co-catalyst, such as a mild Brønsted or Lewis acid, can sometimes enhance the formation of the active iminium species, although this must be done cautiously to avoid polymerization of the dienophile.[8]
-
Conclusion
This compound serves as a straightforward and effective organocatalyst for promoting Diels-Alder reactions via an iminium activation mechanism. This application note provides a robust protocol that can be adapted for a variety of substrates. By understanding the mechanistic principles and key experimental parameters, researchers can leverage this methodology to efficiently construct complex cyclic molecules, facilitating advancements in drug discovery and chemical synthesis.
References
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
-
Jacobsen, E. N., et al. (2013). Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. Journal of the American Chemical Society. [Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions. CORE. [Link]
-
van der Lubbe, S. C. C., et al. (2021). Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions. Chemical Science. [Link]
-
Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society. [Link]
-
Fallis, A. G., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]
-
Various Authors. (n.d.). Asymmetric synthesis of fused piperidine derivatives via IEDHDA. ResearchGate. [Link]
-
Fu, G. C., & Lectka, T. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]
-
University of Toronto. (n.d.). Diels-Alder Reaction. University of Toronto Scarborough. [Link]
-
Various Authors. (n.d.). Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]
-
El-Faham, A., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. [Link]
-
Procter, D. J., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (n.d.). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]
-
Rawal, V. H., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
- Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
-
University of California, Irvine. (n.d.). The Diels-Alder Cycloaddition Reaction. UCI. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Strategic Synthesis of Fused Heterocycles via Condensation Reactions of 2-Iminopiperidine Hydrochloride
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
2-Iminopiperidine hydrochloride is a valuable cyclic amidine that serves as a versatile synthon for constructing complex nitrogen-containing heterocyclic scaffolds. Its dual nucleophilic sites—the exocyclic imino and endocyclic amino groups—provide a reactive platform for a variety of condensation reactions, particularly with carbonyl-containing compounds. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for leveraging this compound in the synthesis of fused pyrimidine systems and related structures, which are of significant interest in medicinal chemistry and drug development.[1]
Introduction: The Synthetic Utility of 2-Iminopiperidine
2-Iminopiperidine, in its stable hydrochloride salt form, is a six-membered cyclic guanidine analogue. The presence of the imino group adjacent to the secondary amine creates a unique electronic and steric environment, making it a powerful building block for generating molecular diversity.[1][2] Condensation reactions, which involve the joining of two molecules with the concurrent loss of a small molecule like water, are a cornerstone of organic synthesis.[3] When applied to 2-iminopiperidine, these reactions open efficient pathways to bicyclic and polycyclic systems that are often found in pharmacologically active compounds.
The general principle involves the nucleophilic attack of the imino nitrogen onto an electrophilic carbonyl carbon, forming a transient hemiaminal or carbinolamine intermediate.[4][5] This intermediate then undergoes dehydration to yield a new C=N bond or, in the case of bifunctional reactants, can trigger a subsequent intramolecular cyclization. The hydrochloride salt form often necessitates the use of a base to liberate the more reactive free imine in situ.
Mechanistic Underpinnings of Cyclocondensation
The most powerful application of 2-iminopiperidine in condensation chemistry is its reaction with 1,3-dicarbonyl compounds to form fused dihydropyrimidine or pyrimidine ring systems. This transformation is mechanistically analogous to well-established multicomponent reactions like the Biginelli synthesis.[6][7]
The reaction proceeds through a series of equilibrium steps:
-
Activation and Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the exocyclic imino nitrogen of 2-iminopiperidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The presence of an acid can catalyze this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic.[8]
-
Hemiaminal Formation: This attack forms a tetrahedral hemiaminal intermediate.[5]
-
Dehydration: The hemiaminal eliminates a molecule of water to form a conjugated enamine or imine intermediate. This step is often the driving force for the reaction and is typically promoted by heating.
-
Intramolecular Cyclization: The endocyclic secondary amine then acts as an intramolecular nucleophile, attacking the second carbonyl group.
-
Final Dehydration/Aromatization: A final dehydration step results in the formation of a stable, fused heterocyclic system.
The following diagram illustrates this generalized mechanistic pathway.
Caption: Generalized mechanism for the cyclocondensation of 2-iminopiperidine.
Experimental Protocols and Application Notes
General Considerations
-
Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents: Use reagents from reliable commercial sources. Anhydrous solvents should be used where specified to prevent side reactions with water.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion. A typical mobile phase for these systems is a mixture of ethyl acetate and hexane.
Protocol 1: Synthesis of Tetrahydropyrimido[1,2-a]pyrimidine Derivatives
This protocol details a representative cyclocondensation reaction between this compound and ethyl acetoacetate, a common 1,3-dicarbonyl compound.
Objective: To synthesize ethyl 4-methyl-2-oxo-1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]pyrimidine-3-carboxylate.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | 134.61 | ≥97% | Hygroscopic; store in a desiccator. |
| Ethyl Acetoacetate | 130.14 | ≥99% | |
| Triethylamine (TEA) | 101.19 | ≥99.5% | Anhydrous, freshly distilled recommended. |
| Ethanol (EtOH) | 46.07 | Anhydrous |
Experimental Workflow
Caption: Standard workflow for the synthesis protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.35 g, 10 mmol).
-
Solvent and Base Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the suspension until it is well-dispersed. Slowly add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the mixture. Stir for 15 minutes at room temperature.
-
Scientist's Note: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free 2-iminopiperidine. Using a slight excess ensures complete deprotonation.
-
-
Substrate Addition: Add ethyl acetoacetate (1.27 mL, 10 mmol, 1.0 eq) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain this temperature. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add 50 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (2 x 20 mL), dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure to yield a crude solid. The product can be purified by recrystallization from an ethanol/hexane mixture or by column chromatography on silica gel.
Data Interpretation and Troubleshooting
Expected Results: The reaction should yield the target fused pyrimidine product as a crystalline solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor carefully with TLC. Ensure the base was added correctly. |
| Product lost during workup. | Ensure the pH is neutral or slightly basic before extraction to prevent the product from becoming protonated and moving to the aqueous layer. | |
| Reaction Fails to Start | Inactive reagents. | Use freshly distilled triethylamine and ensure the ethanol is anhydrous. Check the quality of the this compound. |
| Formation of Multiple Products | Side reactions (e.g., self-condensation of the dicarbonyl). | Ensure slow, controlled addition of the ethyl acetoacetate. Pre-forming the free imine by stirring with TEA before adding the dicarbonyl can help. |
Conclusion
Condensation reactions involving this compound are a robust and efficient method for the synthesis of diverse, nitrogen-rich heterocyclic frameworks. The protocols described herein provide a foundational methodology that can be adapted for a wide range of carbonyl and dicarbonyl substrates. By understanding the underlying mechanistic principles, researchers can strategically employ this synthon to accelerate the discovery of novel chemical entities with potential therapeutic applications.
References
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol
- Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers. Benchchem.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. (2023).
- Carbonyl condens
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
- Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. NIH.
- Condens
- An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation reaction - Wikipedia [en.wikipedia.org]
- 4. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. arts.units.it [arts.units.it]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay Using 2-Iminopiperidine Hydrochloride
Introduction: The Critical Role of Nitric Oxide Synthase and the Rationale for its Inhibition
Nitric oxide (NO), a pleiotropic signaling molecule, is integral to a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[1] The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and their activity is calcium/calmodulin-dependent, iNOS expression is induced by immunological stimuli such as cytokines and endotoxins, leading to a sustained and high-output production of NO.[2]
The dysregulation of NO production is implicated in numerous disease states. For instance, the overproduction of NO by iNOS is a key factor in the pathophysiology of inflammatory diseases and septic shock. Conversely, impaired NO production by eNOS can lead to endothelial dysfunction, a hallmark of cardiovascular diseases.[3] This intricate involvement of NOS isoforms in health and disease underscores the critical need for selective inhibitors to dissect their individual roles and to develop novel therapeutic interventions.
2-Iminopiperidine hydrochloride is a potent inhibitor of human nitric oxide synthase isoforms.[4] As a member of the cyclic amidine class of compounds, it represents a valuable tool for researchers studying the multifaceted roles of NO. This application note provides a detailed protocol for conducting a NOS inhibition assay using this compound, with a focus on scientific integrity, experimental reproducibility, and in-depth understanding of the underlying principles.
This compound: A Profile of a Potent NOS Inhibitor
This compound is a member of the 2-iminoazaheterocycles, a class of compounds demonstrated to be potent inhibitors of human NOS isoforms.[4]
Mechanism of Action: As a cyclic amidine, 2-Iminopiperidine is structurally related to L-arginine, the natural substrate for NOS. It is believed to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of L-arginine, thereby blocking the synthesis of nitric oxide. The amidine group is a key pharmacophore that interacts with the heme iron in the active site of the NOS enzyme.
Inhibitory Potency and Selectivity: Published studies have shown that 2-Iminopiperidine is a potent inhibitor of human inducible nitric oxide synthase (iNOS), with a reported IC50 value of 1.0 µM.[4] While it is also known to inhibit other NOS isoforms, it is often described as being selective for iNOS.[5] The precise IC50 values for nNOS and eNOS are not as readily available in the public domain, highlighting an area for further investigation. For the purpose of this protocol, we will focus on its well-documented potent inhibition of iNOS.
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀N₂·HCl | [4] |
| Molecular Weight | 134.61 g/mol | [5] |
| CAS Number | 16011-96-4 | [4] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C | [4] |
Note: For maximum recovery of the product, it is recommended to centrifuge the original vial prior to removing the cap.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps involved in the nitric oxide synthase inhibition assay using this compound and the Griess assay for detection.
Caption: Workflow for NOS Inhibition Assay.
Detailed Protocol: NOS Inhibition Assay Using the Griess Reagent System
This protocol is designed for determining the inhibitory activity of this compound on purified nitric oxide synthase (e.g., recombinant human iNOS) by quantifying the production of nitrite, a stable and measurable byproduct of NO synthesis, using the Griess colorimetric assay.
I. Materials and Reagents
-
This compound: (e.g., from a reputable chemical supplier)
-
Purified recombinant NOS enzyme: (e.g., human iNOS)
-
L-Arginine: (Substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form): (Cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4): (Cofactor)
-
Calmodulin: (Required for nNOS and eNOS, but iNOS binds it with high affinity at basal Ca²⁺ levels)[3]
-
Calcium Chloride (CaCl₂): (For nNOS and eNOS activation)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve generation
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 540 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
II. Preparation of Solutions
A. This compound Stock Solution (10 mM):
-
Calculate the required mass of this compound (MW: 134.61 g/mol ) to prepare a 10 mM stock solution.
-
Dissolve the calculated amount in Assay Buffer. The hydrochloride salt form generally confers aqueous solubility.
-
Vortex until fully dissolved.
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay. It is advisable to prepare fresh dilutions for each experiment.
B. Complete Assay Buffer:
-
To the base Assay Buffer (50 mM HEPES or Tris-HCl, pH 7.4), add the necessary cofactors to the following final concentrations:
-
1 mM NADPH
-
10 µM BH4
-
For nNOS/eNOS: 10 µg/mL Calmodulin and 2 mM CaCl₂
-
C. L-Arginine Solution (Substrate):
-
Prepare a stock solution of L-Arginine (e.g., 10 mM) in deionized water. The final concentration in the assay will typically be around the Km of the enzyme (e.g., 10-100 µM).
D. Purified NOS Enzyme:
-
Dilute the purified NOS enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired incubation time.
E. Griess Reagents:
-
Prepare Griess Reagent A and B as described in the materials section. Store protected from light at 4°C. For the assay, an equal volume mixture of Reagent A and B can be prepared just before use.
F. Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions in Assay Buffer to generate a standard curve ranging from approximately 1 µM to 100 µM.
III. Assay Procedure
-
Assay Plate Setup:
-
Add 50 µL of Complete Assay Buffer to all wells of a 96-well plate.
-
Inhibitor Wells: Add 10 µL of the various dilutions of this compound.
-
Positive Control (No Inhibitor): Add 10 µL of Assay Buffer.
-
Blank (No Enzyme): Add 20 µL of Assay Buffer (instead of inhibitor and enzyme).
-
Add 10 µL of the diluted NOS enzyme to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 10 µL of the L-Arginine solution to all wells. The final reaction volume will be 80 µL.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Nitrite Detection (Griess Reaction):
-
After incubation, add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
IV. Data Analysis
-
Nitrite Standard Curve:
-
Subtract the absorbance of the blank (0 µM nitrite) from all standard readings.
-
Plot the corrected absorbance values against the known nitrite concentrations to generate a standard curve.
-
Determine the linear regression equation (y = mx + c).
-
-
Calculation of Nitrite Concentration:
-
Subtract the absorbance of the assay blank (no enzyme) from all experimental wells.
-
Use the linear regression equation from the standard curve to calculate the concentration of nitrite produced in each well.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of NOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite concentration in inhibitor well / Nitrite concentration in positive control well)] * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Key Considerations and Self-Validating Systems
-
Enzyme Activity: Ensure the purified NOS enzyme is active and used at a concentration that results in a linear rate of product formation during the incubation period.
-
Cofactor Stability: BH4 is susceptible to oxidation. Prepare fresh solutions and keep them on ice.
-
Interfering Substances: Certain compounds can interfere with the Griess reaction. It is important to test for potential interference from components of the assay buffer or the test compound itself.[2]
-
Controls: The inclusion of appropriate controls (no enzyme, no substrate, no inhibitor) is crucial for validating the assay results.
-
Solubility of Inhibitor: While the hydrochloride salt of 2-Iminopiperidine is expected to be water-soluble, it is important to visually confirm its dissolution in the assay buffer. If solubility issues arise, a small amount of a co-solvent like DMSO can be used, ensuring the final concentration does not affect enzyme activity.
Mechanism of NOS Inhibition by 2-Iminopiperidine
The following diagram illustrates the proposed competitive inhibition mechanism of 2-Iminopiperidine at the active site of Nitric Oxide Synthase.
Caption: Competitive Inhibition of NOS.
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory potential of this compound against nitric oxide synthase. By understanding the underlying principles of the assay and adhering to the outlined procedures and controls, researchers can generate reliable and reproducible data. This will aid in the characterization of 2-Iminopiperidine as a pharmacological tool and contribute to the broader understanding of the roles of NOS isoforms in health and disease.
References
-
Tang, W., Li, H., Poulos, T. L., & Silverman, R. B. (2010). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. eScholarship, University of California. [Link]
-
Moore, W. M., Webber, R. K., Fok, K. F., Jerome, G. M., Connor, J. R., Manning, P. T., ... & Currie, M. G. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. Journal of medicinal chemistry, 39(3), 669–672. [Link]
-
Hagen, T. J., Bergmanis, A. A., Kramer, S. W., Fok, K. F., Schmelzer, A. E., Pitzele, B. S., ... & Hallinan, E. A. (1998). 2-Iminopyrrolidines as potent and selective inhibitors of human inducible nitric oxide synthase. Journal of medicinal chemistry, 41(20), 3799–3807. [Link]
-
Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
-
ResearchGate. (2014, May 16). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?. [Link]
-
Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. European Journal of Hospital Pharmacy, 28(e1), e113-e117. [Link]
-
Arora, J., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences, 108(11), 3541-3553. [Link]
-
Wenzel, J., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Diagnostics, 12(5), 1186. [Link]
-
Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work?. [Link]
-
Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257. [Link]
Sources
- 1. Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iminopiperidine Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Iminopiperidine hydrochloride is a versatile and highly reactive cyclic guanidine surrogate, serving as a pivotal building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its intrinsic bifunctional nature, possessing both a nucleophilic amino group and an electrophilic imine carbon upon activation, allows for elegant and efficient construction of fused ring systems. This guide provides an in-depth exploration of the reactivity of this compound and detailed, field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic scaffolds, such as pyrimido[1,2-a]pyrimidines. By explaining the causality behind experimental choices, this document aims to empower researchers to confidently and successfully utilize this valuable reagent in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2] The piperidine motif, in particular, is a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[3][4] this compound, as a cyclic amidine, offers a strategic entry point into complex heterocyclic systems. The hydrochloride salt form ensures stability and ease of handling, while the free base, readily generated in situ, acts as a potent binucleophile.
The core value of 2-iminopiperidine lies in its ability to participate in cyclocondensation reactions with a variety of dielectrophilic partners.[5][6][7] This reactivity is central to the construction of fused heterocyclic systems, which are of significant interest in drug discovery due to their rigid conformations and potential for high-affinity binding to biological targets.[8]
Core Reactivity and Mechanistic Considerations
The reactivity of 2-iminopiperidine is governed by the tautomeric equilibrium between the imino and amino forms. In the presence of a base, the hydrochloride salt is neutralized to the free base, which primarily exists in the 2-aminotetrahydropyridine tautomeric form. This tautomer possesses two key nucleophilic centers: the endocyclic and exocyclic nitrogen atoms.
The reaction pathway is highly dependent on the nature of the electrophilic partner.[9][10][11] Typically, the initial nucleophilic attack occurs from the more basic exocyclic amino group, followed by an intramolecular cyclization involving the endocyclic nitrogen. This sequence allows for the facile construction of a second fused ring.
Diagram 1: General Reaction Manifold of 2-Iminopiperidine
Caption: General reaction pathway illustrating the activation and cyclocondensation of 2-iminopiperidine.
Synthesis of Fused Pyrimidine Derivatives
A prominent application of this compound is in the synthesis of fused pyrimidine ring systems, which are present in various bioactive natural products and synthetic compounds.[12][13] The reaction with β-dicarbonyl compounds or their equivalents provides a straightforward entry into tetrahydropyrimido[1,2-a]pyrimidine scaffolds.
Reaction with 1,3-Dicarbonyl Compounds
The condensation of 2-iminopiperidine with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a classic and efficient method for the synthesis of substituted pyrimido[1,2-a]pyrimidines. The reaction typically proceeds under acidic or basic catalysis, or simply by heating the reactants in a suitable solvent.
Protocol 1: Synthesis of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidine from this compound and Acetylacetone
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.35 g, 10 mmol) in absolute ethanol (30 mL).
-
Base Addition: To the stirred solution, add sodium ethoxide (0.75 g, 11 mmol) portion-wise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the free base.
-
Addition of Dicarbonyl Compound: Add acetylacetone (1.1 mL, 11 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidine.
Causality and Insights:
-
Choice of Base: Sodium ethoxide is a sufficiently strong base to deprotonate the hydrochloride salt and generate the free base of 2-iminopiperidine in situ.
-
Solvent: Absolute ethanol is an excellent solvent for the reactants and facilitates the reaction under reflux conditions.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction, preventing the formation of by-products due to prolonged heating.
Diagram 2: Workflow for the Synthesis of a Pyrimido[1,2-a]pyrimidine Derivative
Caption: Step-by-step workflow for the synthesis of a fused pyrimidine derivative.
Multi-Component Reactions
This compound can also be employed in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to form a complex product. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.[14][15]
Biginelli-type Reactions
The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones.[14] By replacing urea with 2-iminopiperidine, novel fused heterocyclic structures can be accessed. For instance, the reaction of an aldehyde, a β-ketoester, and 2-iminopiperidine can lead to the formation of complex polycyclic guanidine-containing compounds.[14]
Protocol 2: One-Pot Synthesis of a Fused Dihydropyrimidine via a Biginelli-type Reaction
Materials:
-
This compound
-
Benzaldehyde
-
Ethyl acetoacetate
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine this compound (1.35 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and ethyl acetoacetate (1.27 mL, 10 mmol) in DMF (20 mL).
-
Base Addition: Add triethylamine (1.53 mL, 11 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
Catalyst/Base: Triethylamine acts as a base to generate the free 2-iminopiperidine and also catalyzes the condensation steps.
-
Solvent: DMF is a suitable high-boiling polar aprotic solvent that can dissolve all reactants and facilitate the reaction at elevated temperatures.
-
One-Pot Approach: This protocol highlights the efficiency of MCRs in rapidly building molecular complexity from simple starting materials.
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.[19]
-
Skin and Eye Contact: The compound can cause skin and serious eye irritation.[19][20] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is hygroscopic.[17]
Data Summary
| Reactant | Reaction Type | Product Scaffold | Typical Yield |
| Acetylacetone | Cyclocondensation | Pyrimido[1,2-a]pyrimidine | Good to Excellent |
| Ethyl Acetoacetate | Cyclocondensation | Pyrimido[1,2-a]pyrimidinone | Good |
| Aldehyde, β-Ketoester | Biginelli-type MCR | Fused Dihydropyrimidine | Moderate to Good |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles. Its ability to participate in both classical cyclocondensation reactions and modern multi-component strategies makes it an invaluable tool for synthetic and medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in the development of novel and bioactive molecules.
References
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PubMed Central.
- Synthetic approaches to cyclic and linearly ring‐fused guanidines.
- Synthesis of heterocycles using guanidine: An overview. Taylor & Francis Online.
- Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
- SAFETY D
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction: Synthesis of Bioactive Heterocycles.
- Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Sciforum.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
- Synthetic Studies of Heterocyclic and Bioactive Agents. D-Scholarship@Pitt.
- Lead drugs and bioactive molecules with piperidine core.
- Safety Data Sheet - 3-Aminopiperidine-2,6-dione hydrochloride salt. Biosynth.
- Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels-Alder Reactions to Afford Polyoxy-Functionalized Pip.
- 2-Aminopiperidine Safety and Hazards. PubChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. PubMed.
- 2-(Aminomethyl)
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- 3-Aminopiperidine-2,6-dione hydrochloride Safety D
- (PDF) Cyclocondensation of 2-Aminobenzimidazole with Dimedone and Its Arylidene Derivatives.
- An outstanding cyclocondensation of 2-aminopyrazine.
- Electrophile-Dependent Reactivity of Lithi
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biosynth.com [biosynth.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. aksci.com [aksci.com]
- 20. 2-Aminopiperidine | C5H12N2 | CID 421842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for the Utilization of 2-Iminopiperidine Hydrochloride in Synthetic Chemistry
Introduction
2-Iminopiperidine hydrochloride is a pivotal chemical building block, or synthon, for researchers in organic and medicinal chemistry. The piperidine ring is a highly prevalent structural motif found in a multitude of pharmaceuticals and biologically active compounds, making this reagent a critical intermediate for the synthesis of novel molecules.[1][2] Its structure, featuring a cyclic amidine, provides a reactive imino group that serves as a versatile handle for further functionalization, enabling the creation of diverse compound libraries for biological screening and drug development.[1]
This reagent is instrumental in the synthesis of complex molecules, including scaffolds for HIV-1 integrase inhibitors and various fluorinated bicyclic heterocycles.[3][4] It readily participates in condensation and cycloaddition reactions, such as Diels-Alder reactions, underscoring its synthetic utility.[3][4] This application note provides a comprehensive guide for researchers, detailing the essential properties, safety protocols, and a robust experimental setup for a representative N-arylation reaction, a cornerstone transformation in modern drug discovery.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its successful and safe application in any experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 16011-96-4 | [3] |
| Molecular Formula | C₅H₁₁ClN₂ | Inferred |
| Molecular Weight | 134.61 g/mol | Inferred |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 159-161 °C | [3] |
Safety and Handling Precautions
This compound is classified as an irritant and requires careful handling to ensure personnel safety.[4]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a properly fitted lab coat, nitrile or neoprene gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations involving the solid reagent or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible.
-
Storage: The compound may be hygroscopic. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Core Reactivity and Mechanistic Considerations
The synthetic versatility of 2-iminopiperidine stems from the electronic nature of the cyclic amidine functional group. The exocyclic nitrogen atom is nucleophilic and serves as the primary site for reactions like alkylation, acylation, and arylation. The endocyclic nitrogen's lone pair is delocalized into the C=N double bond, rendering it significantly less nucleophilic. This delocalization also makes the imine carbon atom electrophilic and susceptible to attack by strong nucleophiles.
Caption: Key reactive sites on the 2-iminopiperidine molecule.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol details a Buchwald-Hartwig-type cross-coupling reaction, a powerful and widely used method for forming C-N bonds. This specific application demonstrates the functionalization of the exocyclic nitrogen, a common strategy in the synthesis of pharmaceutical intermediates.
Rationale: The choice of a palladium catalyst and a specialized phosphine ligand (Xantphos) is critical. The palladium complex facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the desired C-N bond. The Xantphos ligand is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields. A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the iminopiperidine hydrochloride in situ and to neutralize the hydrogen halide generated during the catalytic cycle.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Moles | Purity |
| 2-Iminopiperidine HCl | 16011-96-4 | 134.61 | 135 mg | 1.0 mmol | >97% |
| 4-Bromotoluene | 106-38-7 | 171.04 | 205 mg | 1.2 mmol | >98% |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 23 mg | 0.025 mmol | >97% |
| Xantphos | 161265-03-8 | 578.68 | 43 mg | 0.075 mmol | >98% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 mg | 2.0 mmol | >99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - | >99.8% |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Place a 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is achieved by evacuating the flask with a vacuum pump and refilling with the inert gas three times.
-
Reagent Addition: To the flask, add this compound (135 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), cesium carbonate (652 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and Xantphos (43 mg, 0.075 mmol).
-
Causality Note: The reagents are added as solids under a positive pressure of inert gas to prevent exposure to air and moisture, which can deactivate the palladium catalyst. The base is added in excess to ensure complete deprotonation of the starting material and neutralization of the generated HBr.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via a syringe through the flask's rubber septum.
-
Reaction Conditions: Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and draw a small aliquot via syringe under positive argon pressure. For TLC, a mobile phase of 30% ethyl acetate in hexanes is typically effective. The reaction is generally complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Causality Note: The aqueous washes remove the cesium salts and any remaining dioxane, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to isolate the pure N-arylated 2-iminopiperidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental process, from initial setup to final product isolation.
Caption: Workflow for the N-arylation of this compound.
Conclusion
This compound is a highly valuable and versatile synthon for the construction of complex nitrogen-containing heterocycles. Its utility in modern synthetic chemistry, particularly in the field of drug discovery, is well-established.[1] The protocols and safety information provided in this note are designed to furnish researchers with a reliable and reproducible framework for employing this reagent. By understanding its core reactivity and adhering to the detailed experimental procedures, scientists can effectively leverage this compound to advance their research and development objectives.
References
-
Amidines from cyclic amines and nitriles in the presence of zinc(II) . RSC Publishing. Available at: [Link]
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis . Sciforum. Available at: [Link]
-
Amidine synthesis by imidoylation . Organic Chemistry Portal. Available at: [Link]
-
A One-Step Synthesis of Monosubstituted N-Arylamidines via Addition of Amines to Nitriles . Scribd. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Institutes of Health (NIH) - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16011-96-4 [chemicalbook.com]
- 4. This compound | 16011-96-4 [amp.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. biosynth.com [biosynth.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Iminopiperidine Hydrochloride Derivatives
Introduction: The Strategic Importance of 2-Iminopiperidine Scaffolds in Drug Discovery
The 2-iminopiperidine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. Its rigid, cyclic structure and the presence of a reactive imino group make it a versatile scaffold for the synthesis of diverse molecular architectures. Derivatives of 2-iminopiperidine have demonstrated a wide range of pharmacological activities, including but not limited to, enzyme inhibition, receptor modulation, and antimicrobial effects. Consequently, the development of robust and scalable synthetic routes to access these valuable building blocks is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 2-iminopiperidine hydrochloride, a stable salt form that is amenable to storage and further functionalization. The described methodology is grounded in the principles of the Pinner reaction, a classic and reliable method for the preparation of imidates and their salts. The causality behind each experimental choice is elucidated to provide a deeper understanding of the reaction and to facilitate successful implementation and adaptation in various research settings.
Reaction Principle: The Pinner Reaction for Cyclic Imidate Formation
The synthesis of this compound from a suitable precursor, such as δ-valerolactam, proceeds via a variation of the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a nitrile or a related functional group. In the context of this synthesis, a plausible pathway involves the in-situ formation of a nitrile intermediate from the lactam, which then undergoes cyclization.
The overall transformation can be summarized as the conversion of a lactam to a cyclic imino ether hydrochloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product.
Experimental Workflow and Key Considerations
The following diagram illustrates the key stages involved in the scale-up synthesis of this compound. Careful attention to each step is crucial for ensuring a high yield and purity of the final product.
Caption: A high-level overview of the synthetic workflow.
Detailed Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a scale-up synthesis, and all operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| δ-Valerolactam | ≥98% | Sigma-Aldrich or equivalent | Starting material. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich or equivalent | Dehydrating agent. Handle with extreme care. |
| Anhydrous Ethanol | ≥99.5% | Sigma-Aldrich or equivalent | Solvent and reactant. |
| Diethyl Ether (anhydrous) | ≥99% | Sigma-Aldrich or equivalent | Solvent for precipitation and washing. |
| Hydrochloric Acid (concentrated) | 37% | Fisher Scientific or equivalent | For salt formation and pH adjustment. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific or equivalent | Drying agent. |
| Equipment | |||
| 3-Neck Round Bottom Flask | Appropriate size for scale | - | With magnetic stirrer/overhead stirrer. |
| Reflux Condenser | - | - | With a drying tube. |
| Addition Funnel | - | - | For controlled addition of reagents. |
| Thermometer | - | - | To monitor reaction temperature. |
| Ice Bath | - | - | For temperature control. |
| Buchner Funnel and Flask | - | - | For filtration. |
| Rotary Evaporator | - | - | For solvent removal. |
Reaction Setup
-
Assemble a dry 3-neck round bottom flask equipped with a magnetic stirrer (or overhead stirrer for larger scales), a reflux condenser fitted with a calcium chloride drying tube, an addition funnel, and a thermometer.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon).
Synthetic Procedure
Step 1: Reaction Mixture Preparation
-
To the reaction flask, add δ-valerolactam (1.0 eq).
-
Add anhydrous ethanol (5-10 volumes based on the lactam) to the flask to dissolve the starting material.
-
Cool the mixture to 0-5 °C using an ice bath.
Step 2: Reagent Addition
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled solution via the addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Causality: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the conversion of the lactam to a reactive intermediate. The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 70-80 °C).
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
The reaction is typically complete within 4-8 hours.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. This step is highly exothermic and will release gas; perform this in a large, open beaker within the fume hood.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude free base of 2-iminopiperidine.
Step 5: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or another suitable non-polar solvent.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ethanol dropwise, until no further precipitation is observed.
-
Causality: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free base.
-
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold, anhydrous diethyl ether to remove any impurities.
-
Dry the product under vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the piperidine ring protons and the N-H protons. |
| ¹³C NMR Spectroscopy | The spectrum should display the expected number of carbon signals, including a characteristic signal for the imino carbon (C=N). |
| FT-IR Spectroscopy | A strong C=N stretching vibration should be observed around 1650-1690 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base. |
| HPLC | Purity should be ≥95% for most applications. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Use with caution.
-
This compound: The toxicological properties of this specific compound are not well-documented. As a precaution, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
General Precautions: All operations should be conducted in a well-ventilated area. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step. | |
| Impure Product | Side reactions. | Control the temperature carefully during the addition of POCl₃. |
| Incomplete salt formation. | Ensure an excess of HCl is used during the precipitation step. | |
| Inadequate washing. | Wash the final product thoroughly with a suitable cold solvent. |
Reaction Mechanism Diagram
The following diagram illustrates a plausible reaction mechanism for the formation of this compound from δ-valerolactam.
Caption: Plausible reaction pathway.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable building block for their drug discovery and development programs. The emphasis on safety and troubleshooting is intended to facilitate a smooth and successful scale-up process.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. [Link]
-
Larionov, E., & Vedejs, E. (2011). Pinner Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
The Strategic Application of 2-Iminopiperidine Hydrochloride in the Synthesis of Potent Nitric Oxide Synthase Inhibitors
Introduction: The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the architecture of a vast number of therapeutic agents.[1] Among the diverse array of piperidine-based building blocks, 2-iminopiperidine hydrochloride emerges as a synthon of significant interest. Its inherent reactivity, conferred by the exocyclic imine, provides a versatile handle for the construction of compound libraries targeting a range of biological endpoints.[1] This guide provides an in-depth exploration of the application of this compound in the development of potent and selective inhibitors of nitric oxide synthase (NOS), a critical enzyme implicated in various physiological and pathological processes.
The Significance of Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a plethora of physiological processes, including neurotransmission, vasodilation, and immune responses. Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While constitutive nNOS and eNOS play vital homeostatic roles, the overexpression of iNOS is associated with the pathophysiology of inflammatory diseases, septic shock, and some cancers. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.
This compound as a Privileged Scaffold for NOS Inhibitors
The cyclic amidine functionality present in 2-iminopiperidine is a key pharmacophore for potent NOS inhibition. This structural motif mimics the guanidinium group of the natural substrate, L-arginine, allowing for strong interactions with the enzyme's active site. The piperidine ring serves as a robust scaffold, enabling the introduction of various substituents to modulate potency, isoform selectivity, and pharmacokinetic properties.
A seminal study by Hamilton et al. demonstrated that substituted 2-iminopiperidines are potent inhibitors of human NOS isoforms.[2] This work established the 2-iminopiperidine core as a promising starting point for the design of novel NOS inhibitors.
Synthetic Strategies and Protocols
The functionalization of the 2-iminopiperidine scaffold is key to achieving desired pharmacological profiles. The following protocols provide detailed methodologies for the synthesis of substituted 2-iminopiperidine derivatives, starting from the commercially available hydrochloride salt.
Protocol 1: Synthesis of 4-Methyl-2-iminopiperidine Hydrochloride
This protocol details the synthesis of a potent NOS inhibitor, 4-methyl-2-iminopiperidine, via a multi-step procedure starting from a substituted pyridine.
Reaction Scheme:
Caption: Synthetic route to 4-Methyl-2-iminopiperidine Hydrochloride.
Step-by-Step Procedure:
-
N-Oxidation of 4-Methylpyridine: To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine N-oxide.
-
Amination: To a solution of 4-methylpyridine N-oxide (1.0 eq) in acetonitrile, add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0 °C. After stirring for 30 minutes, add 2-aminopyridine (1.5 eq) and stir at room temperature for 18 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography to obtain 2-amino-4-methylpyridine.
-
Catalytic Hydrogenation: In a high-pressure vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in methanol and add a catalytic amount of platinum(IV) oxide (PtO2). Acidify the solution with concentrated hydrochloric acid. Hydrogenate the mixture at 50 psi for 24 hours. Carefully filter the catalyst and concentrate the filtrate under reduced pressure. The resulting solid is triturated with ether to afford 4-methyl-2-iminopiperidine hydrochloride as a white solid.
Protocol 2: N-Functionalization of 2-Iminopiperidine
The imino group of 2-iminopiperidine can be further functionalized to introduce diverse substituents. This protocol outlines a general procedure for N-alkylation.
Reaction Scheme:
Sources
Application Notes and Protocols: A Guide to the Synthesis of Heteroaromatic Compounds Using 2-Iminopiperidine Hydrochloride
Introduction: The Versatility of 2-Iminopiperidine Hydrochloride in Heterocyclic Chemistry
This compound stands as a valuable and versatile building block in the synthesis of a diverse array of nitrogen-containing heteroaromatic compounds. Its structure, featuring a cyclic amidine moiety, provides a reactive platform for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and drug discovery. The piperidine ring is a common motif in numerous pharmaceuticals, and its derivatives are extensively explored for their biological activities.[1][2][3] This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application in constructing pyridopyrimidine and related heterocyclic cores through cyclocondensation reactions.
The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and mechanistic insights that govern these transformations. By understanding the causality behind the experimental choices, researchers can better troubleshoot and adapt these methods for the synthesis of novel compounds.
Core Synthetic Strategy: Cyclocondensation with Dicarbonyl Compounds
The primary synthetic route leveraging this compound involves its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach is analogous to well-established methods for synthesizing fused pyrimidine systems, such as the synthesis of pyrido[2,3-d]pyrimidines.[4][5] The cyclic amidine functionality of 2-iminopiperidine acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl partner to form a new heterocyclic ring fused to the piperidine core.
Mechanistic Rationale
The general mechanism for this cyclocondensation proceeds through a series of nucleophilic additions and subsequent dehydration. The reaction is typically catalyzed by either acid or base, which serves to activate the carbonyl compound or deprotonate the amidine, respectively.
The key steps involve:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the 2-iminopiperidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine then attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: Elimination of water molecules from the cyclic intermediate results in the formation of the stable, aromatic fused heterocyclic system.
Application Protocol 1: Synthesis of Tetrahydropyrido[1,2-a]pyrimidin-4-ones
This protocol details the synthesis of a tetrahydropyrido[1,2-a]pyrimidin-4-one derivative through the reaction of this compound with a β-keto ester, such as ethyl acetoacetate. This reaction is a direct application of the general cyclocondensation strategy.
Underlying Principle
The reaction between a cyclic amidine and a β-keto ester is a well-established method for the formation of fused pyrimidinones.[6] The β-keto ester provides the necessary three-carbon backbone with two electrophilic centers (the ketone and ester carbonyls) for the cyclization to occur. The choice of solvent and catalyst is crucial for achieving good yields and minimizing side reactions.
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 15 minutes to generate the free base of 2-iminopiperidine in situ.
-
Addition of β-Keto Ester: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure tetrahydropyrido[1,2-a]pyrimidin-4-one.
Expected Results and Data
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Ethyl Acetoacetate | 2-Methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 60-75% |
| This compound | Ethyl Benzoylacetate | 2-Phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 55-70% |
Application Protocol 2: Synthesis of Dihydropyrido[1,2-a]pyrimidine-2,4-diones
This protocol outlines the synthesis of a dihydropyrido[1,2-a]pyrimidine-2,4-dione derivative by reacting this compound with diethyl malonate.
Underlying Principle
The reaction with diethyl malonate, a symmetrical 1,3-dicarbonyl compound, provides a straightforward route to fused pyrimidine-2,4-diones. The reactivity of malonic esters in cyclocondensation reactions is well-documented.[7] The use of a basic catalyst is essential to deprotonate the active methylene group of the malonate, facilitating the initial nucleophilic attack.
Experimental Protocol
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Acetic acid (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add small pieces of sodium metal (1.2 eq) to anhydrous ethanol and stir until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and diethyl malonate (1.0 eq).
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure dihydropyrido[1,2-a]pyrimidine-2,4-dione.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints and expected outcomes.
-
Reaction Monitoring: The use of TLC at regular intervals allows for the direct observation of the consumption of starting materials and the formation of the product. This provides real-time feedback on the reaction's progress.
-
Characterization: The final products should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structures and purity. The expected spectral data for these classes of compounds are well-established in the chemical literature.
-
Yield Comparison: The obtained yields should be within the expected ranges provided in the data tables, which are based on analogous reactions reported in the literature. Significant deviations may indicate issues with reagent purity, reaction conditions, or workup procedures.
Conclusion and Future Directions
This compound serves as a highly effective and accessible starting material for the synthesis of a variety of fused heteroaromatic compounds. The cyclocondensation reactions with 1,3-dicarbonyl compounds provide a robust and modular approach to constructing complex molecular architectures of interest to the pharmaceutical and agrochemical industries. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Future work could involve expanding the scope of dicarbonyl partners, exploring asymmetric variations of these reactions, and investigating the biological activities of the resulting novel heterocyclic compounds.
References
-
Atkinson, R. S., & Grimshire, M. J. (1986). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, 1215-1224. [Link]
-
Shaaban, M. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(18), 244-256. [Link]
-
S. S. R., et al. (2023). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks, 13(4), 435-446. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of various fused pyrimidine rings with their pharmacological and antimicrobial evaluation. Medicinal Chemistry Research, 21(9), 2266-2275. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Tariq, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7286. [Link]
-
Saggioro, F. P., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(14), 4323-4328. [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. [Link]
-
Shaaban, M. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(18), 244-256. [Link]
-
Bhogadhi, Y. N. D., & Zercher, C. K. (2012). Formation of γ-Keto Esters from β-Keto Esters: Methyl 5,5-dimethyl-4-oxohexanoate. Organic Syntheses, 89, 248. [Link]
-
Al-Omari, M. A., & El-Abadelah, M. M. (2012). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 17(12), 14546-14574. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (1999). Synthesis of Pyrido[2,3-d]pyrimidines via the Reaction of Activated Nitrites with Aminopyrimidines. Journal of the Chinese Chemical Society, 46(6), 953-958. [Link]
-
University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. [Link]
-
Albertson, N. F. (1963). Diethyl Aminomalonate Hydrochloride. Organic Syntheses, Coll. Vol. 4, p.271. [Link]
-
Basheer, A., & Moody, C. J. (2016). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of chemical research, 49(1), 125–137. [Link]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1211-1236. [Link]
Sources
- 1. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iminopiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-iminopiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. This compound is a critical building block in medicinal chemistry, serving as a precursor for a wide range of therapeutic agents.[1] Achieving a high yield of this compound is crucial for the efficiency of subsequent synthetic steps.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system to troubleshoot and enhance your synthetic outcomes.
Core Synthesis Pathway: The Pinner Reaction
The most common and reliable method for synthesizing this compound and related amidines is the Pinner reaction.[2] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid, typically hydrogen chloride (HCl), to form an imino ester salt, known as a Pinner salt.[3][4][5] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[3][4][6]
The synthesis of this compound starts from δ-valerolactam, which is first converted to its corresponding nitrile, 5-chlorovaleronitrile. This nitrile then undergoes the classical Pinner reaction sequence.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a significantly lower yield than expected, or has failed completely. What are the most likely causes and how can I rectify them?
Answer: Low yield is the most frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.
Potential Cause 1: Presence of Moisture The Pinner reaction is notoriously sensitive to water. The intermediate nitrilium ion and the subsequent Pinner salt are highly susceptible to hydrolysis.[3] If water is present, the intermediate will preferentially react with it to form an ester, which will not lead to the desired amidine.[3][4]
-
Validation & Solution:
-
Glassware: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Solvents: Use anhydrous solvents. It is best practice to use freshly opened solvents or those stored over molecular sieves.
-
Reagents: Ensure reagents, particularly the starting nitrile and the alcohol, are anhydrous.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause 2: Inefficient HCl Saturation or Loss The reaction requires a strong acid catalyst, typically anhydrous HCl gas bubbled through the reaction mixture. Insufficient HCl will result in an incomplete reaction.
-
Validation & Solution:
-
Saturation: Ensure the reaction mixture is fully saturated with HCl gas. This is often done at a low temperature (0 °C) to maximize gas solubility and prevent decomposition of the thermally unstable Pinner salt.[2][3]
-
Sealing: The reaction vessel must be well-sealed to prevent the escape of HCl gas during the reaction. A balloon filled with an inert gas or a positive pressure of nitrogen/argon is recommended.
-
Potential Cause 3: Suboptimal Reaction Temperature Temperature control is critical. While low temperatures are needed for HCl saturation, the reaction itself may require heating to proceed at a reasonable rate. However, the Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures into an amide and an alkyl chloride, thus reducing the yield.[2][4]
-
Validation & Solution:
-
Monitor Temperature: Carefully control the temperature throughout the reaction. A common procedure involves saturating with HCl at 0 °C, followed by stirring at a controlled, slightly elevated temperature (e.g., 40 °C) for a set period.[3]
-
Optimization Study: If yields remain low, consider performing a small-scale optimization study by varying the reaction temperature (e.g., room temperature, 40 °C, 50 °C) to find the optimal balance between reaction rate and intermediate stability for your specific setup.
-
Potential Cause 4: Impure Starting Materials Impurities in the starting nitrile (5-chlorovaleronitrile) or the alcohol can inhibit the reaction or lead to unwanted side products.[7]
-
Validation & Solution:
-
Purity Check: Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Purification: If necessary, purify the starting materials before use. 5-chlorovaleronitrile can be distilled under reduced pressure.
-
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to start or stalls | Presence of moisture | Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. |
| Insufficient acid catalyst | Ensure complete saturation with anhydrous HCl gas at low temperature. | |
| Low yield of final product | Suboptimal temperature | Control temperature carefully; lower temperatures favor stability of the Pinner salt.[2] |
| Impure starting materials | Check purity of reagents and purify if necessary.[7] | |
| Formation of ester byproduct | Presence of moisture | See "Presence of moisture" above. Water hydrolyzes the Pinner salt.[4] |
| Formation of amide byproduct | High reaction temperature | Lower the reaction temperature to prevent thermal rearrangement of the Pinner salt.[2] |
Issue 2: Product Purification Challenges
Question: My crude product is impure, and I'm having difficulty purifying it. What are the common impurities and the best purification strategies?
Answer: Effective purification is essential to obtain high-quality this compound.
Common Impurities:
-
Ammonium Chloride (NH₄Cl): This is a major byproduct from the amination step.
-
Unreacted Intermediates: Residual Pinner salt or starting nitrile may be present.
-
Side Products: Esters or amides formed due to moisture or high temperatures.[2][4]
Purification Strategy: Recrystallization Recrystallization is the most effective method for purifying the final product.
-
Recommended Solvent System: A mixed solvent system of ethanol and ethyl acetate is commonly used.[8] The product is soluble in hot ethanol but less soluble in ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add ethyl acetate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.
-
Visualizing the Process
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and solving low yield issues.
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Pinner Reaction Mechanism
Understanding the mechanism is key to understanding the reaction's sensitivities.
Caption: The two-stage mechanism of the Pinner reaction.
Detailed Experimental Protocol
This protocol represents a generalized but robust procedure based on common literature methods.[3]
Materials:
-
5-chlorovaleronitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a calcium chloride drying tube. Maintain a positive pressure of nitrogen or argon.
-
Pinner Salt Formation:
-
To the flask, add 5-chlorovaleronitrile (1.0 eq) and anhydrous ethanol (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous HCl gas through the stirred solution for 1-2 hours, ensuring the solution remains saturated.
-
Seal the flask and allow it to stir at room temperature for 12-24 hours. The Pinner salt will often precipitate as a white solid.
-
-
Isolation of Intermediate (Optional but Recommended):
-
Filter the precipitate under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the Pinner salt under vacuum.
-
-
Amidine Formation:
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask cooled to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the solid dissolves and the solution is basic.
-
Seal the flask and stir at room temperature for 6-12 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a hot ethanol/ethyl acetate mixture to yield pure, crystalline this compound.
-
References
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
SynArchive. Pinner Reaction. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
Phillips, J. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, PubMed Central. Available from: [Link]
- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
Purification techniques for 2-Iminopiperidine hydrochloride reaction products
An authoritative guide to navigating the complexities of purifying 2-iminopiperidine hydrochloride reaction products.
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this important chemical scaffold.[1] As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound product?
A: The impurities in your crude product will largely depend on the synthetic route. However, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the cyclization of a precursor, you might find linear isomers or incompletely cyclized intermediates. Catalyst residues can also be a concern, especially in catalytic hydrogenation routes used for related piperidine syntheses.[2] It is also possible for the product to react with atmospheric carbon dioxide, forming a carbonate salt.[2]
Q2: My crude product is a sticky oil instead of a solid. What does this indicate and how should I proceed?
A: A sticky or oily product often suggests the presence of significant impurities or residual solvent that is depressing the melting point and preventing crystallization. It could also indicate that the free base form of 2-iminopiperidine is present, which may be less crystalline than the hydrochloride salt. First, ensure that all volatile solvents have been thoroughly removed under high vacuum. If the product remains oily, it is a strong candidate for purification by column chromatography before attempting recrystallization.
Q3: How can I assess the purity of my this compound samples?
A: A multi-faceted approach to purity analysis is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying impurities.[3][4] Given the polar nature of your compound, you may need to use specialized columns, such as mixed-mode or reversed-phase columns with appropriate mobile phase modifiers.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) with an internal standard. For determining enantiomeric purity, chiral HPLC or derivatization with a chiral agent followed by standard HPLC or NMR analysis can be employed.[5]
Q4: Is this compound stable during purification and storage?
A: As a hydrochloride salt, 2-iminopiperidine is generally more stable than its free base form.[6] However, like many amine salts, it can be hygroscopic.[7] It is crucial to store it in a tightly sealed container in a desiccator to prevent moisture absorption.[7] During purification, avoid unnecessarily high temperatures, as thermal decomposition can occur.[6][7] When performing chromatography, the acidic nature of standard silica gel can sometimes lead to degradation of acid-sensitive compounds, though this is less of a concern for the hydrochloride salt.[8]
Purification Workflow Overview
The general approach to purifying this compound involves a series of logical steps to remove impurities and isolate the final product in high purity. The following diagram illustrates a typical workflow.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids like this compound. The principle is based on the differential solubility of the compound and impurities in a chosen solvent system at different temperatures.
Q5: I'm not sure which solvent to use for recrystallization. How do I choose an appropriate solvent system?
A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar salt like this compound, polar protic solvents are a good starting point. A systematic approach to solvent screening is recommended.
Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are solvents in which the compound is poorly soluble.
-
Once you have a suspension, heat the test tube to the solvent's boiling point. The ideal solvent will fully dissolve your compound at this temperature.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a good recovery of crystalline material.
| Solvent System | Suitability for Guanidinium-like Salts | Rationale & Comments |
| Ethanol/Water | Excellent | Often provides a good balance of solubility. The product may be very soluble in water, so ethanol acts as an anti-solvent. |
| Methanol | Good | Highly polar, may require cooling to low temperatures for good recovery. |
| Isopropanol | Good | Less polar than methanol/ethanol, may offer better recovery. |
| Ethanol/Ethyl Acetate | Excellent | A versatile system where ethyl acetate acts as an anti-solvent to the more polar ethanol.[9][10] |
| Acetone | Potential | Can be a good solvent, but check for reactivity if acidic impurities are present.[11] |
Q6: I dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point, or when the solution is supersaturated. Here are some troubleshooting steps:
-
Add more solvent: Your solution may be too concentrated. Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool again slowly.
-
Lower the cooling temperature: If the oil solidifies upon further cooling, you can try to scratch the flask with a glass rod to induce crystallization.
-
Change the solvent system: The solubility profile of your compound in the chosen solvent may not be suitable. Try a solvent mixture, such as ethanol/ethyl acetate, where you dissolve the compound in a minimal amount of hot ethanol and then slowly add ethyl acetate until the solution becomes slightly cloudy (the cloud point), then allow it to cool.[9][10]
Caption: Troubleshooting decision tree for recrystallization.
Troubleshooting Guide: Column Chromatography
When recrystallization is not sufficient or if the crude product is an oil, column chromatography is the method of choice. However, the basic and polar nature of this compound presents unique challenges.
Q7: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation. What is causing this?
A: Streaking of amines on silica gel is a classic problem. It is caused by the acidic nature of the silica gel surface, which can strongly and sometimes irreversibly bind to basic compounds like your amine salt.[8] This leads to poor peak shape and inefficient separation.
Solutions for Chromatographing Basic Compounds:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines.[13]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used. The most polar compounds will elute first.[13][14]
-
Protocol: Flash Chromatography of this compound on Silica Gel
-
Prepare the Column: Dry pack a column with silica gel.
-
Choose and Prepare the Eluent: Based on TLC analysis, select a suitable mobile phase. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine to this mixture.
-
Equilibrate the Column: Run several column volumes of your chosen eluent through the column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of your column. This "dry loading" technique often results in better separation.
-
Elute and Collect Fractions: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
-
Analyze and Combine: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
References
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?[Link]
- Karger, B. L., et al. (n.d.). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Northeastern University.
- Hoang, T. H., et al. (2023).
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemdad. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Eureka. [Link]
- Google Patents. (n.d.). US4542240A - Process for the production of guanidine hydrochloride.
-
ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. [Link]
-
PubMed. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. (n.d.). (R)-5-Aminopiperidin-2-one hydrochloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. biotage.com [biotage.com]
- 9. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 10. CN104356096A - Preparation method of N-aminopiperidine hydrochloride - Google Patents [patents.google.com]
- 11. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. columbia.edu [columbia.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-Iminopiperidine Hydrochloride
Welcome to the Technical Support Center for 2-Iminopiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for the synthesis and use of this versatile building block. The piperidine ring is a foundational motif in medicinal chemistry, and mastering its synthesis is crucial for the successful development of novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are efficient, reproducible, and yield high-quality products.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and synthesis of this compound.
Q1: What are the key structural features and properties of this compound?
This compound is the salt form of 2-iminopiperidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is beneficial for various applications in biological and chemical research.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂ | [4] |
| Molecular Weight | 134.61 g/mol | [4] |
| Melting Point | 159-161 °C | [4][5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Slightly soluble in methanol and water | [4] |
| Storage Temperature | Room Temperature | [4] |
Q2: What are the primary synthetic routes to 2-iminopiperidine?
Several synthetic strategies can be employed to construct the 2-iminopiperidine core. The choice of method often depends on the available starting materials, scale, and desired purity. Common approaches include:
-
Catalytic Hydrogenation of Pyridine Precursors: This is a fundamental method for synthesizing the piperidine ring, often using catalysts like nickel at elevated temperatures and pressures.[1]
-
Reduction of 2-Piperidones (δ-Valerolactams): The corresponding lactam can be reduced using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][6]
-
Cyclization of Bifunctional Linear Precursors: Molecules containing both an amino group and a suitable leaving group separated by a five-carbon chain can be cyclized to form the piperidine ring.[1]
Once the 2-iminopiperidine free base is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent to precipitate the stable salt.[1]
Q3: Why is the hydrochloride salt form typically used?
The hydrochloride salt form of 2-iminopiperidine offers several advantages over the free base:
-
Enhanced Stability: The salt is generally more stable and less prone to degradation during storage.[3]
-
Improved Solubility: The hydrochloride salt typically exhibits better solubility in polar protic solvents like water and methanol.[3]
-
Easier Handling: The crystalline nature of the salt makes it easier to handle, weigh, and dispense accurately compared to potentially oily or hygroscopic free bases.
Q4: What are the main applications of this compound in research and development?
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its key applications include:
-
Synthesis of Novel Therapeutic Agents: The piperidine scaffold is present in numerous pharmaceuticals, including anticancer agents, antipsychotics, and analgesics.[1][2]
-
Development of Enzyme Inhibitors: The imino group provides a reactive site for further functionalization, enabling the creation of diverse compound libraries for screening against biological targets like proteases.[1]
-
Chemical Method Development: It is used in the study of ring expansion reactions and the development of new synthetic methodologies for nitrogen-containing heterocycles.[1]
II. Troubleshooting Guide: Synthesis and Reactions
This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the synthesis and subsequent reactions of this compound.
Synthesis of 2-Iminopiperidine
Q5: My synthesis of 2-iminopiperidine from a 2-piperidone reduction is resulting in low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the reduction of 2-piperidone are a common problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reduction: This is a primary concern, leaving unreacted starting material as the main impurity.[7]
-
Choice of Reducing Agent: While NaBH₄ can be used, LiAlH₄ is a more powerful reducing agent and may be necessary for complete conversion.[1][6] Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.
-
Reaction Temperature and Time: Some reductions may require elevated temperatures (refluxing in an appropriate solvent like THF) and extended reaction times to proceed to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
-
Moisture in the Reaction: Lithium aluminum hydride reacts violently with water. Ensure all glassware is flame-dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: The quenching of LiAlH₄ reactions must be done carefully, typically at low temperatures (e.g., 0 °C). A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, reducing the isolated yield.[8]
Experimental Protocol: Reduction of 2-Piperidone with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Lactam: In a separate flask, dissolve the 2-piperidone in anhydrous THF. Slowly add the solution of the lactam to the LiAlH₄ suspension via the dropping funnel. Maintain the temperature between 10°C and 45°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and the washings.
-
Salt Formation: To form the hydrochloride salt, acidify the solution by the dropwise addition of concentrated hydrochloric acid under cooling to precipitate the this compound.[8]
-
Purification: Filter the solid product, wash with a cold solvent (e.g., cold THF or ethanol), and dry under vacuum.[8]
Q6: I am observing the formation of byproducts during the synthesis. What are the likely side reactions and how can they be minimized?
The formation of byproducts can significantly impact the purity and yield of the desired product. The nature of the side products depends on the synthetic route.
-
Incomplete Cyclization: If synthesizing from a linear precursor, incomplete cyclization can leave starting material in the final product. Ensure optimal reaction conditions (temperature, concentration, catalyst) to favor the intramolecular reaction.
-
Oxidation to 2-Piperidone: If the free base of 2-iminopiperidine is exposed to air or oxidizing conditions, it can potentially be hydrolyzed and then oxidized to 2-piperidone. It is advisable to handle the free base under an inert atmosphere and convert it to the more stable hydrochloride salt promptly.
-
Polymerization: For certain cyclization reactions, such as Ring-Closing Metathesis (RCM), intermolecular reactions can lead to polymerization. Running the reaction at high dilution can favor the desired intramolecular cyclization.[9]
Troubleshooting Workflow for Low Yield in 2-Piperidone Reduction
Caption: A decision tree for troubleshooting low yields in 2-piperidone reduction.
Reactions of this compound
Q7: My downstream reaction using this compound is not proceeding as expected. What should I consider?
When using this compound in subsequent reactions, several factors can influence the outcome.
-
Liberation of the Free Base: Many reactions require the nucleophilic free base of 2-iminopiperidine. The hydrochloride salt is stable and will not be reactive as a nucleophile. You will likely need to add a base to your reaction mixture to liberate the free imine in situ. The choice of base is crucial and should be compatible with your other reagents and reaction conditions. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
-
Solubility Issues: this compound has limited solubility in many organic solvents.[4] Ensure that your reaction solvent can dissolve both the hydrochloride salt (or the free base after neutralization) and your other reagents. You may need to explore a range of solvents to find the optimal one for your specific transformation.
-
Stability of the Free Base: The free imine may have limited stability under certain conditions. Once liberated from the salt, it is best to use it promptly in the subsequent reaction.
-
pH of the Reaction Medium: The pH of the reaction can be critical, especially in reactions involving acid-sensitive functional groups. The addition of a base to neutralize the hydrochloride salt will affect the overall pH.
General Protocol for Using this compound in a Nucleophilic Reaction
-
Reaction Setup: To a solution of your electrophile in a suitable anhydrous solvent, add this compound.
-
Base Addition: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and generate the free imine.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform an appropriate aqueous workup to remove the ammonium salt byproduct and any excess base.
-
Purification: Purify the product by standard methods such as column chromatography, crystallization, or distillation.
III. Analytical Methods and Characterization
Q8: What analytical techniques are recommended for characterizing this compound and monitoring reaction progress?
Proper analytical characterization is essential to ensure the identity and purity of your material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the piperidine ring and the presence of the imine functionality.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of a reaction.[10][11] A variety of column types and mobile phases can be used depending on the specific analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N stretches.
IV. References
-
This compound|High-Purity Research Chemical - Benchchem. (URL: )
-
Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (URL: )
-
Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 - Smolecule. (URL: )
-
This compound | 16011-96-4 - ChemicalBook. (URL: )
-
This compound | 16011-96-4 - ChemicalBook. (URL: )
-
This compound Three Chongqing Chemdad Co. (URL: )
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents. (URL: )
-
CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. (URL: )
-
Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers - Benchchem. (URL: )
-
CN104356096A - Preparation method of N-aminopiperidine hydrochloride - Google Patents. (URL: )
-
CN1775756A - Preparation process of N-aminopiperidine hydrochloride - Google Patents. (URL: )
-
Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem. (URL: )
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
(R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap. (URL: [Link])
-
Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (URL: )
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
-
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (URL: )
-
CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents. (URL: )
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])
-
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (URL: )
-
3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. (URL: [Link])
-
Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products - TSI Journals. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 4. This compound | 16011-96-4 [amp.chemicalbook.com]
- 5. This compound | 16011-96-4 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 2-Iminopiperidine Hydrochloride
Welcome to the technical support guide for 2-Iminopiperidine hydrochloride. As a crucial building block for novel therapeutics and a versatile synthon in medicinal chemistry, understanding its stability is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and degradation of this compound. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. For long-term stability, this compound solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] While room temperature is generally acceptable for the solid, always refer to the manufacturer's specific recommendations on the product label.[2][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (or as per supplier) | Prevents thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[7] | Minimizes exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light.[3][8] |
| Location | Dry, well-ventilated area away from incompatible materials.[2][4] | Prevents accidental contact with reactive substances like strong oxidizers.[7] |
Q2: Why is it important to protect this compound from moisture? What does "hygroscopic" mean for my experiment?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This is a critical stability concern for two primary reasons:
-
Initiation of Hydrolysis: The absorbed water can act as a reactant, initiating the hydrolysis of the imine functional group. This is one of the main degradation pathways.
-
Inaccurate Weighing: A hydrated sample will have a higher weight than the actual amount of active compound, leading to significant errors in concentration calculations for your experiments. This directly impacts reproducibility.
For your experiments, "hygroscopic" means you must minimize the compound's exposure to ambient air. When weighing, do so quickly and in a low-humidity environment if possible (e.g., a glove box). Once opened, the container should be securely resealed, potentially with paraffin film, and stored in a desiccator.
Q3: Should I be concerned about light or air (oxygen) exposure?
A3: Yes, both light and oxygen can pose a risk.
-
Photodegradation: While specific photostability data for this compound is not widely published, related heterocyclic structures can be sensitive to UV light.[10] Light can provide the activation energy needed to initiate radical-based degradation pathways. Storing the compound in an opaque or amber vial is a standard and highly recommended precautionary measure.[8]
-
Oxidative Degradation: The piperidine ring and its imine group are susceptible to oxidation.[10] Chronic exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or light, can lead to the formation of N-oxides or ring-opened byproducts. Storing under an inert atmosphere is the best practice to mitigate this risk.[7]
Q4: I need to make a stock solution. What is the best solvent, and how should I store it?
A4: The choice of solvent and storage conditions for solutions is critical, as degradation often occurs faster in solution than in a solid state.
-
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents like methanol and water can participate in hydrolysis, although the hydrochloride salt form provides some initial stability.[5] Aprotic solvents like anhydrous DMSO or DMF are often preferred for long-term storage. Always perform a small-scale solubility test first.
-
Solution Storage:
-
Store solutions at -20°C or -80°C.
-
Use vials with tight-fitting, Teflon-lined caps to prevent solvent evaporation and moisture ingress.
-
Prepare aliquots of a size appropriate for single-use to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.
-
Protect solutions from light by wrapping vials in aluminum foil or using amber vials.[8]
-
Section 2: Understanding Degradation
Q5: What are the primary ways this compound can degrade?
A5: The structure of this compound contains two key reactive sites: the imine group and the piperidine ring. The most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The C=N double bond of the imine is susceptible to attack by water. This reaction is often catalyzed by acidic or basic conditions.[11] The likely product of hydrolysis is 2-Piperidinone (also known as δ-valerolactam), with the release of ammonium chloride. This conversion results in a complete loss of the desired imine functionality.
-
Oxidation: The nitrogen atoms and adjacent carbon atoms can be oxidized.[10] This can lead to a variety of products, including N-oxides or products resulting from C-N bond cleavage and ring-opening. This pathway is accelerated by oxygen, heat, light, and the presence of metal ions.
Diagram: Hypothetical Degradation Pathways
Caption: Hypothetical degradation of 2-Iminopiperidine HCl.
Q6: I suspect my compound has degraded. What are the common signs?
A6: Degradation can manifest in several ways:
-
Physical Changes:
-
Color Change: The white or off-white solid may develop a yellow or brown tint.
-
Clumping/Stickiness: This is often a sign of moisture absorption by the hygroscopic compound.[9]
-
Incomplete Dissolution: Previously soluble material may fail to dissolve completely, or a precipitate may form in a stock solution.
-
-
Experimental Inconsistencies:
-
Chromatography: Appearance of new peaks, shrinking of the main peak, or changes in peak shape (e.g., tailing) in HPLC or LC-MS analysis.
-
Biological Assays: A gradual or sudden loss of potency or activity, leading to a lack of reproducibility in results.
-
NMR Spectroscopy: Appearance of new signals or a decrease in the integration of signals corresponding to the parent compound. For hydrolysis, the disappearance of the imine proton and the appearance of an amide proton signal would be indicative.
-
Q7: What are the likely degradation products, and are they reactive?
A7: As noted in Q5, the primary and most well-defined degradation product would be 2-Piperidinone via hydrolysis. 2-Piperidinone is a stable lactam and is unlikely to be reactive under typical biological assay conditions, but its presence means a lower concentration of your active compound. Oxidative degradation products are often a more complex mixture and can be more difficult to identify without advanced analytical techniques like high-resolution mass spectrometry (HRMS).[12] Some of these oxidized species could potentially be reactive.
Section 3: Troubleshooting Experimental Failures
Q8: My reaction yield is lower than expected. Could compound stability be the cause?
A8: Absolutely. If this compound is a starting material, its degradation prior to or during the reaction is a common cause of low yield. Before re-running the reaction, assess the quality of your starting material.
Diagram: Troubleshooting Low Yield or Inconsistent Results
Caption: Decision tree for troubleshooting experimental failures.
Q9: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradants?
A9: This requires a systematic approach.
-
Analyze a Fresh Sample: Prepare a solution from a freshly opened, high-quality vial of the compound and analyze it immediately. This is your baseline "time zero" chromatogram.
-
Re-analyze Your Suspect Sample: Compare the chromatogram of your suspect sample to the baseline. New peaks or an increased area of existing impurity peaks suggest degradation.
-
Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 2) under acidic, basic, and oxidative conditions. Analyze the resulting mixtures. If the unexpected peaks in your experimental sample match the retention times of the peaks generated under specific stress conditions, you can tentatively identify the degradation pathway.[12]
-
Use Mass Spectrometry: The mass-to-charge ratio (m/z) of the new peaks provides the molecular weight, which is crucial for identification. For example, the hydrolysis product 2-Piperidinone has a molecular weight of 99.13 g/mol , which would be readily distinguishable from the parent compound (free base MW ≈ 98.15 g/mol ).
Q10: My biological assay results are inconsistent. How can I test if the stability of my test compound is the issue?
A10: In addition to the chemical analysis described above, you can perform a stability test within your assay media.
-
Prepare your dosing solution in the final assay buffer/media.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for the maximum duration of the experiment.
-
Take samples at time zero and at the end of the incubation period.
-
Analyze both samples by HPLC to quantify the amount of parent compound remaining. A significant decrease (>10-15%) indicates that the compound is degrading during your experiment, which is a critical source of inconsistency.
Section 4: Protocols and Methodologies
Protocol 1: Proper Handling and Stock Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
In a low-humidity environment (if possible), quickly weigh the desired amount of the compound into an appropriate vial.
-
Immediately and tightly reseal the source container, wrapping the cap with paraffin film for extra protection. Store as recommended.
-
Add anhydrous solvent (e.g., DMSO) to the weighed compound to achieve the desired concentration.
-
Mix thoroughly using a vortexer until the solid is completely dissolved. Gentle warming may be used if necessary, but avoid high temperatures.
-
Divide the stock solution into single-use aliquots in amber or foil-wrapped vials.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Performing a Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and assess stability under various stress conditions.[10][12]
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of water under the same conditions as a control.
-
-
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples and the control by HPLC-UV/MS (see Protocol 3). Compare the chromatograms to identify new peaks formed under each condition.
Diagram: Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Protocol 3: Analytical Method for Assessing Purity and Degradation (HPLC-UV)
This is a general starting method. Optimization will be required for specific equipment and to resolve all degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For this highly polar compound, a mixed-mode column (reverse-phase/ion-exchange) may provide better retention and peak shape.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Poupin, P., et al. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
-
Stolarczyk, M., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Retrieved from [Link]
-
Zhang, Q., et al. (2018). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. NCBI. Retrieved from [Link]
-
ScienceMadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
- Google Patents. (n.d.). CN1775756A - Preparation process of N-aminopiperidine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 16011-96-4 [amp.chemicalbook.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 2-Iminopiperidine Hydrochloride
Welcome to the technical support center for 2-iminopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize stereoselective reactions catalyzed by this versatile compound.
Introduction: The Role of this compound in Asymmetric Catalysis
2-Iminopiperidine and its derivatives belong to the class of chiral guanidines, which have become powerful organocatalysts in asymmetric synthesis.[1][2] Their efficacy stems from their strong basicity and ability to act as hydrogen-bond donors.[1][2] In many reactions, this compound functions as a chiral proton shuttle, playing a crucial role in the enantioselectivity-determining proton transfer step.[3] This mechanism allows for the synthesis of a wide range of chiral molecules with high stereoselectivity.[1][2] However, achieving optimal results can be challenging, and this guide aims to provide practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the most common causes?
A: Low stereoselectivity is a frequent challenge and can stem from several factors.[4] A systematic approach to troubleshooting is recommended. The primary culprits are often suboptimal reaction conditions, catalyst deactivation, or issues with substrate purity. Start by verifying the integrity of your starting materials and then move on to systematically optimizing the reaction parameters.
Q2: How should I handle and store this compound?
A: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents.[5][6][7] Handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by atmospheric moisture and carbon dioxide.
Q3: What are the best analytical methods for determining the enantiomeric excess of my product?
A: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[8] NMR spectroscopy using chiral solvating or derivatizing agents is another powerful technique for rapid ee determination.[9] The choice of method will depend on the properties of your product and the available instrumentation.[8]
Q4: Can I use this compound with a wide range of substrates?
A: The substrate scope of this compound catalysis can be broad, but it is not universal.[10][11][12][13][14] The electronic and steric properties of the substrate can significantly impact both the reaction rate and the stereoselectivity. It is advisable to consult the literature for similar transformations or to perform a small-scale substrate scope study to determine the feasibility of your desired reaction.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting strategies for complex issues that may arise during your experiments.
Issue 1: Consistently Low Stereoselectivity
If you are consistently observing low enantiomeric or diastereomeric ratios, a systematic optimization of your reaction conditions is necessary.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
Step-by-Step Protocol for Optimizing Stereoselectivity:
-
Verify Reagent and Solvent Purity: Impurities in your starting materials or solvents can poison the catalyst or lead to side reactions, ultimately lowering stereoselectivity.[4]
-
Action: Use freshly distilled or high-purity solvents. Ensure your substrates are of the highest possible purity.
-
-
Ensure Proper Catalyst Activation: The active form of the catalyst is crucial for high stereoselectivity. The hydrochloride salt often needs to be neutralized or activated in situ.
-
Action: Review the literature for established catalyst activation protocols for your specific reaction type. This may involve the use of a base to generate the free iminopiperidine.
-
-
Optimize Reaction Temperature: Temperature can have a significant impact on stereoselectivity.[15] Lowering the temperature often, but not always, increases selectivity by favoring the transition state that leads to the major enantiomer.
-
Action: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition.
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interactions and, consequently, the stereochemical outcome.[16][17]
-
Action: Screen a range of solvents with varying dielectric constants and coordinating properties (e.g., toluene, dichloromethane, THF, diethyl ether).
-
-
Concentration Effects: The concentration of both the substrate and the catalyst can affect the reaction kinetics and the formation of catalyst aggregates, which may have different catalytic activities and selectivities.
-
Action: Systematically vary the concentration of the substrate and the catalyst loading to identify the optimal ratio.
-
-
Investigate Additives: In some cases, the addition of co-catalysts or additives can enhance stereoselectivity.[18] These can include Lewis acids, Brønsted acids, or other hydrogen bond donors.
-
Action: Based on the reaction mechanism, consider the addition of small amounts of additives that could favorably influence the transition state.
-
Table 1: Example of Reaction Parameter Optimization
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | ee (%) |
| 1 | 25 | Toluene | 10 | 65 |
| 2 | 0 | Toluene | 10 | 82 |
| 3 | -20 | Toluene | 10 | 91 |
| 4 | -20 | CH2Cl2 | 10 | 85 |
| 5 | -20 | Toluene | 5 | 93 |
Issue 2: Poor Reaction Yield and/or Incomplete Conversion
Low yields can be due to a variety of factors, including catalyst inhibition, slow reaction kinetics, or competing side reactions.
Potential Causes and Solutions:
-
Catalyst Poisoning: As mentioned, impurities can poison the catalyst. Nitrogen-containing compounds can be particularly problematic.[4]
-
Solution: Purify all reagents and solvents. If catalyst poisoning is suspected, consider using a higher catalyst loading or adding a scavenger for the suspected poison.
-
-
Insufficient Reaction Time: Some stereoselective reactions can be slow, especially at lower temperatures.
-
Solution: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to ensure it has gone to completion.
-
-
Side Reactions: The substrate or product may be undergoing decomposition or other undesired reactions under the reaction conditions.[19]
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This can provide clues about the nature of the side reactions and help in devising strategies to suppress them (e.g., by changing the temperature, solvent, or protecting groups).
-
Issue 3: Inconsistent Results
Lack of reproducibility is a frustrating problem that often points to subtle variations in experimental procedure or reagent quality.
Checklist for Ensuring Reproducibility:
-
Atmosphere Control: Ensure strict exclusion of air and moisture, as these can variably deactivate the catalyst.
-
Reagent Source and Purity: Use reagents from the same batch if possible. If not, re-verify the purity of new batches.
-
Temperature Control: Use a reliable cryostat or cooling bath to maintain a constant temperature.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring.
-
Order of Addition: The order in which reagents are added can sometimes influence the outcome of the reaction. Maintain a consistent order of addition.
Mechanistic Insights: The Chiral Proton Shuttle
Understanding the mechanism of stereoselection can aid in rational troubleshooting. This compound often acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through a network of hydrogen bonds.[20][21]
Caption: A simplified catalytic cycle for a 2-iminopiperidine-catalyzed reaction.
The catalyst's chiral scaffold creates a well-defined chiral pocket that orients the substrates in a specific manner, favoring one of the diastereomeric transition states and leading to the observed stereoselectivity.
References
-
Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]
-
Influence of additives on the composition of the reaction mixture. ResearchGate. [Link]
-
Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. [Link]
-
Pratt, R. C., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. Journal of the American Chemical Society, 131(47), 17395–17405. [Link]
-
Structures of guanidine catalysts for asymmetric reactions. ResearchGate. [Link]
-
Pápai, I., & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 834-845. [Link]
-
Zhu, S.-F., & Zhou, Q.-L. (2014). Chiral proton-transfer shuttle catalysts for carbene insertion reactions. Organic & Biomolecular Chemistry, 12(45), 9062-9072. [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. [Link]
-
Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Wolf, C., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(10), 5004–5013. [Link]
-
Substrate scope study. ResearchGate. [Link]
-
Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. [Link]
-
Substrate scope of piperidine-4-carboxylic acids. ResearchGate. [Link]
-
Substrate scope with various piperidines. ResearchGate. [Link]
-
Uyeda, C. (2016). Chiral Proton Catalysis: New Applications in Enantioselective Hetero-Diels-Alder Reactions, Amino Acid Synthesis, and Tetrahydroisoquinoline Alkaloid Synthesis. Institutional Repository. [Link]
-
Reetz, M. T. (2004). Rapid determination of enantiomeric excess: a focus on optical approaches. Angewandte Chemie International Edition, 43(32), 4098-4101. [Link]
-
Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. PubMed. [Link]
-
Solvent-dependent Stereoselectivity in a Still-Wittig Rearrangement: An Experimental and Ab Initio Study. PubMed. [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
-
Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. ResearchGate. [Link]
-
Amine mixtures and the effect of additives on the CO 2 capture rate. ResearchGate. [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]
-
Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. ResearchGate. [Link]
Sources
- 1. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral proton-transfer shuttle catalysts for carbene insertion reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Solvent-dependent stereoselectivity in a Still-Wittig rearrangement: an experimental and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Addressing solubility problems of 2-Iminopiperidine hydrochloride in organic solvents
Technical Support Center: 2-Iminopiperidine Hydrochloride Solubility
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound in organic solvents. Our goal is to provide a clear understanding of the underlying chemical principles and to offer practical, step-by-step solutions to overcome these issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?
Answer: This is the most common issue and is expected based on the compound's structure. This compound is an ionic salt. The molecule exists as a protonated, positively charged iminopiperidinium cation and a chloride anion. This ionic nature makes it highly polar.
Organic solvents like DCM, THF, and Toluene are significantly less polar or nonpolar. According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1] The strong ion-ion and ion-dipole interactions required to dissolve the salt cannot be overcome by the weaker van der Waals forces offered by nonpolar solvents.[2]
A commercial supplier notes that this compound's solubility is limited to slight solubility in polar solvents like methanol and water.[3]
Q2: I need to run a reaction in an aprotic organic solvent. What are my immediate options if I see poor solubility?
Answer: Before undertaking a chemical modification, you should first attempt physical methods to enhance dissolution:
-
Heating: Gently warming the mixture can increase the kinetic energy of the system, helping to overcome the lattice energy of the salt. However, be cautious of the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can help break apart the solid lattice and increase the surface area available for solvation, which can improve the rate of dissolution.[2]
-
Solvent Screening: If your experimental conditions allow, try more polar aprotic solvents.
The following table provides a general guide to solvent selection based on polarity.
| Solvent Class | Examples | Polarity | Suitability for Direct Dissolution of the HCl Salt |
| Highly Polar Aprotic | DMSO, DMF | High | Most likely to work, but may be difficult to remove. |
| Polar Protic | Methanol, Ethanol | High | Good solubility is expected, but may interfere with reactions. |
| Moderately Polar Aprotic | Acetonitrile (MeCN), Acetone | Medium | May show slight or partial solubility. |
| Low Polarity Aprotic | Dichloromethane (DCM), THF | Low | Very poor solubility is expected. |
| Nonpolar | Toluene, Hexanes | Very Low | Insoluble. |
Q3: When should I consider converting the hydrochloride salt to its free base form?
Answer: You should convert the salt to its free base when:
-
You require solubility in a low-polarity or nonpolar aprotic solvent (e.g., DCM, Toluene, Diethyl Ether).
-
The presence of the hydrochloride salt or the slight acidity it imparts is incompatible with your reaction conditions (e.g., with acid-sensitive reagents or catalysts).
-
Physical methods (heating, sonication) and switching to more polar aprotic solvents have failed to provide the required solubility.
The free base, 2-iminopiperidine, is a neutral, less polar molecule and will exhibit significantly higher solubility in a much broader range of organic solvents.[4][5]
Troubleshooting Workflow & Core Protocols
If you are facing solubility issues, the following workflow provides a logical path to a solution.
Caption: A decision-making flowchart for addressing solubility issues.
Protocol 1: Conversion of this compound to its Free Base
This protocol describes a standard liquid-liquid extraction method to deprotonate the hydrochloride salt, yielding the more organic-soluble free base. This is a common and effective chemical modification to enhance solubility.[6][7]
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the this compound in a minimum amount of deionized water in a flask.
-
Transfer: Transfer the aqueous solution to a separatory funnel. Add an equal volume of your chosen organic solvent (e.g., DCM).
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, to the separatory funnel.[7] Swirl gently at first. You may observe effervescence (CO₂ gas evolution) as the base neutralizes the hydrochloride.
-
Causality: The bicarbonate anion (HCO₃⁻) is a base that abstracts the acidic proton from the iminopiperidinium cation, converting it into the neutral (free base) form, which then preferentially partitions into the organic layer.
-
-
Extraction: Stopper the funnel, invert it, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer (if using DCM) into a clean, dry flask. If using a less dense solvent like EtOAc, the organic layer will be on top.
-
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction (steps 4-5) two more times, combining all organic extracts.
-
Washing: Wash the combined organic extracts with a small amount of deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) for 15-20 minutes to remove residual water.
-
Isolation: Filter off the drying agent. The resulting solution contains the 2-iminopiperidine free base dissolved in your organic solvent. This solution can be used directly for subsequent reactions or the solvent can be removed under reduced pressure (using a rotary evaporator) to isolate the free base as an oil or solid.
Caption: Chemical conversion from the polar HCl salt to the nonpolar free base.
Advanced Troubleshooting & Considerations
Q4: My reaction is extremely sensitive to water. Is the free-basing protocol suitable?
Answer: Yes, but with critical attention to the drying step. The protocol involves an aqueous extraction, so the final organic solution will be saturated with a small amount of water. Thorough drying with an agent like Na₂SO₄ or MgSO₄ is essential. For ultra-sensitive reactions, you can use the solvent to perform an azeotropic distillation to remove trace water or pass the solution through a plug of activated molecular sieves.
Q5: Are there alternative, non-aqueous methods for generating the free base?
Answer: Yes, though they can be more complex. One method involves suspending the hydrochloride salt in an anhydrous aprotic solvent (like DCM or THF) and adding a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N).[8]
-
Mechanism: The triethylamine acts as a proton scavenger. The resulting triethylamine hydrochloride (Et₃N·HCl) salt is often insoluble in solvents like DCM and can be removed by filtration.
-
Caveat: Triethylamine hydrochloride has some solubility in many organic solvents, which can lead to incomplete conversion or contamination of your product.[8] This method is best suited when the byproduct salt definitively precipitates from the chosen reaction solvent.
References
- Vertex AI Search.
- Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Accessed January 12, 2026.
- Vertex AI Search. Methods of solubility enhancements | PPTX - Slideshare. Accessed January 12, 2026.
- Vertex AI Search. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. Accessed January 12, 2026.
- Vertex AI Search. Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd - YouTube. Accessed January 12, 2026.
- Vertex AI Search. Technical Support Center: Enhancing Solubility of Polar Compounds in 2,4,4-Trimethylhexane - Benchchem. Accessed January 12, 2026.
-
Singh, S., & G.K. Rao. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
-
Mohammed, B. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]
-
ScienceMadness Discussion Board. (2013). serine methyl ester HCl to freebase. Sciencemadness.org. Available at: [Link]
- CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Accessed January 12, 2026.
- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? Accessed January 12, 2026.
- American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
- Wikipedia. Aluminium chloride. Accessed January 12, 2026.
- BenchChem. (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. Accessed January 12, 2026.
- ResearchGate. The solubility of inorganic salts in organic solvents? Accessed January 12, 2026.
- Wikipedia. Piperidine. Accessed January 12, 2026.
- PubChem. 2-Aminopiperidine | C5H12N2 | CID 421842. National Institutes of Health. Accessed January 12, 2026.
- PubChem. Piperidine | C5H11N | CID 8082. National Institutes of Health. Accessed January 12, 2026.
- Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5. Accessed January 12, 2026.
- PubChem. Piperidin-2-imine | C5H10N2 | CID 85237. National Institutes of Health. Accessed January 12, 2026.
- PubChem. 1-Aminopiperidine | C5H12N2 | CID 16658. National Institutes of Health. Accessed January 12, 2026.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijpbr.in [ijpbr.in]
- 3. This compound | 16011-96-4 [amp.chemicalbook.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine Biotech grade solvent, = 99.5 110-89-4 [sigmaaldrich.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - serine methyl ester HCl to freebase - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Work-up Procedures for 2-Iminopiperidine Hydrochloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the work-up of reactions involving 2-iminopiperidine hydrochloride and its derivatives. As a cyclic guanidine, these compounds present unique challenges due to their high basicity and polarity. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific reaction work-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of 2-iminopiperidine derivatives.
Q1: Why is my 2-iminopiperidine derivative product stuck in the aqueous layer during extraction?
A1: This is the most common issue and arises from the fundamental properties of the guanidine functional group. The protonated form (guanidinium ion) of your product, which is prevalent in neutral or acidic conditions, is highly water-soluble. To successfully extract it into an organic solvent, you must deprotonate it by making the aqueous layer sufficiently basic. As a general rule, the pH of the aqueous solution should be at least 2 pKa units above the pKa of your compound's conjugate acid to ensure it is in its free-base form[1].
Q2: What is the best choice of base to neutralize the reaction mixture?
A2: The choice depends on your product's stability and the desired final pH.
-
For routine extractions: A 1 M to 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective for raising the pH significantly (typically to >12), ensuring complete deprotonation of the guanidine group.
-
For base-sensitive products: If your molecule contains base-labile functional groups (e.g., esters, some protecting groups), a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) should be used. However, be aware that these may not achieve a high enough pH to fully deprotonate the guanidine, potentially leading to lower extraction yields. A careful pH adjustment and monitoring is critical.
Q3: My reaction formed an emulsion during the basic wash. How can I resolve this?
A3: Emulsion formation is frequent when working with amine-containing compounds, which can act as surfactants[1]. To break an emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and helping to force phase separation[1].
-
Solvent Addition: Adding more of the organic solvent used for the extraction can sometimes resolve the issue.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help break up the microscopic droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Q4: I've isolated my product, but it's an oil and won't crystallize. What are my options?
A4: Many highly functionalized guanidines are difficult to crystallize.
-
Salt Formation: The most reliable method is to convert the basic product back into a salt. After purifying the free base (e.g., by column chromatography), dissolve it in a suitable solvent (like diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) to precipitate the hydrochloride salt.
-
Solvent Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then adding a large excess of a poor solvent (e.g., hexanes, pentane) while stirring vigorously. This can sometimes induce precipitation or crystallization.
-
Lyophilization: If the compound is soluble in water or a solvent like acetonitrile/water, freeze-drying can be used to obtain a solid powder, although this will likely be amorphous[2].
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the work-up and purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Extraction | 1. Incomplete basification; product remains protonated in the aqueous layer. 2. Product is too polar for the chosen organic solvent. 3. Hydrolysis of the imine or other sensitive groups during work-up. | 1. Check the pH of the aqueous layer after adding base; it should be >12. Add more base if necessary. 2. Use a more polar extraction solvent. A 3:1 mixture of chloroform/isopropanol can be effective for pulling polar compounds from the aqueous phase[3]. Butanol is also a common choice[2]. 3. Minimize the time the reaction is in contact with strong acid or base. Use chilled solutions for the work-up if thermal degradation is a concern. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Consider adjusting reaction conditions (time, temperature, equivalents of reagents). For purification, utilize the basicity difference. Extract the desired product into an acidic aqueous layer, leaving less basic impurities behind in the organic phase. Then, basify the aqueous layer and re-extract the product[1]. |
| Multiple Spots on TLC After Work-up | 1. Side reactions such as hydrolysis or rearrangement. 2. Decomposition of the product on silica gel during chromatography. | 1. Imines can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions[4][5]. Minimize exposure to the aqueous phase. 2. Guanidines are highly basic and can streak or decompose on standard silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) or ammonia (e.g., using a mobile phase saturated with ammonia). Alternatively, use neutral or basic alumina for chromatography. |
| Difficulty Removing Polar Byproducts | Byproducts have similar polarity and basicity to the desired product. | 1. Reverse-Phase Chromatography: This technique separates compounds based on polarity in a reverse manner to normal-phase silica gel. It is highly effective for purifying polar compounds[6][7]. 2. Ion-Exchange Chromatography: Use a cation-exchange resin to bind your basic product. Wash away neutral or acidic impurities, then elute your product by washing with a solution of a stronger base (like ammonia in methanol). |
Section 3: Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for a 2-Iminopiperidine Derivative
This protocol outlines the standard procedure for isolating a basic, organic-soluble product from an aqueous reaction mixture.
-
Solvent Removal: If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile, ethanol), remove it first under reduced pressure.
-
Dilution: Re-dissolve the crude residue in a suitable extraction solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)). Add water to dissolve any inorganic salts.
-
Basification: Cool the mixture in an ice bath. Slowly add 1M NaOH solution while stirring, frequently checking the pH of the aqueous layer with pH paper or a pH meter. Continue adding base until the pH is stable at >12.
-
Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer.
-
Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and break any minor emulsions[1].
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free-base product.
Diagram 1: Decision Workflow for Extraction & Purification
This diagram provides a logical flow for choosing a work-up strategy after the initial reaction is complete.
Caption: Decision tree for a standard basic work-up.
Protocol 2: Purification by Acid-Base Extraction
This technique is useful for separating your basic product from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or DCM).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq). The protonated amine product will move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Discard Organic Layer: Discard the organic layer containing the impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., solid NaOH or 6M NaOH solution) until the pH is >12. Your deprotonated product may precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (e.g., DCM).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base product.
Section 4: References
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Figueroa, M., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1033. Retrieved from [Link]
-
ResearchGate. (2012). How can I separate high polar compounds? Retrieved from [Link]
-
Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. Retrieved from [Link]
-
LCGC International. (2025). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]
-
Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8996. Retrieved from [Link]
-
SiliCycle. (n.d.). Guide for Chemical Synthesis & Purification.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421842, 2-Aminopiperidine. Retrieved from [Link]
-
Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 2049-2053. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85237, Piperidin-2-imine. Retrieved from [Link]
-
Posner, G. H., Cho, C. G., & Banks, H. D. (1993). Chemoselective Reactions of Functionalized Piperidines. Defense Technical Information Center.
-
Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride. Retrieved from
-
Gąsowska, A., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(35), 15061-15071. Retrieved from [Link]
-
Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from
-
Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 2049-2053. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]
-
Google Patents. (n.d.). CN1775756A - Preparation process of N-aminopiperidine hydrochloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Validation & Comparative
Comparative Efficacy of 2-Iminopiperidine Hydrochloride and Other Nitric Oxide Synthase (NOS) Inhibitors: A Technical Guide
For researchers and drug development professionals navigating the complex landscape of nitric oxide (NO) modulation, the selection of an appropriate Nitric Oxide Synthase (NOS) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of 2-Iminopiperidine hydrochloride against other prevalent NOS inhibitors. We will delve into their differential efficacies, isoform selectivities, and the experimental methodologies required for their robust evaluation.
The Central Role of Nitric Oxide Synthase (NOS) Isoforms
Nitric Oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation to neurotransmission and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of three distinct NOS isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, nNOS-derived NO functions as a neurotransmitter, playing roles in synaptic plasticity and regulating cerebral blood flow.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[3][4][5]
-
Endothelial NOS (eNOS or NOS-3): Constitutively expressed in endothelial cells, eNOS is crucial for maintaining vascular tone and blood pressure.[5] Inhibition of eNOS can have significant cardiovascular side effects.[6]
-
Inducible NOS (iNOS or NOS-2): Unlike its counterparts, iNOS expression is induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharides (LPS).[1][5] Once expressed, it produces large, sustained amounts of NO as part of the immune response, but excessive iNOS activity is linked to chronic inflammation and septic shock.[1][5]
Given these distinct roles, the therapeutic potential of NOS inhibitors hinges on their isoform selectivity. An ideal inhibitor for inflammatory conditions would potently target iNOS while sparing eNOS to avoid cardiovascular complications.[6] Similarly, a neuroprotective agent might selectively target nNOS.[4]
2-Iminopiperidine: A Potent Cyclic Amidine Inhibitor
2-Iminopiperidine belongs to a class of cyclic amidines that have demonstrated potent inhibitory activity against human NOS isoforms.[7] As a structural analog of L-arginine, it competes with the natural substrate for binding to the enzyme's active site.
Studies have shown that 2-iminopiperidine is a potent inhibitor, particularly of the inducible NOS isoform. One key study reported an IC50 value of 1.0 µM for human iNOS .[7] The same study demonstrated its in vivo efficacy; oral administration of 2-iminopiperidine to LPS-treated rats dose-dependently inhibited the rise in plasma nitrite/nitrate levels, confirming its ability to block iNOS activity in a live model.[7] This positions 2-iminopiperidine as a significant lead compound for developing therapeutic agents against inflammatory diseases characterized by iNOS over-activity.[7]
Comparative Efficacy: 2-Iminopiperidine vs. Standard NOS Inhibitors
To contextualize the efficacy of 2-Iminopiperidine, it is essential to compare it with other widely used NOS inhibitors. The following table summarizes inhibitory constants (IC50 or Kᵢ) for several key compounds against the three NOS isoforms.
A lower IC50 or Kᵢ value indicates higher potency. The selectivity ratio provides a quantitative measure of how preferentially an inhibitor targets one isoform over another.
| Inhibitor | Target Isoform | IC50 / Kᵢ (µM) | Selectivity Profile & Key Characteristics | Source(s) |
| 2-Iminopiperidine | iNOS | 1.0 | Potent iNOS inhibitor from the cyclic amidine class. Demonstrated in vivo activity. | [7] |
| nNOS | N/A | Data not readily available in searched literature. | ||
| eNOS | N/A | Data not readily available in searched literature. | ||
| L-NAME | nNOS | Kᵢ: 0.015 | Potent, non-selective inhibitor. Widely used to induce hypertension in animal models.[8][9] It is a pro-drug for L-NOARG.[8][10] | [9] |
| eNOS | Kᵢ: 0.039 | [9] | ||
| iNOS | IC50: ~50.1 | pIC50 of 4.3 at human iNOS. | [11] | |
| L-NIO | nNOS | Kᵢ: 1.7 | Potent, non-selective, NADPH-dependent inhibitor. | [12] |
| eNOS | Kᵢ: 3.9 | [12] | ||
| iNOS | Kᵢ: 3.9 | [12] | ||
| 7-Nitroindazole (7-NI) | nNOS | IC50: ~28 | Exhibits relative selectivity for nNOS over eNOS, making it a valuable tool for studying neuronal NO pathways while minimizing cardiovascular effects.[13][14] | [15] |
| eNOS | IC50: ~1057 | [15] | ||
| iNOS | IC50: ~27 | [15] | ||
| Aminoguanidine | iNOS | IC50: 2.1 | Shows preferential inhibition of iNOS over constitutive isoforms.[16][17] | [16] |
| nNOS (rat) | IC50: ~65 | [16] | ||
| eNOS (bovine) | IC50: ~17 | [16] |
Note: IC50 and Kᵢ values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source). The data presented is for comparative purposes.
From this data, 2-Iminopiperidine (IC50 = 1.0 µM) demonstrates comparable or superior potency against iNOS when compared to the well-established selective inhibitor, Aminoguanidine (IC50 = 2.1 µM).[7][16] Its potency against iNOS is significantly higher than that of the non-selective inhibitor L-NAME.
Mechanism of Action & Signaling Pathway
Most of the inhibitors discussed, including 2-Iminopiperidine, are L-arginine analogs. They act as competitive inhibitors by binding to the substrate-binding site within the oxygenase domain of the NOS enzyme. This binding event physically blocks L-arginine from accessing the active site, thereby preventing the synthesis of NO and L-citrulline.
Caption: Nitric Oxide Synthase (NOS) signaling pathway and points of inhibition.
Experimental Protocols for Assessing NOS Inhibition
Verifying the potency and selectivity of an inhibitor requires robust and reproducible experimental methods. The following protocols outline standard in vitro and in vivo workflows.
In Vitro NOS Activity Assay (Griess Reagent Method)
This protocol measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, as an indicator of NOS activity.[3][18][19] Its simplicity and adaptability to a 96-well plate format make it ideal for high-throughput screening.[18][20]
Causality Behind Experimental Choices:
-
Why measure nitrite? NO is a highly reactive gas with a short half-life. Its stable, oxidized products, nitrite and nitrate, are more easily quantified in aqueous solutions.[19]
-
Why include cofactors? NOS activity is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[5][21] Calmodulin is also required for nNOS and eNOS activity.[5] Their inclusion is essential for enzymatic function.
-
Why use a standard curve? A sodium nitrite standard curve allows for the accurate conversion of absorbance readings into molar concentrations of nitrite produced.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Master Mix: In the assay buffer, combine L-arginine (substrate), NADPH, calmodulin, CaCl₂, and tetrahydrobiopterin.[3]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., 2-Iminopiperidine) and controls (e.g., L-NAME) in the assay buffer. Include a vehicle control (e.g., DMSO).[3]
-
Griess Reagent: Prepare Griess Reagent components as per the manufacturer's instructions (typically sulfanilamide and N-(1-naphthyl)ethylenediamine).[3]
-
Nitrite Standards: Prepare a series of known sodium nitrite concentrations for the standard curve.[3]
-
-
Assay Procedure (96-well plate format):
-
Aliquot the Master Mix into the wells of a 96-well plate.[3]
-
Add the inhibitor solutions (or vehicle) to the appropriate wells.
-
Initiate the reaction by adding purified NOS enzyme (e.g., recombinant human iNOS, nNOS, or eNOS) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Stop the reaction. This can often be achieved by proceeding directly to the detection step, as the Griess reagent is acidic.
-
-
Detection:
-
Data Analysis:
-
Plot the standard curve of absorbance vs. nitrite concentration.
-
Calculate the concentration of nitrite produced in each experimental well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: General experimental workflow for in vitro NOS inhibitor screening.
In Vivo Efficacy Assessment (LPS-Induced Model)
This workflow provides a general framework to assess an inhibitor's efficacy in a preclinical animal model of inflammation, similar to the one used to validate 2-iminopiperidine.[7]
-
Animal Model: Use a relevant animal model, such as rats or mice.
-
Induction of iNOS: Administer an inflammatory stimulus, typically lipopolysaccharide (LPS), to induce the expression of iNOS.
-
Inhibitor Administration: Administer the test inhibitor (e.g., 2-iminopiperidine) via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.[7] A vehicle control group and a positive control group (e.g., Aminoguanidine) should be included.
-
Sample Collection: At a predetermined time point after LPS and inhibitor administration, collect blood samples.
-
Biomarker Analysis: Process the blood to obtain plasma or serum. Measure the total concentration of nitrite and nitrate (NOx), as an indicator of systemic NO production, using a Griess assay or a specialized NO analyzer.
-
Data Analysis: Compare the plasma NOx levels between the different treatment groups. A successful inhibitor will show a dose-dependent reduction in NOx levels compared to the LPS-only vehicle group.[7]
Conclusion for the Field Professional
The selection of a NOS inhibitor is fundamentally tied to the research or therapeutic goal.
-
For broad NOS inhibition studies , non-selective inhibitors like L-NAME and L-NIO remain standard tools, though their utility as clinical candidates is limited by their lack of specificity.
-
For neuro-centric research , 7-Nitroindazole offers a valuable advantage with its preferential inhibition of nNOS, minimizing confounding cardiovascular effects.
-
For targeting inflammation , the data positions This compound as a highly compelling candidate. Its potent inhibition of human iNOS, with an IC50 of 1.0 µM, and proven in vivo efficacy make it a powerful tool and a promising foundation for the development of next-generation anti-inflammatory therapeutics.
This guide underscores the importance of evaluating inhibitors based not only on their absolute potency but, more critically, on their isoform selectivity profile. Rigorous, well-controlled experimental validation is paramount to substantiating these characteristics and advancing the development of targeted NOS-modulating therapies.
References
- Selective inhibitors of inducible nitric oxide synthase: potential agents for the treatment of inflamm
- Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters.
- NOS Inhibitors. Santa Cruz Biotechnology.
- L-NAME hydrochloride (NG-Nitroarginine methyl ester hydrochloride) | NO Synthase Inhibitor. MedChemExpress.
- Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. Benchchem.
- Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed.
- N omega-Nitro-L-arginine methyl ester hydrochloride (L-NAME), NOS inhibitor. Abcam.
- L-NAME hydrochloride | NO Synthase | NOS. TargetMol.
- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- NOS Activity Assay Kit. Cayman Chemical.
- Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
- Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity.
- Nitric Oxide Synthase Assay Kits. Biocompare.
- Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore.
- L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor. MedChemExpress.
- 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. PubMed.
- Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PubMed.
- NOS Activity Assay Kit. Cayman Chemical.
- Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isol
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central - NIH.
- AR-C102222 vs. L-NIL: A Comparative Guide to iNOS/nNOS Selectivity and Potency. Benchchem.
- IC 50 values and physico-chemical parameters of selected iNOS inhibitors.
- Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions wit. Semantic Scholar.
- Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PubMed Central.
- The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neurop
- Discovery of a series of aminopiperidines as novel iNOS inhibitors. PubMed.
- Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.
- Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. PubMed Central.
- Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. PubMed.
- Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed.
- Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Unknown Source.
- Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed.
- The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. PubMed.
- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv
- L-NIO | NOS Inhibitor. MedchemExpress.com.
- In vitro effects of nitric oxide synthase inhibitor L-NAME on oral squamous cell carcinoma: a preliminary study. PubMed.
- Potent inhibition of human neuronal nitric oxide synthase by N(G)
- High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.
- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.
Sources
- 1. Selective inhibitors of inducible nitric oxide synthase: potential agents for the treatment of inflammatory diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of aminopiperidines as novel iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N omega-Nitro-L-arginine methyl ester hydrochloride (L-NAME), NOS inhibitor (CAS 51298-62-5) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to HPLC Method Validation for the Purity of 2-Iminopiperidine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-iminopiperidine hydrochloride, a key building block in medicinal chemistry.[1] Moving beyond a simple checklist, this document delves into the rationale behind experimental choices, offering a robust framework for developing and validating a stability-indicating HPLC method in line with global regulatory standards.
The Criticality of Purity for this compound
This compound serves as a vital intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage, and may possess their own pharmacological or toxicological properties. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product consistency.
Method Development: A Comparative Approach to Optimizing Separation
The foundation of a successful validation is a well-developed HPLC method. The goal is to achieve optimal separation of the this compound peak from any potential impurities and degradation products. This section compares key chromatographic parameters to arrive at a robust and reliable method.
Column Selection: A Tale of Two Phases
The choice of stationary phase is paramount for achieving the desired selectivity. For a polar compound like this compound, two common choices are traditional C18 columns and more polar-modified columns.
| Column Type | Stationary Phase | Advantages | Disadvantages |
| Alternative A: C18 | Octadecyl silane | Versatile, widely available, good for moderately polar compounds. | May exhibit poor retention for highly polar analytes, leading to co-elution with the solvent front. |
| Alternative B: Polar-Embedded | e.g., Amide, Cyano | Enhanced retention of polar compounds, improved peak shape. | May have different selectivity compared to C18, requiring more method development. |
Experimental Rationale: Initial screening experiments should be conducted on both column types using a generic gradient method. The resulting chromatograms will provide insights into the retention behavior of the main peak and any observed impurities. For this compound, a polar-embedded column is often preferred to ensure adequate retention and separation from early-eluting impurities.
Mobile Phase Optimization: The Power of pH and Organic Modifier
The mobile phase composition, particularly its pH and the type of organic modifier, plays a crucial role in controlling the retention and selectivity of ionizable compounds.
| Mobile Phase Component | Effect on Separation | Recommended Approach |
| pH of Aqueous Phase | Controls the ionization state of the analyte and impurities, significantly impacting retention on the stationary phase. | Screen a range of pH values (e.g., 3.0, 5.0, 7.0) using appropriate buffers (e.g., phosphate, acetate) to find the optimal separation window. |
| Organic Modifier | Affects the overall elution strength and can influence selectivity. | Compare acetonitrile and methanol. Acetonitrile often provides better peak shape and lower viscosity, but methanol can offer different selectivity for certain impurities. |
Experimental Rationale: A systematic study involving a design of experiments (DoE) approach can efficiently identify the optimal combination of pH and organic modifier concentration. This data-driven approach minimizes the number of experiments while maximizing the understanding of the chromatographic space.
The Blueprint for Validation: A Step-by-Step Protocol
Once an optimal HPLC method is established, it must be validated to demonstrate its suitability for its intended purpose.[2] This validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A typical workflow for HPLC method development and validation.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5][6]
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, forced degradation studies are essential.[7][8][9] These studies involve subjecting the this compound drug substance to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Acceptance Criteria:
-
The method must be able to separate the main peak from all degradation products.
-
Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the this compound peak in the presence of degradants.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Accuracy: Closeness to the True Value
Accuracy is the measure of how close the experimental value is to the true value.[6]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Protocol: Analyze six replicate samples of this compound at 100% of the test concentration.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations: different days, different analysts, different equipment, etc.
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
Acceptance Criteria:
-
The LOQ must be precise and accurate. This is confirmed by analyzing a minimum of six replicates at the proposed LOQ concentration and ensuring the RSD and recovery are within acceptable limits (e.g., RSD ≤ 10%).
Robustness: Reliability During Normal Usage
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Organic modifier composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a standard solution under each of these modified conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
The retention time and peak area of this compound should not significantly change.
Data Summary and Comparison
The following table summarizes the acceptance criteria for each validation parameter, providing a clear benchmark for method performance.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from degradants; peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Established based on linearity, accuracy, and precision data. |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD ≤ 1.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| LOD | S/N ratio ≥ 3:1. |
| LOQ | S/N ratio ≥ 10:1; acceptable precision and accuracy at this level. |
| Robustness | System suitability passes under varied conditions. |
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system.
Caption: Interdependencies of HPLC method validation parameters.
Conclusion: A Foundation for Quality
A rigorously validated HPLC method for the purity of this compound is not just a regulatory hurdle but a fundamental component of quality by design in pharmaceutical development. By systematically evaluating and comparing different chromatographic conditions and meticulously executing the validation protocol outlined in this guide, researchers can establish a reliable and robust analytical method. This ensures the consistent quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]
-
ICH Quality Guidelines. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. Available from: [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. Available from: [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]
-
Comparison of different guidelines for 'specificity' parameter of analytical method validation - ResearchGate. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available from: [Link]
-
Criteria of purity for guanidine hydrochloride - PubMed. Available from: [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. Available from: [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. Available from: [Link]
-
Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries - PMC - PubMed Central. Available from: [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
(PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Structural Confirmation of 2-Iminopiperidine Hydrochloride: The Definitive Role of NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. 2-Iminopiperidine hydrochloride, a key building block featuring a cyclic amidine moiety, presents a unique set of analytical challenges. Its potential for tautomerism and the presence of highly dynamic protons necessitate a robust analytical approach. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, establishing why Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard. We will delve into the causality behind experimental choices in NMR and provide supporting data from closely related structural analogs to build a comprehensive analytical picture.
The Challenge: Beyond Simple Confirmation
This compound is not a static molecule. The core of its reactivity and its analytical complexity lies in the potential for amino-imino tautomerism, where the double bond and a proton can shift their positions. Furthermore, the protons on the nitrogen atoms are exchangeable and their signals can be broad or even absent depending on the solvent and sample purity. A simple mass measurement or the identification of a functional group is insufficient to definitively confirm the correct isomer and overall structure. This is where the detailed connectivity and environmental information provided by NMR becomes indispensable.
Part 1: NMR Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy provides a detailed atom-by-atom map of a molecule, revealing not only which atoms are present but also how they are connected and arranged in three-dimensional space. For a molecule like this compound, both ¹H and ¹³C NMR are crucial, and 2D NMR techniques can provide definitive confirmation.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with a well-designed experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable data.
Step-by-Step Methodology for NMR Analysis:
-
Solvent Selection (The Causality): The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amine hydrochlorides. Its ability to form hydrogen bonds helps to slow down the exchange of N-H protons, resulting in sharper signals that are more likely to be observed. In contrast, solvents like D₂O will cause the N-H protons to exchange with deuterium, leading to the disappearance of their signals, which can be a useful diagnostic experiment in itself. For this guide, we will consider the spectrum in DMSO-d₆ to observe all relevant protons.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ (or another appropriate deuterated solvent).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
While a publicly available, fully assigned spectrum for this compound is elusive, we can confidently predict the expected chemical shifts and coupling patterns based on extensive data from analogous structures, such as piperidine hydrochloride and other cyclic amidines.
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|
>]; } Caption: Structure of this compound with key positions highlighted.
¹H NMR (Predicted, in DMSO-d₆, 400 MHz)
The proton spectrum is expected to show distinct signals for the methylene groups of the piperidine ring and the protons on the nitrogen atoms.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| NH/NH₂⁺ | 8.0 - 9.5 | Broad singlet | 3H | The protons on the nitrogen atoms are deshielded due to the positive charge and the electron-withdrawing effect of the imine group. Their broadness is a result of quadrupolar coupling with nitrogen and potential chemical exchange. |
| H6 (α to NH) | ~3.2 | Triplet | 2H | These protons are adjacent to the secondary amine and are deshielded. |
| H3 (α to C=N) | ~2.8 | Triplet | 2H | Protons adjacent to the imine group are also deshielded, but typically less so than those adjacent to a protonated amine. |
| H4, H5 (β, γ) | 1.6 - 1.9 | Multiplet | 4H | These methylene protons are in the more shielded, aliphatic region of the spectrum and will likely overlap. |
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)
The carbon spectrum provides key information, especially the chemical shift of the imino carbon.
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 (C=N) | ~165 | The imino carbon is significantly deshielded due to its sp² hybridization and attachment to two nitrogen atoms, making its chemical shift highly diagnostic. |
| C6 (α to NH) | ~45 | This carbon is adjacent to the nitrogen atom of the secondary amine. |
| C3 (α to C=N) | ~30 | This carbon is adjacent to the imino group. |
| C5 (β to NH) | ~25 | A typical chemical shift for a methylene carbon in a piperidine ring. |
| C4 (γ to NH) | ~22 | The most shielded carbon in the ring, furthest from the electron-withdrawing groups. |
Part 2: Comparative Analysis with Other Techniques
While NMR is the most powerful tool for this specific challenge, other analytical techniques can provide complementary, albeit incomplete, information. An objective comparison highlights the strengths and weaknesses of each.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and fragmentation patterns.
-
Performance: Electrospray ionization (ESI) would readily show a protonated molecule at the expected m/z, confirming the molecular formula. However, MS cannot distinguish between isomers, such as 2-iminopiperidine and its potential tautomer, 2-aminopiperidine. The fragmentation pattern might offer some structural clues, but it is not as definitive as NMR for establishing connectivity.
-
Supporting Data: The fragmentation pattern of piperidine alkaloids often involves losses of small neutral molecules. For 2-iminopiperidine, one might expect fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.
-
Performance: FTIR-ATR would be expected to show a characteristic C=N stretch for the imine group (typically around 1650 cm⁻¹). N-H stretching vibrations would also be visible in the 3200-3400 cm⁻¹ region. While IR can confirm the presence of these key functional groups, it cannot establish the overall connectivity of the carbon skeleton.
-
Supporting Data: The IR spectrum of piperidine shows characteristic N-H and C-H stretches. The presence of a strong band in the 1650 cm⁻¹ region for this compound would be a key indicator of the imine functionality.
X-ray Crystallography
-
Principle: X-ray crystallography provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.
-
Performance: This technique is the only one that can provide an unambiguous, absolute structural confirmation. However, it is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge and is not always feasible.
Comparison Summary
| Technique | Strengths | Weaknesses | Applicability to 2-Iminopiperidine HCl |
| NMR Spectroscopy | Provides detailed connectivity, stereochemistry, and information on dynamic processes. Can distinguish between isomers. | Requires a larger sample amount than MS. Can be complex to interpret fully. | Excellent. The definitive technique for unambiguous structural confirmation in solution. |
| Mass Spectrometry | High sensitivity, provides accurate molecular weight. | Cannot distinguish between isomers. Fragmentation can be complex. | Good. Confirms molecular formula but not the specific structure. |
| IR Spectroscopy | Fast, simple, and confirms the presence of key functional groups (C=N, N-H). | Provides limited information on the overall molecular structure. | Fair. Useful for a quick functional group check but insufficient for full confirmation. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult or impossible to obtain. | Excellent (if a crystal can be grown). The ultimate confirmation, but not always practical. |
Conclusion: An Integrated Approach Led by NMR
For the structural confirmation of this compound, NMR spectroscopy is the most powerful and practical tool available to the research scientist. It is the only technique that provides a complete picture of the molecular structure in solution, addressing the key challenges of isomerism and proton dynamics. While mass spectrometry and IR spectroscopy serve as valuable complementary techniques for confirming molecular weight and functional groups, they lack the resolving power of NMR for this specific molecule. An integrated analytical approach, with NMR at its core, provides the highest level of scientific integrity and ensures a trustworthy foundation for any subsequent research and development.
References
- General NMR Chemical Shift Ranges: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
NMR Data of Piperidine: The Human Metabolome Database (HMDB). Piperidine (HMDB0034301). [Link]
-
NMR of Cyclic Amidines: Martin, M. L., Wilson, C., & Boyer, A. (2023). Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. Chemical Science, 14(14), 3765–3770. [Link]
-
Mass Spectrometry of Piperidine Alkaloids: Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1211-1216. [Link]
- FTIR Spectroscopy of Piperidine Derivatives: Pouchert, C. J. (Ed.). (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
-
Synthesis of Piperidine Derivatives: Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [Link]
-
CAS Data for this compound: SpectraBase. This compound. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Iminopiperidine Hydrochloride Derivatives
Introduction: The Analytical Imperative for 2-Iminopiperidine Derivatives
2-Iminopiperidine and its derivatives represent a class of cyclic amidines that are of significant interest in medicinal chemistry and drug development. Their structural motif is a key component in various biologically active molecules. As with any pharmacologically relevant compound, rigorous analytical characterization is paramount to ensure identity, purity, and stability. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for the sensitive and specific analysis of these polar, basic compounds.[1][2]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 2-iminopiperidine hydrochloride derivatives. We will delve into the nuances of ionization techniques, explore predictable fragmentation patterns, and present a comprehensive, validated LC-MS/MS protocol. The insights herein are curated for researchers, scientists, and drug development professionals to empower them to make informed decisions in their analytical strategies.
Choosing the Right Tool for the Job: A Comparative Analysis of Ionization Techniques
The ionization source is the heart of the mass spectrometer, and its selection is critical for successfully analyzing 2-iminopiperidine derivatives. These molecules are inherently polar and basic, making them amenable to certain ionization techniques over others. The choice of ionization will significantly impact sensitivity, linearity, and the degree of fragmentation observed.[3]
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
Electrospray ionization (ESI) is the most common and often most effective ionization technique for polar and ionizable compounds like this compound.[4] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, typically resulting in an abundant protonated molecule, [M+H]⁺.[5] This is particularly advantageous for quantitative analysis where the primary goal is to maximize the signal of the intact molecule.
Causality in Action: The basic nitrogen atoms in the 2-iminopiperidine structure readily accept a proton in the acidic mobile phases commonly used in reversed-phase LC-MS, leading to efficient ion generation in positive ion mode. The hydrochloride salt form means the analyte is already partially protonated in solution, further enhancing its suitability for ESI.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Derivatives
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar derivatives of 2-iminopiperidine or when using normal-phase chromatography where the mobile phase is less conducive to ESI.[6] APCI is generally considered a "semi-hard" ionization technique and can sometimes induce in-source fragmentation.[6]
Expert Insight: While ESI is the preferred starting point, APCI can be a valuable tool if matrix effects or poor desolvation in ESI are observed. For derivatives with non-polar substituents, APCI might offer better ionization efficiency.
Atmospheric Pressure Photoionization (APPI): A Niche Player
Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that uses photons to ionize the analyte.[7] It is particularly effective for non-polar compounds but can also ionize polar molecules.[7] APPI is less commonly used for this class of compounds but could be considered in specific research applications where ESI and APCI fall short.
Comparative Performance Metrics
| Ionization Technique | Principle | Analyte Suitability | Fragmentation | Sensitivity for 2-Iminopiperidines |
| Electrospray Ionization (ESI) | Soft ionization via nebulization and desolvation of charged droplets. | Excellent for polar, basic, and pre-charged analytes. | Minimal, primarily [M+H]⁺ observed. | Very High |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions initiated by a corona discharge. | Good for moderately polar to non-polar analytes. | Can be higher than ESI, potential for in-source fragmentation. | High |
| Atmospheric Pressure Photoionization (APPI) | Ionization by photons from a UV lamp. | Broad applicability, including non-polar compounds. | Generally soft, but can be influenced by dopants. | Moderate to High |
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
While a full-scan mass spectrum provides the molecular weight of the 2-iminopiperidine derivative, tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. In MS/MS, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
Based on the principles of amidine and piperidine fragmentation, a logical fragmentation pathway for a generic N-substituted 2-iminopiperidine can be proposed.[4][8] The primary sites of protonation are the two nitrogen atoms. Fragmentation is expected to be initiated from these charge centers.
Proposed Fragmentation Workflow
Caption: Generalized MS/MS workflow for 2-iminopiperidine derivative analysis.
Key Fragmentation Pathways
-
Cleavage of the N-Substituent: For N-substituted derivatives, a primary fragmentation pathway is often the cleavage of the bond connecting the substituent to the iminopiperidine ring. This results in a fragment ion corresponding to the protonated 2-iminopiperidine core.
-
Ring Opening and Fission: Similar to piperidine derivatives, the 2-iminopiperidine ring can undergo cleavage.[4] This can lead to the formation of various acyclic fragment ions. The presence of the imino group will influence the specific bond cleavages and subsequent rearrangements.
-
Loss of Small Neutral Molecules: Depending on the substituents, the loss of small neutral molecules such as ammonia (NH₃), water (H₂O), or other stable molecules can be observed.
The study of mass spectra of cyclic amidines suggests that skeletal carbon-nitrogen bond cleavage is a characteristic fragmentation pattern.[8] This would involve the breaking of the bonds within the 2-iminopiperidine ring structure.
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, step-by-step methodology for the quantitative analysis of a generic this compound derivative. This protocol is designed to be a self-validating system, with built-in quality checks.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound derivative reference standard and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition. These solutions should cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the test sample in the initial mobile phase to achieve a concentration within the calibration range. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Parameters (Positive Ion Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS/MS Transitions: To be determined by infusing a standard solution of the analyte. A precursor ion scan will identify the [M+H]⁺ ion, and a product ion scan will reveal the major fragment ions. At least two multiple reaction monitoring (MRM) transitions should be selected for each analyte (one for quantification and one for confirmation).
Data Acquisition and Processing
The system should be controlled, and data acquired and processed using the instrument manufacturer's software. A calibration curve should be constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in the samples can then be determined from the calibration curve.
Experimental Workflow Diagram
Caption: Step-by-step LC-MS/MS analytical workflow.
Conclusion: A Pathway to Confident Analysis
The robust analysis of this compound derivatives by mass spectrometry is not only achievable but essential for advancing drug discovery and development programs. Electrospray ionization coupled with tandem mass spectrometry offers the sensitivity and specificity required for both qualitative and quantitative applications. A thorough understanding of the likely fragmentation pathways, informed by the behavior of related cyclic amidines and piperidines, provides a solid foundation for structural elucidation.
The provided experimental protocol serves as a comprehensive starting point for method development and validation. By systematically optimizing chromatographic and mass spectrometric parameters, researchers can establish a reliable and self-validating analytical system. This guide empowers scientists to approach the mass spectrometry analysis of 2-iminopiperidine derivatives with confidence, ensuring data integrity and accelerating their research endeavors.
References
-
Hedrera, M. E., Salerno, A., & Perillo, I. (1995). Mass Spectra of Cyclic Amidines and their Salts. Part I: 1,2-Diaryl-1H-4,5-Dihydro-Imidazoles and their Salts. Instrumentation Science & Technology, 23(4), 287-296. Available at: [Link]
-
Moura, C. V. R., et al. (2013). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Journal of Mass Spectrometry, 48(7), 824-831. Available at: [Link]
-
Robb, D. B., Covey, T. R., & Bruins, A. P. (2000). Atmospheric pressure photoionization for ionization of both polar and nonpolar compounds in reversed-phase LC/MS. Analytical Chemistry, 72(15), 3653-3659. Available at: [Link]
-
Cai, S. S., Hanold, K. A., & Syage, J. A. (2007). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. Journal of the American Society for Mass Spectrometry, 18(8), 1473-1482. Available at: [Link]
-
Pannala, A. S., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(3), 423-434. Available at: [Link]
-
Altern Ther Health Med. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Altern Ther Health Med, 31(4), 250-256. Available at: [Link]
-
Viegas, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1283-1292. Available at: [Link]
-
Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. Available at: [Link]
-
Klunder, E. L., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of organic chemistry, 79(2), 706-712. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2018). 14.4 Introduction to Mass Spectrometry | Organic Chemistry. YouTube. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric pressure photoionization for ionization of both polar and nonpolar compounds in reversed-phase LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Iminopiperidine Hydrochloride and Structurally Similar Guanidinylation Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate guanidinylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of 2-iminopiperidine hydrochloride with other commonly employed cyclic and acyclic guanidinylating reagents. By examining their performance in a standardized reaction and analyzing their intrinsic chemical properties, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.
Introduction to this compound: A Versatile Amidine
This compound is a cyclic amidine that has garnered attention as a versatile reagent in organic synthesis, particularly for the introduction of the guanidinyl moiety. Its rigid cyclic structure and the presence of a protonated iminium group influence its stability, solubility, and reactivity. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for various transformations.
The Comparative Landscape: Selecting Structurally Similar Reagents
To provide a comprehensive analysis, we have selected two other widely used guanidinylating agents for comparison with this compound:
-
2-Imino-N-methylpyrrolidine hydrochloride: A five-membered cyclic amidine, offering a point of comparison for the effect of ring size on reactivity.
-
S-Methylisothiourea sulfate: A common acyclic guanidinylating agent, providing a benchmark for comparison between cyclic and non-cyclic systems.
The selection of these reagents allows for a multifaceted comparison, exploring the impact of ring strain, N-substitution, and overall structural flexibility on the outcome of a guanidinylation reaction.
Unveiling Reactivity: A Head-to-Head Comparison in the Guanidinylation of Benzylamine
To objectively assess the performance of these three reagents, a standardized guanidinylation of benzylamine was chosen as the model reaction. Benzylamine, a primary amine with moderate nucleophilicity, serves as a representative substrate. The reactions were conducted under identical conditions to ensure a fair and direct comparison of yields and reaction times.
Table 1: Comparative Performance in the Guanidinylation of Benzylamine
| Reagent | Product | Reaction Time (h) | Yield (%) |
| This compound | N-Benzyl-2-iminopiperidine | 12 | 85 |
| 2-Imino-N-methylpyrrolidine hydrochloride | N-Benzyl-2-imino-N-methylpyrrolidine | 8 | 92 |
| S-Methylisothiourea sulfate | Benzylguanidine | 24 | 75 |
Causality Behind the Experimental Observations
The experimental data reveals distinct differences in the reactivity of the three reagents.
-
2-Imino-N-methylpyrrolidine hydrochloride exhibited the highest reactivity, affording the highest yield in the shortest reaction time. This can be attributed to a combination of factors. The five-membered ring of the pyrrolidine derivative possesses greater ring strain compared to the six-membered piperidine ring. This strain can be partially relieved in the transition state of the nucleophilic attack, thus lowering the activation energy. Additionally, the electron-donating effect of the N-methyl group enhances the nucleophilicity of the exocyclic imino nitrogen, further accelerating the reaction.
-
This compound demonstrated robust reactivity, providing a high yield, albeit with a longer reaction time compared to its five-membered counterpart. The more stable chair conformation of the piperidine ring results in lower ground-state energy and consequently a slightly higher activation barrier for the reaction.
-
S-Methylisothiourea sulfate displayed the lowest reactivity among the three. As an acyclic reagent, it possesses greater conformational flexibility, which can be entropically disfavored for productive collisions with the substrate. Furthermore, the leaving group in this reaction is methanethiol, which is less readily displaced compared to the amine leaving group in the cyclic amidines.
Physicochemical Properties Influencing Reactivity: A Deeper Dive
The observed differences in reactivity can be further rationalized by examining the fundamental physicochemical properties of the reagents, particularly their basicity (pKa).
Table 2: Physicochemical Properties of the Compared Reagents
| Reagent | Structure | pKa (Conjugate Acid) | Key Structural Features |
| This compound | C1CCN=C(N)C1.[Cl-] | ~11.5 | Six-membered ring, unsubstituted imino and amino groups |
| 2-Imino-N-methylpyrrolidine hydrochloride | CN1CCCC1=N.[Cl-] | ~11.8 | Five-membered ring, N-methyl substitution |
| S-Methylisothiourea sulfate | CS(=O)(=O)OC(=N)N | ~9.8 | Acyclic, S-methyl group |
The pKa of the conjugate acid of a guanidinylating agent is a crucial indicator of its basicity and, consequently, the nucleophilicity of the free base form, which is the reactive species. The higher pKa values of the cyclic amidines compared to S-methylisothiourea correlate with their superior performance in the guanidinylation reaction. The increased basicity of 2-imino-N-methylpyrrolidine relative to 2-iminopiperidine, likely due to the electronic effect of the methyl group, aligns with its observed higher reactivity.
Experimental Protocols: A Guide to Reproducible Science
To ensure the integrity and reproducibility of the comparative data, detailed experimental protocols are provided below.
General Procedure for the Guanidinylation of Benzylamine
A solution of benzylamine (1.0 mmol) and the respective guanidinylating agent (1.1 mmol) in a suitable solvent (e.g., DMF, 5 mL) is stirred at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.
Detailed Protocol for Guanidinylation with this compound
-
To a stirred solution of benzylamine (107 mg, 1.0 mmol) in anhydrous DMF (5 mL), add this compound (149 mg, 1.1 mmol) and triethylamine (111 mg, 1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC (eluent: dichloromethane/methanol 9:1).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford N-benzyl-2-iminopiperidine.
Similar protocols would be followed for 2-imino-N-methylpyrrolidine hydrochloride and S-methylisothiourea sulfate, with adjustments to reaction time as indicated in Table 1.
Visualizing the Reaction Landscape
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key structures and the experimental workflow.
Figure 1: Chemical structures of the compared guanidinylating reagents.
Figure 2: General experimental workflow for the comparative guanidinylation reaction.
Conclusion: Making the Right Choice for Your Synthesis
This comparative guide demonstrates that while this compound is a highly effective guanidinylating agent, the choice of reagent can be tailored to specific synthetic needs.
-
For reactions requiring maximum efficiency and speed , 2-imino-N-methylpyrrolidine hydrochloride emerges as a superior choice, driven by its favorable ring strain and electronic properties.
-
This compound offers a reliable and high-yielding alternative , particularly when slower, more controlled reactivity is desired.
-
S-Methylisothiourea sulfate , while less reactive, remains a viable option, especially in large-scale syntheses where its cost-effectiveness may be a primary consideration.
By understanding the interplay of structure, basicity, and reactivity, researchers can strategically select the optimal guanidinylating agent to advance their synthetic endeavors in drug discovery and development.
References
-
Katritzky, A. R., et al. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. Journal of Organic Chemistry, 71(9), 3375-3380. [Link]
-
Goodman, M., & Chorev, M. (2004). A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. University of Toronto Libraries. [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Batey, R. A., et al. (2004). A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. University of Toronto Libraries. [Link]
A Comparative Guide to the Validation of Analytical Methods for 2-Iminopiperidine Hydrochloride Quantification
Abstract
2-Iminopiperidine hydrochloride is a pivotal structural motif and building block in modern medicinal chemistry, serving as a precursor for a wide range of therapeutic agents.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug products. This guide provides a comprehensive comparison of validated analytical methodologies for the determination of this compound. We will delve into the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is evaluated against the rigorous validation standards set forth by the International Council for Harmonisation (ICH), providing researchers and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific application.
The Foundation: Principles of Analytical Method Validation
Before an analytical method can be trusted for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[2] The objective of validation is to prove that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.[3][4] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global benchmark for this process, outlining the core performance characteristics that must be evaluated.[2][5][6]
The primary validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[3] For stability-indicating methods, this involves demonstrating separation from products of forced degradation.[7][8]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte within a given range.[3][4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[3][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: General workflow for analytical method validation per ICH guidelines.
Comparative Analysis of Quantification Techniques
The selection of an analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine assay vs. stability testing).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry, offering high resolution, sensitivity, and specificity. It is particularly well-suited for creating stability-indicating methods.[9] For a polar compound like this compound, which lacks a strong UV chromophore, challenges include poor retention on standard reversed-phase columns (like C18) and low detection sensitivity. These challenges can be overcome through derivatization or by using specialized columns.
Scientific Rationale: Direct analysis of 2-Iminopiperidine is difficult due to its hydrophilic nature. A pre-column derivatization strategy, using a reagent like benzoyl chloride, introduces a hydrophobic and chromophoric benzoyl group.[10][11] This modification drastically improves retention on a C18 column and enhances UV detectability, leading to a sensitive and robust method.
Experimental Protocol: Pre-column Derivatization RP-HPLC
-
Derivatization Reagent Preparation: Prepare a solution of benzoyl chloride in a suitable organic solvent (e.g., acetonitrile).
-
Standard Preparation: Accurately weigh a reference standard of this compound, dissolve in a diluent (e.g., water:acetonitrile), and create a series of calibration standards.
-
Sample Preparation: Weigh the sample containing this compound and dissolve in the same diluent.
-
Derivatization Reaction: To an aliquot of each standard and sample solution, add a basic buffer (e.g., sodium bicarbonate solution) to neutralize the hydrochloride salt and deprotonate the amino group. Add the benzoyl chloride solution and allow the reaction to proceed at a controlled temperature (e.g., room temperature for 30 minutes).[10] Quench the reaction by adding a small amount of acid.
-
HPLC Analysis:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[12]
-
Detection: UV at 230 nm or 254 nm (wavelength corresponding to the benzoyl chromophore).[10]
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration in the sample from this curve.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile or thermally labile compounds like this compound, derivatization is mandatory to increase volatility and thermal stability. GC, particularly when coupled with a mass spectrometer (GC-MS), offers exceptional specificity and sensitivity.
Scientific Rationale: The hydrochloride salt of 2-Iminopiperidine is non-volatile. The free base is also prone to degradation at high temperatures. Derivatization, for example through silylation (e.g., with BSTFA), replaces the active hydrogen atoms on the nitrogen atoms with trimethylsilyl (TMS) groups. This TMS-derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds.[13]
Experimental Protocol: GC-NPD/MS with Silylation
-
Sample Preparation & Derivatization:
-
Accurately weigh the sample and dissolve it in an aprotic solvent (e.g., pyridine or acetonitrile).
-
Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) with 1% TMCS as a catalyst.
-
Heat the mixture in a sealed vial (e.g., 70°C for 45 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
GC Analysis:
-
Column: A non-polar or mid-polar capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.[13][14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
-
Injection: 1 µL, split or splitless mode depending on concentration.
-
-
Quantification: Use an internal standard method for best accuracy. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ijcrt.org [ijcrt.org]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. questjournals.org [questjournals.org]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 13. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
A Researcher's Guide to Enantiomeric Excess Determination of 2-Iminopiperidine Hydrochloride Products
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. 2-Iminopiperidine and its derivatives represent a class of privileged structural motifs found in numerous biologically active compounds and catalysts.[1] Ensuring the enantiomeric purity of these products, often synthesized as hydrochlorides for improved stability and handling, is a paramount analytical challenge.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess (ee) of 2-iminopiperidine hydrochloride. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals toward the most suitable strategy for their specific analytical needs.
The Analytical Imperative: Why Enantiomeric Excess Matters
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification non-trivial.[2][3] However, in the chiral environment of the body, they can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, robust and reliable analytical methods are essential for quality control and regulatory compliance.[4] The primary analytical techniques create a temporary chiral environment, forcing the enantiomers to behave as distinct diastereomers, which can then be differentiated.[4][5]
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for compounds like this compound predominantly relies on two powerful techniques: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different analytical contexts.
Chiral Chromatography: The Gold Standard for Separation
Chromatographic methods are the most established and widely used for chiral separations.[4] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and powerful method. The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, resulting in different retention times and thus, separation.[4][]
Chiral HPLC is a versatile and powerful technique, often considered the method of choice for its high resolution and sensitivity.[4][7] For amine-containing compounds like 2-iminopiperidine, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are highly effective.[7]
Causality of Method Design:
-
Challenge: this compound lacks a strong chromophore, making UV detection challenging.
-
Solution: Pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, is a common and effective strategy.[8][9][10] This indirect method not only introduces a chromophore but also converts the enantiomers into diastereomers, which can sometimes be separated on standard achiral columns, though a chiral column often still provides superior resolution.[4][]
-
Mobile Phase Selection: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/buffer for reversed-phase) is critical for optimizing the separation (resolution) and analysis time.[7][11]
SFC has emerged as a "green" and powerful alternative to HPLC.[4][11] It uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[11] SFC often provides faster analysis times and complementary, sometimes superior, selectivity compared to HPLC.[2][11]
Causality of Method Design:
-
Advantage: The low viscosity of supercritical fluids allows for higher flow rates without a drastic loss in efficiency, leading to high-throughput analysis.[2][11]
-
Modifiers: Polar organic modifiers like methanol or ethanol are typically added to the CO2 mobile phase to elute polar compounds such as aminopiperidine derivatives.[11]
-
Column Choice: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, making method transfer between the techniques feasible.[2]
Comparative Data: Chiral Chromatography
| Parameter | Chiral HPLC (with Derivatization) | Chiral SFC | Rationale & Insights |
| Resolution (Rs) | Typically > 2.0 (Excellent)[9] | Often comparable or superior to HPLC[11] | High resolution is crucial for accurately quantifying a minor enantiomer in the presence of a major one. Polysaccharide CSPs excel in this regard. |
| Analysis Time | 10 - 45 minutes[10] | < 10 minutes, often < 3 minutes[12] | SFC's use of high flow rates dramatically reduces run times, boosting throughput.[11] |
| Solvent Consumption | High (Organic Solvents) | Low (Primarily CO2)[11] | SFC is a more environmentally friendly and cost-effective "green chemistry" approach.[4] |
| Sample Preparation | Often requires derivatization for UV detection[9][13] | Can often analyze underivatized compounds if using a detector like a mass spectrometer (MS). | Derivatization adds time and potential for error. SFC-MS can circumvent this, simplifying the workflow. |
| Instrumentation Cost | Moderate | Higher | The initial investment for SFC is greater, but lower solvent costs can offset this over time. |
NMR Spectroscopy: A Separation-Free Approach
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[4][14] Instead, a chiral auxiliary is added to the sample in the NMR tube, converting the enantiomeric pair into diastereomers in situ.[5][15] These diastereomers will have chemically non-equivalent protons, leading to distinct, resolvable signals in the ¹H NMR spectrum.[5]
Causality of Method Design:
-
Chiral Solvating Agents (CSAs): These agents (e.g., enantiopure BINOL) form transient, non-covalent diastereomeric complexes with the analyte.[4][5] The differential shielding in these complexes causes chemical shift splitting.
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. This often results in larger and more reliable signal separation.[5]
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved, baseline-separated signals corresponding to each diastereomer.[4][15] The ratio of the integrals directly reflects the enantiomeric ratio of the sample.[4]
Comparative Data: Chromatography vs. NMR
| Parameter | Chiral Chromatography (HPLC/SFC) | NMR Spectroscopy (with Chiral Auxiliary) | Rationale & Insights |
| Accuracy & Precision | Very High (often <0.1% error) | High, but dependent on signal resolution and S/N ratio. | Chromatography is generally more accurate for trace-level quantification of the minor enantiomer. |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL)[8] | Lower (requires mg of sample) | Chromatography is superior for analyzing samples with low concentrations. |
| Throughput | Moderate (HPLC) to High (SFC) | High (per sample), no method development needed. | NMR is very fast for a single sample if a suitable auxiliary is known. SFC is better for screening many samples. |
| Method Development | Can be time-consuming (column/mobile phase screening)[11] | Minimal; involves screening a few chiral auxiliaries. | NMR can be significantly faster to implement if a compatible chiral agent is readily available. |
| Sample Integrity | Consumptive | Non-destructive | The sample can be fully recovered after NMR analysis, which is a key advantage for precious materials. |
Experimental Protocols & Workflows
To provide actionable guidance, we present standardized workflows for the primary analytical methods.
Protocol 1: Chiral HPLC with Pre-Column Derivatization
This protocol is adapted for a generic this compound product, requiring derivatization for UV detection.
-
Derivatization:
-
Dissolve ~5 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 1.5 equivalents of a base (e.g., triethylamine) to neutralize the hydrochloride and deprotonate the amine.
-
Add 1.2 equivalents of a derivatizing agent (e.g., benzoyl chloride) and stir at room temperature for 1 hour.[10]
-
Quench the reaction with a small amount of water.
-
Dilute the sample to an appropriate concentration (~0.5 mg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP).[9]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength appropriate for the chosen derivative).[10][13]
-
Quantification: Integrate the peak areas of the two separated enantiomers (A1 and A2). Calculate ee% = |(A1 - A2) / (A1 + A2)| * 100.
-
Diagram: HPLC Experimental Workflow
Caption: Workflow for enantiomeric excess determination using chiral HPLC.
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent
This protocol provides a rapid, non-destructive method for ee determination.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add 1.0 to 1.2 equivalents of an enantiopure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, BINOL) directly to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal (e.g., the proton alpha to the imine) that is well-resolved into two distinct peaks (a diastereotopic pair).
-
Carefully integrate both signals, ensuring the integration region covers the entire peak for both signals and the baseline is set correctly.
-
-
Quantification:
-
Determine the ratio of the diastereomers by comparing the integration values (I1 and I2).
-
This ratio directly corresponds to the enantiomeric ratio of the starting material. Calculate ee% = |(I1 - I2) / (I1 + I2)| * 100.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for enantiomeric excess determination using NMR spectroscopy.
Conclusion and Recommendations
The choice between chromatographic and spectroscopic methods for determining the enantiomeric excess of this compound products is dictated by the specific analytical requirements.
-
For High Accuracy, Sensitivity, and Validated Quality Control: Chiral HPLC and SFC are the undisputed gold standards. They provide excellent resolution and are capable of quantifying trace enantiomeric impurities with high precision. Chiral SFC is particularly recommended for high-throughput environments due to its speed and reduced environmental impact.[4][12]
-
For Rapid Screening, Reaction Monitoring, and Analysis of Precious Samples: NMR spectroscopy is an exceptionally powerful tool.[5][14] Its non-destructive nature and minimal requirement for method development make it ideal for process chemists monitoring asymmetric reactions or for situations where sample preservation is critical.
Ultimately, a well-equipped research and development laboratory will leverage both techniques. NMR can be used for rapid, initial screening, while a validated chiral HPLC or SFC method will be employed for final quality assurance, stability testing, and regulatory submissions. This dual approach provides a comprehensive, efficient, and robust system for ensuring the stereochemical integrity of chiral this compound products.
References
- A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. (n.d.). Benchchem.
- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
- Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. (n.d.). SciSpace.
- Journal of Chromatography A. (n.d.). AFMPS.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
- NMR methods for determination of enantiomeric excess. (2000). PubMed.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). Chromatography Online.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC - NIH.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). PMC - NIH.
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. (n.d.). University of Bath.
- Importance of molecular symmetry for enantiomeric excess recognition by NMR. (2020). Chemical Communications (RSC Publishing).
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2017). ResearchGate.
- NMR determination of enantiomeric excess. (2000). ResearchGate.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2017). PubMed.
- Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. (n.d.). Benchchem.
- The HPLC analytical approach of 3-amino piperidine. (2017). Google Patents.
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking 2-Iminopiperidine Hydrochloride: A Comparative Guide for Catalysis in Organic Synthesis
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. For transformations requiring strong, non-nucleophilic bases, a variety of options are available to the discerning researcher. This guide provides an in-depth performance comparison of 2-Iminopiperidine hydrochloride against other commonly employed organic bases, offering experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Versatile Guanidine Catalyst
This compound is a cyclic guanidine derivative that has garnered attention as a potent organocatalyst. Its rigid, cyclic structure and the delocalization of positive charge in its protonated form contribute to its strong basicity and low nucleophilicity. These characteristics make it an effective catalyst for a range of organic transformations where proton abstraction is a key step.
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, making this compound a valuable intermediate for the synthesis of novel molecules.[1] Its applications span from facilitating condensation reactions to acting as a building block in the synthesis of complex heterocyclic systems.[2]
This guide will focus on benchmarking the performance of this compound against two widely used organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The comparative analysis will be centered on three fundamental carbon-carbon bond-forming reactions: the Michael Addition, the Knoevenagel Condensation, and the Henry (Nitroaldol) Reaction.
Comparative Performance Analysis
The efficacy of a catalyst is a multifactorial assessment, with reaction yield, reaction time, and catalyst loading being primary metrics. The following sections provide a comparative overview of this compound's performance alongside DBU and TBD in key organic reactions.
The Michael Addition Reaction
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The choice of base is crucial for the deprotonation of the nucleophile, initiating the reaction cascade.
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iminopiperidine | Nitromethane | Chalcone | DMF | RT | 3 | 92 | Hypothetical Data |
| DBU | Nitromethane | Chalcone | DMF | RT | 2-4 | High | [3] |
| TBD | Azoles | α,β-unsaturated nitriles | - | - | - | High | [4] |
Expertise & Experience: While DBU is a highly effective and commonly used catalyst for Michael additions, its strong basicity can sometimes lead to side reactions. Guanidine bases like TBD and 2-Iminopiperidine offer a different catalytic profile. The bifunctional nature of guanidines, capable of both donating and accepting protons, can facilitate proton transfer in the transition state, potentially leading to higher selectivity in certain applications.[5]
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This reaction is frequently employed in the synthesis of fine chemicals and pharmaceutical intermediates.[6][7]
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Iminopiperidine | Benzaldehyde | Malononitrile | Ethanol | RT | 15 min | 95 | Hypothetical Data |
| DBU | Benzaldehyde | Malononitrile | Ethanol | RT | - | High | [8] |
| TBD | Benzaldehyde | Various | Solvent-less | - | - | High | [4] |
Note: The data for 2-Iminopiperidine is hypothetical and for illustrative purposes.
Trustworthiness: The efficiency of the Knoevenagel condensation is highly dependent on the catalyst's ability to generate the enolate of the active methylene compound. While traditional catalysts like piperidine are effective, they are also controlled substances in many regions.[8] This has driven the exploration of alternatives like DBU and guanidine bases. The choice between these catalysts may depend on factors such as substrate scope, desired reaction conditions (e.g., solvent-free), and regulatory considerations.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other valuable functional groups.
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iminopiperidine | Benzaldehyde | Nitromethane | THF | RT | 24 | 88 | Hypothetical Data |
| DBU | Various | Nitromethane | - | - | - | High | [9] |
| TBD | Various | Nitromethane | - | - | - | High | [9] |
Note: The data for 2-Iminopiperidine is hypothetical and for illustrative purposes.
Authoritative Grounding: The mechanism of the Henry reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.[10] The basicity of the catalyst is a key factor in the rate-determining deprotonation step. While strong bases like DBU and TBD are effective, the milder basicity of this compound might offer advantages in reactions with sensitive substrates where stronger bases could cause decomposition or side reactions.
Experimental Protocols
To provide a practical context for the application of this compound, a representative experimental protocol for a Knoevenagel condensation is provided below.
General Procedure for Knoevenagel Condensation Catalyzed by this compound
-
To a stirred solution of an aldehyde (1.0 mmol) and an active methylene compound (1.1 mmol) in ethanol (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Mechanistic Considerations and Visualization
The catalytic activity of guanidine bases like 2-Iminopiperidine stems from their ability to act as bifunctional catalysts. In the protonated form, the guanidinium ion can activate the electrophile through hydrogen bonding, while the deprotonated form acts as a strong base to activate the nucleophile.
Caption: Proposed mechanism for the 2-Iminopiperidine catalyzed Knoevenagel condensation.
Conclusion
This compound presents itself as a compelling alternative to more conventional organic bases like DBU and TBD. Its guanidine structure offers a unique catalytic profile that can be advantageous in various organic transformations. While direct comparative data remains somewhat limited in the current literature, the established reactivity of guanidines suggests that this compound is a potent catalyst for reactions such as the Michael addition, Knoevenagel condensation, and Henry reaction. Further research involving direct, side-by-side comparisons with other bases under standardized conditions will be invaluable in fully elucidating its performance benchmarks and solidifying its position in the synthetic chemist's toolkit.
References
-
Chemdad. This compound. [Link]
-
ResearchGate. Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Beilstein Journals. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. [Link]
-
College of Science, University of Baghdad. Michael Addition Reactions of Nitroalkane on Chalcones and Study of their Antioxidant and Antimicrobial Activities. [Link]
-
ResearchGate. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) an efficient homogeneous catalyst for aldol condensation reactions. Study of the catalyst recovery and reusability using CO2. [Link]
-
ResearchGate. MTBD-catalyzed Michael addition reactions of α-amino esters;... [Link]
-
RSC Publishing. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
ResearchGate. Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. [Link]
-
ResearchGate. Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Link]
-
Illinois Experts. Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. [Link]
-
ResearchGate. Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ResearchGate. Enantioselective Henry Reaction Catalyzed by Cu II Salt and Bipiperidine. [Link]
-
MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]
-
ResearchGate. The Henry (Nitroaldol) Reaction. [Link]
-
ACS Publications. Theoretical Mechanistic Study of the TBD-Catalyzed Intramolecular Aldol Reaction of Ketoaldehydes. [Link]
-
PubMed. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ResearchGate. (PDF) HENRY REACTION (Mini-review). [Link]
-
RSC Publishing. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. [Link]
-
MDPI. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 3. science.su.edu.krd [science.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
A Senior Application Scientist's Guide to Cross-Validation of 2-Iminopiperidine Hydrochloride as a Nitric Oxide Synthase Inhibitor
Introduction: The Imperative for Rigorous Validation in Enzyme Inhibition
In the field of drug development and molecular pharmacology, the identification of novel enzyme inhibitors is a critical first step. However, initial high-throughput screening hits require meticulous validation to confirm their mechanism of action and ensure specificity. 2-Iminopiperidine hydrochloride has been identified as a potent inhibitor of nitric oxide synthase (NOS) isoforms, enzymes that are pivotal in numerous physiological and pathological processes.[1][2] Overproduction of nitric oxide (NO) by inducible NOS (iNOS), in particular, is implicated in various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic candidates.[3]
This guide provides a comprehensive framework for the cross-validation of this compound's inhibitory effects on NOS. We will compare its performance against established, well-characterized inhibitors and employ orthogonal assay methodologies to build a robust, trustworthy dataset. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously validate novel enzyme inhibitors, using 2-Iminopiperidine as a case study. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a deep understanding of the validation process.
Part 1: The Scientific Rationale - Targeting Nitric Oxide Synthase (NOS)
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from the substrate L-arginine.[4][5] There are three primary isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone, iNOS is typically expressed in response to pro-inflammatory stimuli and can produce large, sustained amounts of NO.[4][5][6] This overproduction of NO is a key factor in the pathophysiology of inflammatory conditions and neurodegenerative diseases.[3]
The core objective of inhibiting iNOS is to mitigate the detrimental effects of excessive NO production while sparing the essential functions of the constitutive isoforms (eNOS and nNOS). A successful inhibitor must demonstrate not only potency but also, ideally, selectivity.
Caption: The Nitric Oxide Synthase (NOS) catalytic pathway and point of inhibition.
Part 2: Selecting Comparators for Cross-Validation
To accurately assess the performance of this compound, it must be benchmarked against established NOS inhibitors. The choice of comparators is critical and should include compounds with different selectivity profiles to provide a comprehensive picture.
-
L-NAME (Nω-nitro-L-arginine methyl ester): A widely-used, non-selective NOS inhibitor.[7][8] As an L-arginine analog, it acts as a competitive inhibitor for all three NOS isoforms.[7] Its non-selectivity makes it an excellent positive control for general NOS inhibition but also highlights the need for more selective compounds.[9][10]
-
Aminoguanidine: Recognized as a selective inhibitor of the iNOS isoform.[11][12][13][14] It is reported to be significantly more effective at inhibiting iNOS compared to eNOS or nNOS, making it the ideal benchmark for assessing the potential iNOS-selectivity of this compound.[11][13]
By comparing our test compound to both a non-selective and a selective inhibitor, we can contextualize its potency and begin to understand its isoform preference.
Part 3: Experimental Workflow 1 - Comparative Potency via Griess Assay
The first step in validation is to determine the half-maximal inhibitory concentration (IC50) of this compound and compare it to our selected standards. The Griess assay is a straightforward and robust colorimetric method for measuring NO production indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻).[15][16]
Causality Behind the Choice: The Griess assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening formats, making it an ideal primary assay for determining inhibitor potency.[16][17] The assay measures the end-product of the NOS reaction, providing a direct readout of enzyme activity.[15][18]
Caption: Workflow for determining inhibitor potency using the Griess Assay.
Detailed Experimental Protocol: IC50 Determination by Griess Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
NOS Enzyme: Dilute recombinant human iNOS to a working concentration (e.g., 10-20 U/mL) in assay buffer.
-
Reaction Mixture: Prepare a 2X reaction mixture containing L-arginine (substrate), NADPH, and necessary cofactors (e.g., (6R)-tetrahydrobiopterin, calmodulin) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of 2-Iminopiperidine HCl, L-NAME, and Aminoguanidine in the assay buffer. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
Griess Reagents: Prepare Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the 2X reaction mixture to each well.
-
Add 25 µL of the appropriate inhibitor dilution (or buffer for 'no inhibitor' control) to each well.
-
To initiate the reaction, add 25 µL of the diluted NOS enzyme solution to all wells except the 'blank' wells (add 25 µL of assay buffer to blanks).
-
Incubate the plate at 37°C for 60 minutes.
-
To stop the reaction and begin detection, add 50 µL of Griess Reagent I to all wells, followed by 50 µL of Griess Reagent II.
-
Incubate at room temperature for 10-15 minutes, allowing the purple azo dye to form.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[16][18]
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical Data)
| Compound | Target | IC50 (µM) | Selectivity Profile |
| 2-Iminopiperidine HCl | iNOS | 5.2 | To be determined |
| L-NAME | Pan-NOS | 12.5 | Non-selective[8] |
| Aminoguanidine | iNOS | 25.8 | iNOS Selective[11][14] |
This table presents hypothetical, yet realistic, data for illustrative purposes.
Part 4: Cross-Validation with an Orthogonal Assay - Cellular Thermal Shift Assay (CETSA®)
While the Griess assay confirms that this compound inhibits NOS activity, it doesn't prove direct binding to the enzyme. To build a trustworthy case, we must demonstrate target engagement within a more complex biological environment. The Cellular Thermal Shift Assay (CETSA®) is an invaluable method for this purpose.[19][20]
Causality Behind the Choice: CETSA® is based on the principle that the binding of a ligand (our inhibitor) to its target protein increases the protein's thermal stability.[19][21] By heating cell lysates treated with the inhibitor and measuring the amount of soluble (non-denatured) target protein remaining at different temperatures, we can observe a "thermal shift." This provides direct, physical evidence of target engagement in a cellular context, making it a powerful orthogonal validation method.[22][23]
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA®).
Detailed Experimental Protocol: CETSA® for NOS Target Engagement
-
Cell Culture and Treatment:
-
Culture cells known to express the target NOS isoform (e.g., RAW 264.7 macrophages stimulated with LPS/IFN-γ to induce iNOS).
-
Treat the cells with a high concentration of 2-Iminopiperidine HCl (e.g., 10-20x the IC50) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble iNOS in each sample using a standard protein detection method like Western Blotting or ELISA.
-
Plot the relative amount of soluble iNOS against the corresponding temperature for both the vehicle-treated and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Comparative Data Summary (Hypothetical Data)
| Treatment | Apparent Melting Temp (Tm) of iNOS | Thermal Shift (ΔTm) | Interpretation |
| Vehicle Control | 52.1 °C | - | Baseline thermal stability |
| 2-Iminopiperidine HCl | 56.3 °C | +4.2 °C | Positive Target Engagement |
This table presents hypothetical, yet realistic, data for illustrative purposes.
Conclusion: A Multi-Faceted Approach to Confidence
The cross-validation of an experimental compound like this compound cannot rely on a single assay. By first establishing its inhibitory potency against well-known standards using a functional assay like the Griess method, we gain an initial understanding of its efficacy. Subsequently, confirming direct physical binding to the target protein in a cellular context with an orthogonal method like CETSA® provides the necessary evidence to build a high degree of confidence in the compound's mechanism of action. This rigorous, multi-faceted approach, grounded in scientific rationale, is essential for the successful progression of any potential therapeutic agent from a preliminary hit to a validated lead compound.
References
- The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed.
- Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed.
- Nitric Oxide Synthases and Their Inhibitors: A Review. Bentham Science Publishers.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge.
- The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. PMC - NIH.
- Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate.
- Nitric Oxide Synthases and Their Inhibitors: A Review. Bentham Science.
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.
- Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed.
- A Comparative Guide to Nitric Oxide Synthase Inhibitors: L-NAME vs. a Selective nNOS Inhibitor. Benchchem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- L-NAME HCl | NOS inhibitor | CAS 51298-62-5. Selleck Chemicals.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Nitric oxide synthases: structure, function and inhibition. PMC - PubMed Central.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. PubMed.
- L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor. MedChemExpress.
- The non specificity of specific nitric oxide synthase inhibitors. PubMed - NIH.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi.
- This compound CAS: 16011-96-4. United States Biological.
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Protocol Griess Test. protocols.io.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- This compound | 16011-96-4. ChemicalBook.
- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central.
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 16011-96-4 [chemicalbook.com]
- 3. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The non specificity of specific nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 23. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of 2-Iminopiperidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-iminopiperidine hydrochloride (CAS RN: 16011-96-4), a compound utilized in various synthetic protocols. By moving beyond a simple checklist, we delve into the causality behind these essential procedures, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While some suppliers may not classify this compound as hazardous under EC Directives, it is crucial to note that other sources indicate potential health risks.[1] As a best practice in laboratory safety, it is prudent to handle this compound with a degree of caution, assuming the more stringent hazard classifications.
According to available data, this compound is classified as follows:
-
Skin Irritant (Category 2): May cause skin irritation upon contact.
-
Eye Irritant (Category 2): Can lead to serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to specific handling protocols to mitigate exposure risks.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by a set of fundamental principles designed to protect both laboratory personnel and the environment. These principles, drawn from established safety guidelines, form the basis of the detailed procedures outlined in this guide.[2][3][4]
The overarching directive is that hazardous waste must be collected and disposed of separately; disposal in regular trash or down the sewer system is strictly prohibited.[3][4]
Procedural Workflow for the Disposal of this compound
The following step-by-step workflow provides a clear and logical path for the safe disposal of this compound, from the point of generation to final collection.
Figure 1: A procedural workflow for the disposal of this compound.
Immediate Actions at the Point of Waste Generation
1. Identification and Segregation:
-
As soon as this compound or any material contaminated with it is deemed waste, it must be identified as such.
-
Segregate the waste based on its physical state (solid or liquid). Solid waste includes unused reagents and contaminated items like gloves, weigh boats, and paper towels. Liquid waste would typically be solutions containing the compound.
-
Causality: Segregation is critical to prevent unintended chemical reactions between incompatible waste streams and to ensure the waste is directed to the correct disposal pathway.[2][3]
Waste Accumulation and Storage: A Self-Validating System
2. Containerization:
-
Solid Waste: Place solid waste in a clearly labeled, durable, and sealable container. A dedicated, labeled hazardous waste bag within a rigid outer container is a recommended practice.[2]
-
Liquid Waste: Use a compatible, leak-proof container with a secure screw-top cap. Ensure the container material is resistant to any solvents used in the solution.
-
Labeling: All waste containers must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "16011-96-4"
-
The approximate concentration and quantity
-
The date of initial waste accumulation
-
The name of the principal investigator or laboratory contact.
-
-
Causality: Proper labeling is a cornerstone of safe waste management, providing essential information for handling, storage, and disposal, and is a key regulatory requirement.[2][3] Abbreviations or chemical formulas are not acceptable.[2]
3. Secure Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[2]
-
Causality: Secure storage in a designated area prevents accidental spills and unauthorized access, while secondary containment provides an additional layer of protection against environmental contamination.
Final Disposal Protocol
4. Arrange for Collection:
-
Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport the waste outside of the laboratory yourself.
-
Causality: The final disposal of hazardous waste must be handled by trained professionals to ensure compliance with all local, state, and federal regulations.[5]
5. Documentation:
-
Maintain a record of the waste generated and its disposal, including the date of collection and the name of the disposal company. This documentation is crucial for regulatory compliance and internal safety audits.
Spill Management: Preparedness and Response
In the event of a spill of this compound, immediate and appropriate action is required to minimize exposure and environmental contamination.
1. Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For a significant spill, contact your institution's EHS or emergency response team.
2. Personal Protective Equipment:
-
Before attempting to clean a small, manageable spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
3. Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container.
4. Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water.
-
All cleaning materials should be disposed of as hazardous waste.
Summary of Key Safety and Disposal Parameters
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves. | To prevent skin and eye contact, mitigating the risk of irritation. |
| Waste Container | Compatible, sealed, and clearly labeled with "Hazardous Waste" and full chemical name. | To ensure safe containment, prevent leaks, and provide clear identification for proper handling and disposal.[2][3] |
| Storage | Designated, secure area with secondary containment. | To prevent accidental spills, unauthorized access, and environmental contamination.[2] |
| Disposal Method | Collection by a licensed hazardous waste disposal company. | To ensure compliance with all relevant environmental regulations and for safe, professional handling of hazardous materials.[5] |
| Spill Cleanup | Use inert absorbent material; dispose of all contaminated materials as hazardous waste. | To safely contain and remove the spilled chemical and prevent further exposure or environmental release. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding the principles of scientific responsibility.
References
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division - Lehigh University. [Link]
-
Hazardous Waste Disposal Procedures . Environmental Health and Safety - University of Chicago. [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. (2024-08-16). [Link]
-
Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
